2-Mercaptoimidazole
Description
Properties
IUPAC Name |
1,3-dihydroimidazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2S/c6-3-4-1-2-5-3/h1-2H,(H2,4,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXFSTTJBVAAALW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=S)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6061236 | |
| Record name | 2H-Imidazole-2-thione, 1,3-dihydro- | |
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Molecular Weight |
100.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
872-35-5, 49556-19-6 | |
| Record name | 2-Mercaptoimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=872-35-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Mercaptoimidazole | |
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| Record name | 1H-Imidazolethiol | |
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| Record name | 2-Mercaptoimidazole | |
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| Record name | 2H-Imidazole-2-thione, 1,3-dihydro- | |
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| Record name | 2H-Imidazole-2-thione, 1,3-dihydro- | |
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| Record name | Imidazole-2-thiol | |
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| Record name | 2-THIOIMIDAZOLE | |
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Foundational & Exploratory
2-Mercaptoimidazole: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Mercaptoimidazole (2MI), also known as methimazole, is a heterocyclic compound containing an imidazole ring and a thiol group. It exists in tautomeric equilibrium with its thione form, 1,3-dihydro-2H-imidazole-2-thione, with the thione form being predominant. This guide provides an in-depth overview of the fundamental properties, structure, and relevant experimental methodologies for this compound, tailored for professionals in research and drug development. The document summarizes key quantitative data, details experimental protocols, and visualizes structural and mechanistic aspects to facilitate a comprehensive understanding of this compound.
Basic Properties and Structure
This compound is a white to pale yellow solid with a range of applications stemming from its chemical reactivity and biological activity.[1] It is soluble in water and various organic solvents, including methanol.[1][2]
Physicochemical Properties
A summary of the core physicochemical properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source |
| Chemical Formula | C₃H₄N₂S | [1][2][3] |
| Molecular Weight | 100.14 g/mol | [1][2][3] |
| Melting Point | 221-231 °C | [2][4][5] |
| Solubility | Soluble in water and various organic solvents. In methanol: 50 mg/mL.[1][2] | |
| pKa (predicted for 2-mercaptobenzimidazole) | 10.24 ± 0.10 | [6] |
| Appearance | White to cream to brown powder/solid | [1][4][7] |
Chemical Structure and Tautomerism
This compound exhibits thione-thiol tautomerism. The hydrogen atom can be located on the sulfur atom (thiol form) or one of the nitrogen atoms (thione form). Spectroscopic and theoretical studies indicate that the thione form, 1,3-dihydro-2H-imidazole-2-thione, is the more stable and predominant tautomer in both the solid state and in solution.[8][9][10][11]
Experimental Protocols
This section outlines detailed methodologies for the synthesis, purification, and characterization of this compound, compiled from various sources.
Synthesis
A common method for the synthesis of 2-mercaptobenzimidazole, a related compound, involves the reaction of o-phenylenediamine with potassium ethyl xanthate or carbon disulfide.[3][12] A method for synthesizing this compound is described below.
Synthesis of this compound:
-
Dissolve o-phenylenediamine (0.083 mol) in absolute ethanol (75 ml).
-
Add carbon disulfide (35 ml) to the solution.
-
Transfer the mixture to an autoclave and heat at 150°C for 15 hours.
-
After cooling, transfer the mixture to a beaker and add 10% sodium hydroxide (9 ml) to remove any unreacted o-phenylenediamine.
-
Acidify the mixture with concentrated hydrochloric acid to precipitate the this compound.
-
Filter the precipitate, dry, and recrystallize from ethanol and water.[12]
Purification
Purification of this compound is typically achieved through recrystallization.
Recrystallization Protocol:
-
Dissolve the crude this compound in a minimal amount of hot ethanol.
-
If the solution is colored, add a small amount of activated charcoal and heat for a short period.
-
Filter the hot solution to remove the charcoal and any insoluble impurities.
-
Add hot water to the filtrate until turbidity persists.
-
Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration and dry them under vacuum.[3]
Analytical Characterization
2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve a few milligrams of the purified this compound in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Instrumentation: Utilize a standard NMR spectrometer (e.g., 400 MHz).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra. Key parameters to set include the spectral width, acquisition time, and relaxation delay. Shimming is crucial to obtain high-resolution spectra.[13]
-
Expected Signals: In the ¹H NMR spectrum, expect signals for the imidazole ring protons and the N-H protons. The ¹³C NMR will show signals for the imidazole carbons, with the C=S carbon appearing at a characteristic downfield shift.
2.3.2. Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the solid sample.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.
-
Expected Bands: Characteristic absorption bands include N-H stretching, C-H stretching of the imidazole ring, C=C and C=N stretching, and the C=S stretching vibration. The absence of a prominent S-H stretching band and the presence of a strong C=S band confirm the thione tautomer.[14][15]
2.3.3. UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or water) of known concentration in a quartz cuvette.[2][16]
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record the absorption spectrum over a relevant wavelength range (e.g., 200-400 nm), using the pure solvent as a blank.
-
Expected Maxima: this compound typically exhibits absorption maxima related to π → π* transitions of the imidazole ring and n → π* transitions of the thione group.
2.3.4. X-ray Crystallography
-
Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer. Data is often collected at low temperatures (e.g., 100 K) to minimize radiation damage.[17]
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell parameters and space group. The crystal structure is then solved and refined to obtain the precise atomic coordinates, bond lengths, and bond angles, confirming the molecular structure and packing in the solid state.[9][11]
Biological Activity and Signaling Pathways
This compound and its derivatives exhibit a range of biological activities, with significant interest in their roles as tyrosinase inhibitors and antioxidants.
Tyrosinase Inhibition
Tyrosinase is a key copper-containing enzyme in the melanin biosynthesis pathway. Overproduction of melanin can lead to hyperpigmentation disorders. This compound and its analogs have been shown to be potent inhibitors of tyrosinase.[1][7][18]
The primary mechanism of inhibition involves the chelation of the copper ions at the active site of the tyrosinase enzyme by the mercapto group. This interaction prevents the binding of the natural substrate, tyrosine, and subsequent enzymatic reactions that lead to melanin formation.[1][4]
Antioxidant Activity
This compound has been identified as a potent antioxidant, capable of scavenging harmful free radicals such as hydroxyl (HO•) and hydroperoxyl (HOO•) radicals.[8][19][20] This activity is attributed to the ability of the thiol group to donate a hydrogen atom, thereby neutralizing the free radicals and preventing oxidative damage to cells. The resulting 2-mercaptoimidazolyl radical is relatively stable, which contributes to its effective radical scavenging properties. This antioxidant mechanism is relevant in the context of diseases associated with oxidative stress.[8][19][20]
Conclusion
This compound is a versatile molecule with well-defined physicochemical properties and significant biological activities. Its predominant thione structure is key to its reactivity and function. The experimental protocols outlined in this guide provide a foundation for researchers to synthesize, purify, and characterize this compound. The elucidated mechanisms of tyrosinase inhibition and antioxidant activity highlight its potential for applications in drug development, particularly for hyperpigmentation disorders and conditions related to oxidative stress. Further research into its specific interactions with biological targets and signaling pathways will continue to expand its therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound 98 872-35-5 [sigmaaldrich.com]
- 6. 2-Mercaptobenzimidazole CAS#: 583-39-1 [m.chemicalbook.com]
- 7. New Benzimidazothiazolone Derivatives as Tyrosinase Inhibitors with Potential Anti-Melanogenesis and Reactive Oxygen Species Scavenging Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A general protocol for the crystallization of membrane proteins for X-ray structural investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | C3H4N2S | CID 1201386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 13. sites.bu.edu [sites.bu.edu]
- 14. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 15. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 16. ossila.com [ossila.com]
- 17. Protein XRD Protocols - Soaking, Mounting, and Freezing Protein Crystals [sites.google.com]
- 18. In vitro and in vivo anti-pigmentation effects of 2-mercaptobenzimidazoles as nanomolar tyrosinase inhibitors on mammalian cells and zebrafish embryos: Preparation of pigment-free zebrafish embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Study of the Mechanism and Kinetics of the Radical Scavenging Activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
Synthesis of 2-Mercaptoimidazole from Aminoacetaldehyde: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-mercaptoimidazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The primary focus of this document is the synthetic route commencing from aminoacetaldehyde, utilizing its stable precursor, aminoacetaldehyde dimethyl acetal. This guide details the experimental protocol, plausible reaction mechanism, and characterization data. Furthermore, it explores the biological significance of this compound derivatives, particularly their anti-inflammatory properties, and presents a putative signaling pathway. All quantitative data is summarized for clarity, and key processes are visualized using workflow and pathway diagrams.
Introduction
This compound and its derivatives are a class of sulfur-containing heterocyclic compounds that have garnered considerable attention due to their diverse biological activities. These activities include anti-inflammatory, antimicrobial, antioxidant, and anticonvulsant properties.[1][2][3] The imidazole core is a common scaffold in many pharmaceutical agents, and the introduction of a mercapto group at the 2-position imparts unique chemical reactivity and biological function. This guide focuses on a robust and accessible synthetic method for the parent compound, this compound, starting from the readily available precursor, aminoacetaldehyde dimethyl acetal.
Synthesis of this compound
The synthesis of this compound from aminoacetaldehyde is typically achieved through the reaction of its stable acetal precursor, aminoacetaldehyde dimethyl acetal, with a thiocyanate salt in an acidic medium. The acetal serves to protect the highly reactive aldehyde functionality of aminoacetaldehyde.
Experimental Protocol
The following protocol is adapted from a standard literature procedure for the synthesis of this compound.[4]
Materials:
-
Aminoacetaldehyde dimethyl acetal
-
Potassium thiocyanate
-
2 N Hydrochloric acid
-
Nitrogen gas
-
Deionized water
Equipment:
-
Reaction flask equipped with a stirrer, condenser, and nitrogen inlet
-
Heating mantle
-
Cooling bath
-
Filtration apparatus (e.g., Büchner funnel)
-
Drying oven or vacuum desiccator
Procedure:
-
To a solution of 2 N hydrochloric acid (39,230 ml), add aminoacetaldehyde dimethylacetal (7,500 g) over a period of 45 minutes while stirring under a nitrogen atmosphere.[4]
-
To this mixture, add potassium thiocyanate (6,932 g) all at once.[4]
-
Heat the reaction mixture to 98°C and maintain this temperature with stirring for 2 hours.[4]
-
Allow the mixture to cool to room temperature overnight. A suspension will form.
-
Cool the suspension to 5°C using a cooling bath and stir.
-
Filter the resulting solid precipitate and wash it with cold deionized water.
-
Dry the collected solid at 60°C under vacuum (5 mmHg) to yield imidazole-2-thiol (this compound).[4] The product should have a melting point of 224°-226°C.[4]
Quantitative Data Summary
| Parameter | Value | Unit | Molar Equivalent |
| Aminoacetaldehyde dimethyl acetal | 7,500 | g | 1.00 |
| Potassium thiocyanate | 6,932 | g | 1.06 |
| 2 N Hydrochloric acid | 39,230 | ml | - |
| Reaction Temperature | 98 | °C | - |
| Reaction Time | 2 | hours | - |
| Yield | Not specified in source | - | - |
| Melting Point | 224-226 | °C | - |
Molar equivalents are calculated based on aminoacetaldehyde dimethyl acetal.
Reaction Mechanism and Pathway
The synthesis of this compound from aminoacetaldehyde dimethyl acetal and potassium thiocyanate in acidic conditions likely proceeds through the following steps:
-
Deprotection: The acidic medium hydrolyzes the dimethyl acetal to reveal the free aminoacetaldehyde.
-
Formation of Thiourea Intermediate: The amine group of aminoacetaldehyde nucleophilically attacks the carbon atom of the thiocyanate ion (or its protonated form, isothiocyanic acid) to form an N-substituted thiourea intermediate.
-
Cyclization: The aldehyde group of the thiourea intermediate is then attacked intramolecularly by the nitrogen atom of the thiourea moiety.
-
Dehydration: The resulting cyclic intermediate undergoes dehydration to form the aromatic imidazole ring.
-
Tautomerization: The final product, this compound, exists in tautomeric equilibrium with its thione form (imidazole-2-thione).
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Plausible Reaction Mechanism Diagram
Caption: Plausible reaction mechanism for this compound synthesis.
Characterization Data
The structure of the synthesized this compound can be confirmed using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (DMSO-d₆): The proton NMR spectrum is expected to show signals for the two equivalent protons on the imidazole ring and the N-H protons.
-
¹³C NMR (DMSO-d₆): The carbon NMR spectrum will show distinct signals for the two equivalent carbons of the imidazole ring and the C=S carbon. Published data for 2-mercaptobenzimidazole, a related compound, shows a characteristic signal for the C=S group at approximately 167.12 ppm.[5] For this compound, a similar chemical shift for the C=S carbon is anticipated.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to N-H stretching, C=C and C=N stretching of the imidazole ring, and C=S stretching.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of this compound (100.14 g/mol ).
Biological Significance and Signaling Pathways
Derivatives of this compound, particularly 2-mercaptobenzimidazoles, have been reported to possess a wide range of biological activities, including anti-inflammatory, antibacterial, and antifungal properties.[3][6] The anti-inflammatory activity is of particular interest to drug development professionals.
While the specific signaling pathway for this compound is not extensively elucidated, the anti-inflammatory action of related benzimidazole derivatives is thought to involve the inhibition of key inflammatory enzymes such as cyclooxygenase (COX).[7]
Putative Anti-Inflammatory Signaling Pathway
The following diagram illustrates a generalized pathway for the anti-inflammatory action of compounds that inhibit the COX pathway.
Caption: Putative anti-inflammatory signaling pathway.
Conclusion
This technical guide has provided a detailed protocol for the synthesis of this compound from aminoacetaldehyde dimethyl acetal. The straightforward nature of this one-pot synthesis makes it an attractive method for obtaining this valuable heterocyclic compound. The provided reaction mechanism and workflow diagrams offer a clear visualization of the synthetic process. Furthermore, the discussion of the biological significance of this compound derivatives, particularly their potential anti-inflammatory action through the inhibition of the cyclooxygenase pathway, highlights the importance of this compound in medicinal chemistry and drug discovery. The characterization data outlined will be crucial for researchers to confirm the identity and purity of the synthesized product. This guide serves as a valuable resource for scientists and researchers engaged in the synthesis and application of imidazole-based compounds.
References
- 1. primescholars.com [primescholars.com]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. researchgate.net [researchgate.net]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. Novel and Improved Method for the Synthesis of 2-Mercaptobenzimidazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical and Physical Properties of 2-Mercaptoimidazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical and physical properties of 2-Mercaptoimidazole. The information is curated for researchers, scientists, and professionals in drug development, with a focus on delivering precise data and actionable experimental insights.
Chemical and Physical Properties
This compound, also known as 1,3-dihydroimidazole-2-thione, is a heterocyclic compound with a wide range of applications, notably in medicinal chemistry and as a potential antioxidant.[1] Its fundamental properties are summarized below.
Identifiers and Molecular Characteristics
| Property | Value | Reference |
| IUPAC Name | 1,3-dihydroimidazole-2-thione | [2] |
| Synonyms | 2-Imidazolethiol, 1H-Imidazole-2-thiol, Imidazole-2-thiol | [2] |
| CAS Number | 872-35-5 | [2] |
| Molecular Formula | C₃H₄N₂S | [2] |
| Molecular Weight | 100.14 g/mol | [2] |
| Canonical SMILES | C1=CNC(=S)N1 | [1] |
| InChI Key | OXFSTTJBVAAALW-UHFFFAOYSA-N | [2] |
Physical Properties
| Property | Value | Reference |
| Appearance | White to cream or light brown solid/crystalline powder | [3][4] |
| Melting Point | 221-231 °C | [3][4] |
| Boiling Point | 152.4 ± 23.0 °C (Predicted) | [3] |
| Solubility | Soluble in water and various organic solvents. Specifically, soluble in methanol (50 mg/mL). | [1] |
| pKa | 11.40 ± 0.30 (Predicted) | [3] |
Spectral Data
| Technique | Wavelength/Shift | Reference |
| UV-Vis (in H₂O) | λmax: 208 nm, 252 nm | [3] |
Experimental Protocols
This section outlines detailed methodologies for the synthesis, purification, and analysis of this compound, compiled from various sources.
Synthesis of this compound
A common method for the synthesis of this compound derivatives involves the reaction of a diamine with carbon disulfide. The following protocol is adapted from procedures for similar compounds.[5][6]
Materials:
-
o-phenylenediamine (or a suitable diamine precursor)
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Ethanol (95%)
-
Water
-
Activated charcoal
-
Dilute acetic acid
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine o-phenylenediamine (0.1 mole), potassium hydroxide (0.1 mole), and carbon disulfide (0.1 mole) in 100 mL of 95% ethanol and 15 mL of water.[5]
-
Heat the mixture under reflux for 3 hours.[5]
-
Cautiously add 1-1.5 g of activated charcoal and continue to reflux for an additional 10 minutes.[5]
-
Filter the hot mixture to remove the charcoal.[5]
-
Heat the filtrate to 60-70 °C and add 100 mL of warm water.[5]
-
Acidify the solution with dilute acetic acid while stirring to precipitate the product.[5]
-
Collect the precipitate by filtration, wash with cold water, and dry.
Experimental Workflow: Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Purification by Recrystallization
Crude this compound can be purified by recrystallization.[3]
Materials:
-
Crude this compound
-
Acetone (Me₂CO) or Water (H₂O)
Procedure:
-
Dissolve the crude this compound in a minimum amount of hot acetone or water.
-
If necessary, filter the hot solution to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the purified crystals by filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Analytical Methods
An HPLC method can be adapted for the analysis of this compound. The following is a general protocol based on the analysis of similar compounds.[7]
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column
Mobile Phase:
-
Water:Methanol (9:1, v/v)[7]
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in the mobile phase. Create a series of standards by serial dilution. For solid samples, a soaking extraction with methanol can be employed.[7]
-
Chromatographic Conditions:
-
Set the flow rate (e.g., 1 mL/min).
-
Set the UV detection wavelength (e.g., 254 nm or one of the λmax values).
-
Inject the standards and the sample solution.
-
-
Quantification: Construct a calibration curve from the peak areas of the standards and determine the concentration of this compound in the sample.
GC-MS can be used for the identification and quantification of this compound, often requiring derivatization.[7]
Procedure:
-
Sample Preparation and Derivatization:
-
Extract the analyte from the matrix using a suitable solvent (e.g., acetonitrile).[8]
-
Purify the extract, for example, by matrix solid-phase dispersion (MSPD).[8]
-
Derivatize the analyte to increase its volatility. A common procedure involves reaction with a derivatizing agent like pentafluorobenzyl bromide (PFBBr) followed by N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[8]
-
-
GC-MS Conditions:
-
Use a suitable capillary column (e.g., HP-5MS).
-
Set the temperature program for the oven.
-
Set the mass spectrometer to scan a relevant mass range or to perform selected ion monitoring (SIM) for higher sensitivity.
-
-
Analysis: Identify this compound based on its retention time and mass spectrum. Quantify using an internal standard.
Infrared (IR) Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet by triturating 1-2 mg of the sample with 300-400 mg of dry KBr powder and pressing it into a disc. Alternatively, for Attenuated Total Reflectance (ATR), place the solid sample directly on the ATR crystal.[9]
-
Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.
UV-Visible (UV-Vis) Spectroscopy:
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., water) in a quartz cuvette. A blank containing only the solvent should be used as a reference.[10][11]
-
Data Acquisition: Scan the absorbance from approximately 200 to 800 nm.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆). Add a small amount of a reference standard like tetramethylsilane (TMS).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra. For more complex structural elucidation, 2D NMR experiments like COSY and HSQC can be performed.[12]
Biological Activity and Signaling Pathways
This compound exhibits several important biological activities, including antithyroid effects, antioxidant properties, and enzyme inhibition.
Inhibition of Thyroid Peroxidase (TPO)
This compound and its derivatives, such as methimazole, are known to inhibit thyroid peroxidase (TPO), a key enzyme in the synthesis of thyroid hormones.[13][14] This inhibition is a crucial mechanism for the treatment of hyperthyroidism. The proposed mechanism involves the interaction of the thione group with the heme iron of the enzyme, preventing the oxidation of iodide and subsequent hormone synthesis.[15]
Signaling Pathway: Inhibition of Thyroid Peroxidase
Caption: Mechanism of thyroid peroxidase inhibition by this compound.
Antioxidant Activity
This compound has been identified as a potent radical scavenger.[3] Its antioxidant mechanism is attributed to its ability to donate a hydrogen atom from its thiol group to neutralize free radicals, such as hydroxyl (HO•) and hydroperoxyl (HOO•) radicals. This process results in the formation of a stable thiyl radical, which can then dimerize to form a disulfide compound.[3]
Logical Relationship: Antioxidant Mechanism
Caption: Radical scavenging mechanism of this compound.
Inhibition of Mushroom Tyrosinase
This compound and its analogs have shown potent inhibitory activity against mushroom tyrosinase, an enzyme involved in melanogenesis and enzymatic browning.[16] The mercapto group is crucial for this activity, as it can chelate the copper ions in the active site of the enzyme. Kinetic studies have shown that related compounds can act as competitive or uncompetitive inhibitors.[16][17][18]
Signaling Pathway: Mushroom Tyrosinase Inhibition
Caption: Inhibition of mushroom tyrosinase by this compound.
References
- 1. US2585388A - Preparation of 2-mercaptoimidazoles - Google Patents [patents.google.com]
- 2. ijptjournal.com [ijptjournal.com]
- 3. Study of the Mechanism and Kinetics of the Radical Scavenging Activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 7. [Improvement of 2-mercaptoimidazoline analysis in rubber products containing chlorine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A novel approach for simultaneous determination of 2-mercaptobenzimidazole and derivatives of 2-thiouracil in animal tissue by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. drugfuture.com [drugfuture.com]
- 10. ossila.com [ossila.com]
- 11. mt.com [mt.com]
- 12. A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design of anti-thyroid drugs: Binding studies and structure determination of the complex of lactoperoxidase with this compound at 2.30 Å resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of antithyroid agents 6-propyl-2-thiouracil and 1-mehtyl-2-mercaptoimidazole on human thyroid iodine peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mechanism of inactivation of thyroid peroxidase by thioureylene drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Inhibition of mushroom tyrosinase by a newly synthesized ligand: inhibition kinetics and computational simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Mushroom tyrosinase inhibition by two potent uncompetitive inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Mechanism of Action of 2-Mercaptoimidazole in Biological Systems
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
2-Mercaptoimidazole (2-MI), widely known as methimazole (MMI), is a cornerstone therapeutic agent for the management of hyperthyroidism. Its efficacy is primarily attributed to the direct inhibition of thyroid peroxidase (TPO), the key enzyme in thyroid hormone biosynthesis. Beyond this primary role, emerging evidence highlights its functions as a potent antioxidant and a modulator of the immune system. This technical guide provides an in-depth exploration of the multifaceted mechanisms of action of 2-MI in biological systems. It consolidates quantitative data on its inhibitory and radical-scavenging activities, details key experimental methodologies used to elucidate its function, and presents visual diagrams of the critical signaling pathways and workflows involved. This document serves as a comprehensive resource for researchers and professionals in pharmacology and drug development.
Core Mechanism of Action: Inhibition of Thyroid Hormone Synthesis
The principal therapeutic effect of this compound is the reduction of thyroid hormone levels in the body.[1] This is achieved not by affecting the iodide uptake or the release of pre-existing hormones, but by directly targeting their synthesis within the thyroid gland.[2][3][4]
Irreversible Inhibition of Thyroid Peroxidase (TPO)
The primary molecular target of 2-MI is Thyroid Peroxidase (TPO), a large, heme-containing glycoprotein located on the apical membrane of thyroid follicular cells.[1][3] TPO is essential for two critical steps in thyroid hormonogenesis: the oxidation of iodide and the coupling of iodotyrosine residues.[2]
2-MI exerts its effect through the following mechanisms:
-
Inhibition of Iodide Oxidation: It prevents TPO from oxidizing iodide anions (I⁻) to reactive iodine species (I₂ or HOI), which are necessary for the iodination of tyrosine residues on the thyroglobulin protein scaffold.[1][2]
-
Interference with Iodotyrosine Coupling: 2-MI also inhibits the TPO-catalyzed coupling of monoiodotyrosine (MIT) and diiodotyrosine (DIT) residues to form triiodothyronine (T3) and thyroxine (T4).[1][3]
-
Irreversible Inactivation: The mechanism of inhibition is considered irreversible.[5] Studies indicate that 2-MI interacts directly with the oxidized heme group of TPO, which is formed after TPO's interaction with its co-substrate, hydrogen peroxide (H₂O₂).[6] This interaction leads to a stable, inactive enzyme complex. Both the methyl and the mercapto functional groups of the molecule are deemed essential for this irreversible inhibition.[5]
The direct interaction with the enzyme's active site is supported by structural studies of the related enzyme lactoperoxidase (LPO), which show 2-MI binding in the substrate-binding site with its sulfur atom in close proximity to the heme iron.[7]
Caption: Inhibition of TPO by this compound.
Secondary Mechanisms of Action
Beyond its well-documented role in thyroid hormone synthesis, 2-MI exhibits other biological activities that may contribute to its overall therapeutic profile.
Antioxidant and Radical Scavenging Activity
This compound is a potent antioxidant and free radical scavenger.[8] Its thiol group can readily donate a hydrogen atom to neutralize highly reactive oxygen species (ROS).
-
Mechanism: The primary antioxidant mechanism involves hydrogen abstraction from the thiol group, which generates a transient and relatively stable thiyl radical. This radical can then dimerize to form a disulfide compound, effectively terminating the radical chain reaction.
-
Targets: Density functional theory (DFT) simulations have shown that 2-MI is highly effective at scavenging hydroxyl (HO•) and hydroperoxyl (HOO•) radicals in both aqueous and lipid environments.[9][10] In lipid media, its scavenging activity against HOO• is reported to be faster than that of common antioxidants like ascorbic acid and Trolox.[8][9]
-
Physiological Relevance: This antioxidant property is relevant in the thyroid gland itself, where TPO activity generates significant amounts of H₂O₂. 2-MI can scavenge this excess H₂O₂, potentially protecting thyrocytes from oxidative damage.[3]
Caption: Radical scavenging mechanism of 2-MI.
Immunomodulatory Effects
Graves' disease, the most common cause of hyperthyroidism, is an autoimmune disorder. 2-MI has been shown to possess immunomodulatory properties that may be beneficial in this context.
-
Inhibition of Adhesion Molecule Expression: 2-MI can inhibit the interferon-gamma (IFN-γ) induced transcription of the Intercellular Adhesion Molecule-1 (ICAM-1) gene in thyroid cells.[3] ICAM-1 is crucial for the recruitment of immune cells, and its downregulation may reduce lymphocytic infiltration of the thyroid gland.
-
T-Cell Proliferation: Certain derivatives of this compound have been found to inhibit T-cell proliferation by specifically targeting the activation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor in T-cell function.[11]
-
Cytokine Regulation: In animal models of autoimmune arthritis, benzimidazole derivatives have demonstrated the ability to reduce the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[12]
Quantitative Data Summary
The following tables summarize key quantitative parameters related to the biological activity of this compound and its analogs.
Table 1: Enzyme Inhibition and Binding Affinity
| Compound | Enzyme | Parameter | Value | Reference(s) |
| Methimazole (MMI) | Thyroid Peroxidase (TPO) | IC₅₀ | 0.8 µM (8 x 10⁻⁷ M) | [5] |
| This compound | Lactoperoxidase (LPO) | IC₅₀ | 17 µM | [7][13] |
| This compound | Lactoperoxidase (LPO) | K_d_ | 0.63 µM | [7][13] |
IC₅₀: Half maximal inhibitory concentration. K_d_: Dissociation constant.
Table 2: Radical Scavenging Kinetics
| Compound | Radical Species | Medium | Rate Constant (k_overall_) | Reference(s) |
| This compound | Hydroxyl (HO•) | Lipid (simulated) | 1.05 x 10¹⁰ M⁻¹s⁻¹ | [8][10] |
| This compound | Hydroxyl (HO•) | Aqueous (simulated) | 2.07 x 10¹⁰ M⁻¹s⁻¹ | [8][10] |
Key Experimental Protocols
The mechanisms of action of 2-MI have been elucidated through various in vitro and in vivo experimental models.
In Vitro Thyroid Peroxidase (TPO) Inhibition Assay (Amplex UltraRed Method)
This high-throughput assay is commonly used to screen for TPO inhibitors by measuring peroxidase activity.
Objective: To determine the concentration-dependent inhibition of TPO activity by this compound.
Materials:
-
Source of TPO: Microsomes prepared from rat thyroid glands or human thyroid cell lines (e.g., Nthy-ori 3-1).[14][15]
-
Fluorogenic Substrate: Amplex® UltraRed (AUR) reagent.
-
Co-substrate: Hydrogen peroxide (H₂O₂).
-
Buffer: Potassium phosphate buffer (e.g., 200 mM, pH 7.4).
-
Test Compound: this compound (Methimazole) stock solution (e.g., in DMSO).
-
96-well black microplates.
-
Fluorescence microplate reader.
Methodology:
-
Preparation of Reagents: Prepare working solutions of AUR, H₂O₂, and various concentrations of 2-MI in the phosphate buffer.
-
Microsome Preparation: Thyroid gland microsomes are prepared from untreated rats using established methods involving homogenization and differential centrifugation.[14] Protein content is quantified using a standard protein assay (e.g., BCA assay).
-
Assay Reaction:
-
To each well of a 96-well plate, add the microsomal protein suspension (e.g., 10-15 µL, final protein concentration ~12.5 µg/mL).
-
Add the test compound (2-MI) at various final concentrations. Include a vehicle control (DMSO) and a positive control (e.g., propylthiouracil).
-
Initiate the reaction by adding the AUR reagent (e.g., final concentration 25 µM) and H₂O₂ (e.g., final concentration 300 µM).[14]
-
The final reaction volume is brought up with phosphate buffer (e.g., to 200 µL).[14]
-
-
Incubation and Measurement: Incubate the plate at room temperature, protected from light. Measure the fluorescence at appropriate excitation and emission wavelengths (e.g., ~530-560 nm excitation, ~590 nm emission) at regular intervals.
-
Data Analysis: The rate of increase in fluorescence is proportional to TPO activity. Calculate the percentage of inhibition for each concentration of 2-MI relative to the vehicle control. Determine the IC₅₀ value by fitting the concentration-response data to a suitable sigmoidal curve.
Caption: Workflow for an in vitro TPO Inhibition Assay.
In Vivo TPO Activity Assessment in a Rat Model
This protocol assesses the effect of systemically administered 2-MI on TPO activity directly within the thyroid gland.
Objective: To determine if in vivo administration of 2-MI leads to a lasting inhibition of TPO activity in rat thyroid tissue.
Materials:
-
Laboratory rats.
-
This compound (Methimazole) for injection.
-
Saline solution (vehicle).
-
Surgical tools for thyroid gland excision.
-
Homogenization buffer.
-
Dialysis tubing and buffer.
-
Reagents for in vitro TPO assay (as described in 4.1).
Methodology:
-
Animal Dosing: Administer 2-MI (e.g., 2 mg per rat) or vehicle (saline) to rats via intraperitoneal injection.[5]
-
Tissue Collection: After a defined period (e.g., 30 minutes to several hours), euthanize the animals and surgically excise the thyroid glands.
-
Homogenate Preparation: Homogenize the thyroid tissue in a suitable buffer to create a thyroid homogenate.
-
Assessment of Reversibility (Dialysis):
-
Divide the homogenate from each group into two aliquots.
-
Measure the TPO activity in the first aliquot immediately using the in vitro assay described in 4.1.
-
Extensively dialyze the second aliquot against a buffer to remove any unbound inhibitor.[5]
-
Measure the TPO activity in the post-dialysis aliquot.
-
-
Data Analysis: Compare the TPO activity in the thyroids of 2-MI-treated rats versus control rats, both before and after dialysis. A lack of recovery in enzyme activity after dialysis indicates irreversible or tightly-bound inhibition.[5]
Conclusion
This compound is a multifaceted therapeutic agent whose primary mechanism of action is the potent and irreversible inhibition of thyroid peroxidase, leading to a direct reduction in thyroid hormone synthesis. This core function is complemented by significant antioxidant and immunomodulatory activities, which may contribute to its overall clinical effectiveness, particularly in the context of autoimmune thyroid diseases like Graves' disease. The quantitative data and experimental protocols outlined in this guide provide a robust framework for understanding and further investigating the complex pharmacology of this important drug. Continued research into its secondary mechanisms may open new avenues for its therapeutic application.
References
- 1. Methimazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Thiamazole - Wikipedia [en.wikipedia.org]
- 3. droracle.ai [droracle.ai]
- 4. What is the mechanism of Methimazole? [synapse.patsnap.com]
- 5. Effect of antithyroid agents 6-propyl-2-thiouracil and 1-mehtyl-2-mercaptoimidazole on human thyroid iodine peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of inactivation of thyroid peroxidase by thioureylene drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design of anti-thyroid drugs: Binding studies and structure determination of the complex of lactoperoxidase with this compound at 2.30 Å resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Study of the Mechanism and Kinetics of the Radical Scavenging Activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Oral administration of 1,4-aryl-2-mercaptoimidazole inhibits T-cell proliferation and reduces clinical severity in the murine experimental autoimmune encephalomyelitis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anti-arthritic, immunomodulatory, and inflammatory regulation by the benzimidazole derivative BMZ-AD: Insights from an FCA-induced rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Extrapolating In Vitro Screening Assay Data for Thyroperoxidase Inhibition to Predict Serum Thyroid Hormones in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 15. research.wur.nl [research.wur.nl]
Spectroscopic Analysis of 2-Mercaptoimidazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Mercaptoimidazole (2-MI), also known as methimazole in some contexts, is a heterocyclic compound containing an imidazole ring substituted with a thiol group. It is a molecule of significant interest in medicinal chemistry and materials science. As a key pharmacophore, it is the basis for several antithyroid drugs. Accurate structural elucidation and characterization are paramount for its application in drug development and quality control. This technical guide provides an in-depth overview of the core spectroscopic techniques—Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS)—used to analyze and characterize this compound.
This document details the theoretical underpinnings, experimental methodologies, and data interpretation for each technique, presenting quantitative data in accessible tables and illustrating logical workflows through diagrams.
Infrared (IR) Spectroscopy
Theoretical Principles
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy states. Specific functional groups absorb IR radiation at characteristic frequencies, making IR spectroscopy an invaluable tool for identifying the functional groups present in a molecule. For this compound, key vibrational modes include N-H stretching, C-H stretching, C=C and C=N ring vibrations, and the C=S (thione) stretch.
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
Attenuated Total Reflectance (ATR) is a common sampling technique for obtaining high-quality IR spectra of solid samples with minimal preparation.[1]
-
Instrument Preparation: Ensure the Fourier Transform Infrared (FTIR) spectrometer and the ATR accessory, typically equipped with a diamond or germanium crystal, are clean.[1]
-
Background Spectrum: Record a background spectrum of the empty ATR crystal. This is crucial to subtract the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor).
-
Sample Application: Place a small amount of solid this compound powder directly onto the ATR crystal surface.
-
Pressure Application: Use the built-in pressure clamp to ensure firm and uniform contact between the sample and the crystal.
-
Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.
-
Data Processing: The instrument's software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: After analysis, clean the ATR crystal surface thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.
Data Interpretation and Presentation
The IR spectrum of this compound is characterized by several key absorption bands. The broad band in the 3400-2800 cm⁻¹ region is typical for N-H stretching vibrations involved in hydrogen bonding. The region between 1600 cm⁻¹ and 1400 cm⁻¹ contains absorptions from C=C and C=N stretching within the imidazole ring. The presence of a strong band around 1200-1300 cm⁻¹ is indicative of the C=S (thione) group, confirming the predominance of the thione tautomer in the solid state.
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group Assignment |
| 3400 - 2800 (broad) | N-H Stretch | Imidazole N-H (H-bonded) |
| 3100 - 3000 | =C-H Stretch | Imidazole C-H |
| ~1550 | C=C Stretch | Imidazole Ring |
| ~1470 | C=N Stretch | Imidazole Ring |
| ~1285 | C=S Stretch | Thione |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Theoretical Principles
NMR spectroscopy provides detailed information about the structure and chemical environment of atomic nuclei. When placed in a strong magnetic field, nuclei with non-zero spin (like ¹H and ¹³C) absorb radiofrequency energy at specific frequencies. The precise frequency, known as the chemical shift (δ), is highly sensitive to the local electronic environment, allowing for the differentiation of chemically distinct atoms within a molecule.
For this compound, NMR analysis is crucial for confirming the connectivity of atoms. The molecule exists in a tautomeric equilibrium between the thione and thiol forms, which can influence the observed spectra, particularly in solution. However, in most common NMR solvents like DMSO-d₆, the thione form is predominant.
Thione-thiol tautomerism in this compound.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.[2] Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice due to its excellent solvating power for polar compounds.
-
Standard Reference: The residual solvent peak (DMSO at δ ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C) is typically used as an internal standard. Alternatively, a small amount of tetramethylsilane (TMS) can be added as an internal reference (δ = 0.00 ppm).[3]
-
Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument is tuned and the magnetic field homogeneity is optimized (shimming) to ensure high resolution.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum. A typical experiment involves a 90° pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. Due to the low natural abundance of ¹³C, more scans are required. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon atom.
Data Interpretation and Presentation
¹H NMR Spectrum (400 MHz, DMSO-d₆): The ¹H NMR spectrum of this compound is relatively simple. It typically shows a broad singlet for the two exchangeable N-H protons at a downfield chemical shift (~12 ppm). The two vinyl protons on the imidazole ring (H4 and H5) are chemically equivalent due to rapid tautomerization on the NMR timescale, resulting in a single sharp singlet around 7.0 ppm.[4]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.0 | Broad Singlet | 2H | N-H |
| ~7.0 | Singlet | 2H | C4-H, C5-H |
¹³C NMR Spectrum (100 MHz, DMSO-d₆): The proton-decoupled ¹³C NMR spectrum shows two signals. The C2 carbon, bonded to sulfur and two nitrogen atoms, appears significantly downfield (~168 ppm) due to the deshielding effects of these heteroatoms. The C4 and C5 carbons are equivalent and appear as a single peak around 115 ppm.
| Chemical Shift (δ, ppm) | Assignment |
| ~168 | C2 (C=S) |
| ~115 | C4, C5 |
Mass Spectrometry (MS)
Theoretical Principles
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[5] For structural elucidation, a molecule is first ionized, and the resulting molecular ion (M⁺˙) can then undergo fragmentation into smaller, charged pieces. The pattern of fragmentation provides a "fingerprint" that can be used to deduce the molecule's structure. Electron Ionization (EI) is a common technique that uses a high-energy electron beam to ionize the sample, often leading to extensive and informative fragmentation.[6]
Experimental Protocol: Electron Ionization (EI) MS
-
Sample Introduction: A small amount of solid this compound is introduced into the mass spectrometer, typically via a direct insertion probe. The probe is heated to vaporize the sample into the ion source.
-
Ionization: In the ion source, the vaporized molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged radical ion known as the molecular ion (M⁺˙).
-
Fragmentation: The molecular ion is energetically unstable and fragments into smaller ions and neutral radicals.[6]
-
Mass Analysis: The positively charged ions (the molecular ion and its fragments) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.
-
Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum which is a plot of relative intensity versus m/z.
Data Interpretation and Presentation
The mass spectrum of this compound (molar mass ≈ 100.14 g/mol ) will show a distinct molecular ion peak at m/z = 100. The fragmentation pattern is key to confirming the structure. Plausible fragmentation pathways for imidazole-containing compounds often involve the loss of small, stable neutral molecules like HCN or the cleavage of the ring.
| m/z | Proposed Fragment | Notes |
| 100 | [C₃H₄N₂S]⁺˙ | Molecular Ion (M⁺˙) |
| 73 | [C₂H₃N₂]⁺ | Loss of HCN from the ring |
| 57 | [C₂H₃NS]⁺˙ | Ring fragmentation |
| 45 | [CHS]⁺ | Loss of imidazole ring fragment |
Integrated Spectroscopic Workflow
The structural elucidation of this compound is most robust when data from all three spectroscopic techniques are integrated. IR confirms the presence of key functional groups, MS provides the molecular weight and formula, and NMR establishes the precise connectivity of the atoms.
Experimental workflow for spectroscopic analysis of this compound.
References
An In-depth Technical Guide to the Tautomeric Forms of 2-Mercaptoimidazole: Thiol and Thione
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Mercaptoimidazole (2-MI), a heterocyclic compound of significant interest in medicinal chemistry, exists in a dynamic equilibrium between two tautomeric forms: the thione and the thiol. The predominance of one tautomer over the other is dictated by its physical state, solvent polarity, and temperature, which in turn profoundly influences its chemical reactivity, biological activity, and pharmacokinetic profile. This technical guide provides a comprehensive analysis of the structural, energetic, and spectroscopic characteristics of the this compound thiol-thione tautomerism, supported by quantitative data, detailed experimental protocols, and logical workflow diagrams to facilitate a deeper understanding for research and drug development applications.
Introduction to Thiol-Thione Tautomerism in this compound
Tautomers are structural isomers that readily interconvert, most commonly through the migration of a proton. This phenomenon is a critical consideration in drug discovery and development, as different tautomers of a single compound can exhibit distinct biological activities, metabolic pathways, and toxicological profiles.[1][2] this compound, also known by its systematic names 1,3-dihydro-2H-imidazole-2-thione (thione form) and 1H-imidazole-2-thiol (thiol form), is a classic example of this prototropic tautomerism.[3]
The equilibrium between the thione and thiol forms involves the migration of a proton between the sulfur and a nitrogen atom within the imidazole ring. While both forms can exist, extensive experimental and theoretical studies have shown that the thione form is generally the more stable and predominant tautomer, both in the solid state and in various solvents.[4][5] Understanding the factors that govern this equilibrium is paramount for predicting the molecule's behavior in biological systems and for designing derivatives with desired therapeutic properties.
Structural and Energetic Analysis of Tautomers
Computational chemistry, particularly Density Functional Theory (DFT), has been instrumental in elucidating the geometric and energetic properties of the 2-MI tautomers. These theoretical predictions, corroborated by experimental data, confirm the greater stability of the thione form.
Quantitative Data Summary
The following tables summarize key computational data for the thione and thiol tautomers of this compound, calculated at the B3LYP/6-311G** level of theory, which provides a reliable representation of their properties.[4]
Table 1: Calculated Energetic Properties
| Property | Thione Tautomer | Thiol Tautomer | Reference |
| Relative Energy (kJ/mol) | 0.00 | +43.51 | [4] |
| Activation Energy (Intramolecular, Gas Phase, kJ/mol) | - | 175.8 | [5] |
| Activation Energy (2 H₂O-assisted, kJ/mol) | - | ~72 | [5] |
Note: The high activation energy for the uncatalyzed intramolecular proton transfer indicates that the interconversion is slow in the absence of a proton shuttle like water.
Table 2: Key Calculated Geometric Parameters (Bond Lengths in Å)
| Bond | Thione Tautomer | Thiol Tautomer | Reference |
| C2-S | 1.69 | 1.76 | [6] |
| C2-N1 | 1.38 | 1.32 | [6] |
| C2-N3 | 1.38 | 1.32 | [6] |
| N1-H | 1.01 | - | [6] |
| S-H | - | 1.34 | [6] |
Note: The bond lengths are consistent with the electronic distribution in each tautomer. The thione form exhibits a clear C=S double bond character (shorter C-S bond) and C-N single bonds, while the thiol form has a C-S single bond and C=N double bond character within the ring.
Experimental Protocols for Tautomer Characterization
A combination of spectroscopic and crystallographic techniques is employed to experimentally verify the tautomeric form of this compound in different states.
X-ray Crystallography
Principle: Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state by mapping the electron density of a crystalline sample.[7] This technique has confirmed that this compound crystallizes in the thione form.[5]
Detailed Methodology:
-
Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a saturated solution in a suitable solvent such as ethanol or water.
-
Mounting: A suitable crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K or 150 K) to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam.[5]
-
Data Processing: The diffraction pattern is recorded on a detector. The resulting data is processed to determine the unit cell dimensions and the intensities of the reflections.
-
Structure Solution and Refinement: The processed data is used to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to achieve the best fit between the observed and calculated diffraction patterns, yielding the final molecular structure.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy is a powerful tool for studying tautomeric equilibria in solution. The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to their local electronic environment, allowing for the differentiation between the thiol and thione forms.[9][10] For this compound in solution (e.g., in DMSO-d₆), the spectra are consistent with the predominance of the thione tautomer.[11]
Detailed Methodology:
-
Sample Preparation: A solution of this compound (typically 5-10 mg) is prepared in a deuterated solvent (e.g., 0.5 mL of DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Spectrum Acquisition: The ¹H NMR spectrum is acquired. For the thione form, one would expect to see signals for the two equivalent vinyl protons (C4-H and C5-H) and a broad signal for the two N-H protons. The absence of a distinct S-H proton signal supports the thione structure.
-
¹³C NMR Spectrum Acquisition: The ¹³C NMR spectrum is acquired. The chemical shift of the C2 carbon is particularly informative. A shift in the range of 160-180 ppm is characteristic of a thiocarbonyl (C=S) carbon, confirming the thione form.[11]
-
Variable Temperature (VT) NMR (Optional): To study the dynamics of the tautomeric equilibrium, spectra can be recorded at different temperatures.[12] A low-temperature spectrum might "freeze out" individual tautomers if the interconversion rate is sufficiently slowed.
Vibrational Spectroscopy (FTIR and Raman)
Principle: Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. The presence or absence of specific absorption bands can be used to identify functional groups characteristic of each tautomer.
Detailed Methodology:
-
Sample Preparation (FTIR): For solid-state analysis, a KBr pellet is prepared by grinding a small amount of this compound with dry potassium bromide and pressing the mixture into a transparent disk. For solution analysis, the sample is dissolved in a suitable solvent with transparent IR windows (e.g., CCl₄).
-
Spectrum Acquisition: The IR spectrum is recorded using an FTIR spectrometer.
-
Data Analysis: The spectrum is analyzed for key vibrational bands. The presence of a strong band around 1200-1300 cm⁻¹ associated with the C=S stretching vibration and the absence of a sharp S-H stretching band (typically ~2550-2600 cm⁻¹) are strong indicators of the thione form.[13] N-H stretching bands are expected in the region of 3100-3400 cm⁻¹.
Visualizing Tautomerism: Logical and Experimental Workflows
Graphviz diagrams are used to illustrate the key relationships and processes involved in the study of this compound tautomerism.
Caption: Tautomeric equilibrium of this compound.
Caption: Experimental workflow for tautomer analysis.
Significance in Drug Development
The predominance of the thione tautomer has significant implications for the biological activity of this compound and its derivatives. The thioamide group (-NH-C=S-) present in the thione form is a key structural motif.[3]
-
Metal Binding: The "soft" sulfur atom of the thiocarbonyl group is an excellent ligand for "soft" metal ions. This property is relevant for its use as a corrosion inhibitor and for its interaction with metalloenzymes.[14]
-
Pharmacokinetics (ADME): The tautomeric form influences properties like lipophilicity, hydrogen bonding capacity, and pKa, which are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME).[1] The thione form, with its two N-H donors and one C=S acceptor, has different hydrogen bonding capabilities than the thiol form, which has one N-H donor, one S-H donor, and one ring nitrogen acceptor.
-
Reactivity and Metabolism: The thione form can undergo different metabolic reactions compared to the thiol. For example, the sulfur atom in the thione can be a target for S-oxidation, whereas the thiol could be metabolized via conjugation reactions at the sulfur atom.
Conclusion
The tautomerism of this compound is heavily skewed towards the more stable thione form in both solid and solution phases. This preference is confirmed by a wealth of computational and experimental data. A thorough characterization using techniques such as X-ray crystallography, NMR, and vibrational spectroscopy is essential for any research involving this molecule. For professionals in drug development, a comprehensive understanding of the factors governing this thiol-thione equilibrium is not merely academic; it is a fundamental requirement for the rational design of new therapeutic agents, enabling the prediction of their physicochemical properties, biological interactions, and metabolic fate.
References
- 1. What impact does tautomerism have on drug discovery and development? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. X-ray crystallography of chemical compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spectrabase.com [spectrabase.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Masking thiol reactivity with thioamide, thiourea, and thiocarbamate-based MBPs - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of 2-Mercaptoimidazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 2-Mercaptoimidazole (2-MI), a heterocyclic compound of interest in various fields, including pharmaceuticals and materials science. This document compiles available data on its solubility in different solvents and its stability under various stress conditions. Detailed experimental protocols for assessing these properties are also provided to support research and development activities.
Solubility Profile of this compound
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation development. This compound, a polar molecule, exhibits varied solubility in different solvent systems.
Quantitative Solubility Data
Quantitative solubility data for this compound is not extensively available in the public domain. However, data for the closely related compound, 2-mercaptobenzimidazole (MBI), which shares the same imidazolethione core, provides valuable insights into its likely solubility profile. It is important to note that the additional benzene ring in MBI will influence its solubility, generally decreasing it in polar solvents and increasing it in non-polar solvents compared to 2-MI.
A key reported solubility value for this compound is:
-
In Methanol: 50 mg/mL[1]
General qualitative descriptions indicate that this compound is soluble in water and various organic solvents[2].
Table 1: Solubility of 2-Mercaptobenzimidazole in Various Solvents at Different Temperatures (Data adapted from a study on 2-mercaptobenzimidazole and should be considered as an estimation for this compound) [3]
| Solvent | Temperature (K) | Molar Fraction (10^3 * x) | Solubility ( g/100g solvent) |
| Water | 298.15 | - | < 0.1 g/100 mL at 23.5 °C[4][5] |
| Methanol | 278.15 | 1.83 | 0.89 |
| 288.15 | 2.54 | 1.24 | |
| 298.15 | 3.49 | 1.71 | |
| 308.15 | 4.71 | 2.31 | |
| 318.15 | 6.33 | 3.11 | |
| Ethanol | 278.15 | 1.25 | 0.41 |
| 288.15 | 1.73 | 0.57 | |
| 298.15 | 2.36 | 0.78 | |
| 308.15 | 3.19 | 1.05 | |
| 318.15 | 4.28 | 1.41 | |
| Acetone | 278.15 | 2.89 | 0.75 |
| 288.15 | 3.89 | 1.01 | |
| 298.15 | 5.19 | 1.35 | |
| 308.15 | 6.89 | 1.79 | |
| 318.15 | 9.09 | 2.36 | |
| Acetonitrile | 278.15 | 0.49 | 0.18 |
| 288.15 | 0.67 | 0.25 | |
| 298.15 | 0.91 | 0.34 | |
| 308.15 | 1.22 | 0.45 | |
| 318.15 | 1.62 | 0.60 | |
| 1,4-Dioxane | 278.15 | 3.45 | 0.59 |
| 288.15 | 4.67 | 0.80 | |
| 298.15 | 6.27 | 1.08 | |
| 308.15 | 8.35 | 1.44 | |
| 318.15 | 11.05 | 1.90 |
Note: The data for 2-mercaptobenzimidazole should be used as a qualitative guide for this compound, and experimental verification is highly recommended.
pH-Dependent Solubility
The solubility of this compound is expected to be pH-dependent due to its ionizable groups. It can be protonated at the nitrogen atom of the imidazole ring under acidic conditions and deprotonated at the mercapto group under basic conditions. The acid dissociation constant (pKa) for the protonated form in an aqueous solution has been reported to be 2.97 ± 0.04[6]. This suggests that the solubility of this compound in aqueous media will increase at pH values below its pKa.
Stability Profile of this compound
Understanding the stability of this compound is crucial for its handling, storage, and the development of stable formulations. Forced degradation studies are employed to identify potential degradation pathways and degradation products. While specific data for 2-MI is limited, studies on its analogs provide valuable insights.
Forced Degradation Studies
Forced degradation studies involve exposing the compound to stress conditions such as acid, base, oxidation, heat, and light.
Table 2: Predicted Stability of this compound and Potential Degradation Products (Based on Analog Data)
| Stress Condition | Predicted Stability | Potential Degradation Products |
| Acid Hydrolysis | Likely to be stable | - |
| Base Hydrolysis | Likely to be stable | - |
| Oxidation | Susceptible to oxidation | Imidazole, Sulfate/Sulfite |
| Thermal Degradation | Stable up to its melting point | - |
| Photodegradation | Potentially susceptible | Imidazole ring cleavage products |
-
Oxidative Degradation: Studies on 1-methyl-2-mercaptoimidazole, a close analog, have shown that it reacts with oxidizing agents like hypochlorous acid and superoxide. The final oxidation product identified was 1-methylimidazole, with sulfate/sulfite also being formed[7]. This suggests that the imidazole ring of 2-MI is susceptible to oxidative cleavage. 2-mercaptobenzimidazole has also been shown to improve the oxidation resistance of silver nanowire films, indicating its own susceptibility to oxidation[8][9].
-
Thermal Stability: 2-mercaptobenzimidazole has been shown to be thermally stable, improving the thermal stability of silver nanowire films up to 230°C[8][9]. It is expected that this compound will exhibit similar thermal stability up to its melting point.
-
Photostability: The photodegradation of 2-mercaptobenzothiazole, another related compound, has been studied, revealing that the imidazole ring can undergo cleavage upon exposure to light[10]. This suggests that this compound may also be sensitive to light.
Experimental Protocols
The following are detailed methodologies for determining the solubility and stability of this compound.
Solubility Determination: Shake-Flask Method
This method is considered the gold standard for determining the equilibrium solubility of a compound.
Objective: To determine the equilibrium solubility of this compound in various solvents.
Materials:
-
This compound
-
Selected solvents (e.g., water, phosphate buffers of different pH, ethanol, methanol, DMSO, acetone)
-
Volumetric flasks
-
Scintillation vials or glass flasks with screw caps
-
Shaking incubator or orbital shaker
-
Analytical balance
-
Centrifuge
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a validated spectrophotometric method.
Procedure:
-
Add an excess amount of this compound to a known volume of the selected solvent in a vial. The excess solid should be visually apparent.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the samples to stand to let the excess solid settle.
-
Centrifuge the samples to further separate the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter.
-
Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Quantify the concentration of this compound in the diluted solution using a validated HPLC or spectrophotometric method.
-
Calculate the solubility in units such as mg/mL or mol/L.
Stability Assessment: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to identify the degradation pathways and products of this compound.
Objective: To investigate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Water bath or oven
-
Photostability chamber
-
HPLC system with a photodiode array (PDA) detector and a mass spectrometer (MS) is highly recommended for the identification of degradation products.
Procedure:
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat the mixture at a specified temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Heat the mixture at a specified temperature (e.g., 60 °C) for a defined period.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep the mixture at room temperature for a defined period.
-
Thermal Degradation: Place the solid this compound powder in an oven at a high temperature (e.g., 105 °C) for a defined period. Also, heat a solution of 2-MI.
-
Photodegradation: Expose the solid powder and a solution of 2-MI to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light.
3. Sample Analysis:
-
At each time point, withdraw a sample from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze the samples by a stability-indicating HPLC method. The method should be able to separate the parent compound from all degradation products.
-
Use a PDA detector to check for peak purity and an MS detector to obtain the mass of the degradation products to aid in their identification.
Visualizations
The following diagrams illustrate key concepts related to the experimental workflow for stability testing and a potential biological pathway involving this compound, based on its close analog, methimazole.
Caption: Workflow for Forced Degradation Study of this compound.
Caption: Inhibition of Thyroid Peroxidase by this compound.
References
- 1. 2-巯基咪唑 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. CAS 872-35-5: this compound | CymitQuimica [cymitquimica.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 2-MERCAPTOBENZIMIDAZOLE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. 2-Mercaptobenzimidazole | C7H6N2S | CID 707035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. niid.go.jp [niid.go.jp]
- 8. researchgate.net [researchgate.net]
- 9. Improving the Thermal Stability and Oxidation Resistance of Silver Nanowire Films via 2-Mercaptobenzimidazole Modification - ProQuest [proquest.com]
- 10. researchgate.net [researchgate.net]
Potential applications of 2-Mercaptoimidazole in medicinal chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Mercaptoimidazole (2-MI) and its derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. The unique structural features of the imidazole ring coupled with a reactive thiol group at the C2 position allow for diverse chemical modifications, leading to a wide array of therapeutic agents. This technical guide provides a comprehensive overview of the potential applications of this compound in medicinal chemistry, with a focus on its anticancer, antimicrobial, anti-inflammatory, and antithyroid properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes important biological pathways to serve as a valuable resource for researchers in the field.
Anticancer Activity
Derivatives of this compound have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines. The mechanism of action often involves the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.
Quantitative Data: Anticancer Activity
The cytotoxic effects of various this compound and 2-mercaptobenzimidazole derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized in the table below.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2-mercaptobenzoxazole derivative 4b | HepG2 (Hepatocellular carcinoma) | 19.34 | [1] |
| MCF-7 (Breast adenocarcinoma) | 9.72 | [1] | |
| MDA-MB-231 (Breast cancer) | 11.28 | [1] | |
| HeLa (Cervical cancer) | 15.46 | [1] | |
| 2-mercaptobenzoxazole derivative 4d | HepG2 (Hepatocellular carcinoma) | 12.87 | [1] |
| MCF-7 (Breast adenocarcinoma) | 8.42 | [1] | |
| MDA-MB-231 (Breast cancer) | 6.15 | [1] | |
| HeLa (Cervical cancer) | 10.23 | [1] | |
| 2-mercaptobenzoxazole derivative 5d | HepG2 (Hepatocellular carcinoma) | 7.33 | [1] |
| MCF-7 (Breast adenocarcinoma) | 4.19 | [1] | |
| MDA-MB-231 (Breast cancer) | 2.14 | [1] | |
| HeLa (Cervical cancer) | 6.51 | [1] | |
| 2-mercaptobenzoxazole derivative 6b | HepG2 (Hepatocellular carcinoma) | 6.83 | [1] |
| MCF-7 (Breast adenocarcinoma) | 3.64 | [1] | |
| MDA-MB-231 (Breast cancer) | 2.14 | [1] | |
| HeLa (Cervical cancer) | 5.18 | [1] | |
| Staurosporine | HL60 (Leukemia) | 7.48 | [2] |
| MCF-7 (Breast adenocarcinoma) | 3.06 | [2] | |
| A549 (Lung carcinoma) | 3.7 | [2] | |
| Doxorubicin | HepG2 (Hepatocellular carcinoma) | 0.82 | [1] |
| MCF-7 (Breast adenocarcinoma) | 0.96 | [1] | |
| MDA-MB-231 (Breast cancer) | 1.21 | [1] | |
| HeLa (Cervical cancer) | 0.89 | [1] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.
Materials:
-
Cancer cell lines (e.g., HepG2, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. After 24 hours, replace the medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for another 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.
Antimicrobial Activity
This compound and its derivatives have demonstrated significant activity against a variety of pathogenic microorganisms, including bacteria and fungi. Their mode of action is believed to involve the disruption of essential cellular processes in these pathogens.
Quantitative Data: Antimicrobial Activity
The antimicrobial efficacy of 2-mercaptobenzimidazole derivatives is often assessed by determining the minimum inhibitory concentration (MIC) and the zone of inhibition.
| Compound | E. coli (MIC, µg/mL) | S. aureus (MIC, µg/mL) | B. subtilis (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) | C. albicans (MIC, µg/mL) | Reference |
| ZR-1 | >500 | 250 | 500 | >500 | 500 | [3] |
| ZR-2 | >500 | 500 | >500 | >500 | 500 | [3] |
| ZR-3 | >500 | 500 | >500 | >500 | 500 | [3] |
| ZR-4 | 500 | 250 | >500 | >500 | 250 | [3] |
| ZR-5 | >500 | 500 | >500 | >500 | 500 | [3] |
| ZR-6 | >500 | 250 | >500 | >500 | 500 | [3] |
| ZR-7 | >500 | 500 | >500 | >500 | 500 | [3] |
| ZR-8 | 250 | 125 | 250 | 500 | 125 | [3] |
| Ciprofloxacin | 0.5 | 1 | 0.5 | 1 | - | [3] |
| Miconazole | - | - | - | - | 8 | [3] |
Note: MIC values were determined by the broth dilution method.
Experimental Protocol: Agar Well Diffusion Method
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.
Materials:
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Sterile cork borer (6 mm diameter)
-
This compound derivatives (dissolved in a suitable solvent like DMSO)
-
Positive control (e.g., Ciprofloxacin)
-
Negative control (solvent)
Procedure:
-
Media Preparation: Prepare and sterilize MHA according to the manufacturer's instructions and pour it into sterile petri dishes. Allow the agar to solidify.
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., 0.5 McFarland standard).
-
Inoculation: Evenly spread the bacterial inoculum over the surface of the MHA plates using a sterile swab.
-
Well Preparation: Aseptically punch wells of 6 mm diameter into the inoculated agar plates using a sterile cork borer.
-
Compound Addition: Add a defined volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate wells.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.
Anti-inflammatory and Immunomodulatory Activity
Certain derivatives of this compound have shown potent anti-inflammatory and immunomodulatory effects. A key mechanism identified is the inhibition of T-cell activation and proliferation, which are central to many inflammatory and autoimmune diseases.
Mechanism of Action: Inhibition of T-Cell Activation via the NFAT Pathway
1,4-aryl-2-mercaptoimidazole (KRM-III) has been shown to inhibit the activation of the Nuclear Factor of Activated T-cells (NFAT).[4] NFAT is a crucial transcription factor that, upon activation, translocates to the nucleus and induces the expression of genes involved in the T-cell inflammatory response, such as interleukin-2 (IL-2). By inhibiting NFAT activation, these compounds can suppress T-cell proliferation and the subsequent inflammatory cascade.[4]
Antithyroid Activity
Methimazole (1-methyl-2-mercaptoimidazole) is a well-established antithyroid drug used in the treatment of hyperthyroidism.[5] Its primary mechanism of action is the inhibition of thyroid peroxidase (TPO), a key enzyme in the synthesis of thyroid hormones.[6][7][8]
Mechanism of Action: Inhibition of Thyroid Peroxidase (TPO)
Thyroid hormone synthesis involves the iodination of tyrosine residues on the thyroglobulin protein, a process catalyzed by TPO. Methimazole inhibits TPO, thereby preventing the organification of iodine and the coupling of iodotyrosines to form thyroxine (T4) and triiodothyronine (T3).[6][7][9] This leads to a decrease in the production of thyroid hormones, alleviating the symptoms of hyperthyroidism.[7] The inhibition of TPO by methimazole is irreversible.
Enzyme Inhibition
Beyond TPO, this compound derivatives have been investigated as inhibitors of other enzymes with therapeutic relevance, such as tyrosinase and α-glucosidase.
Quantitative Data: Enzyme Inhibition
| Compound/Derivative | Enzyme | IC50 (µM) | Reference |
| Analog 4 (5-chloro-2-MBI) | Tyrosinase (monophenolase) | 0.03 ± 0.00 | [10] |
| Analog 6 (5-benzoyl-2-MBI) | Tyrosinase (diphenolase) | 0.02 ± 0.01 | [10] |
| Kojic Acid (Control) | Tyrosinase (monophenolase) | 8.4 ± 0.5 | [10] |
| Kojic Acid (Control) | Tyrosinase (diphenolase) | 19.4 ± 1.2 | [10] |
| Compound 13 | α-glucosidase | 352 µg/mL | |
| Acarbose (Control) | α-glucosidase | - |
Note: MBI refers to mercaptobenzimidazole.
Experimental Protocol: Tyrosinase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of tyrosinase, which is involved in melanin production.
Materials:
-
Mushroom tyrosinase
-
L-DOPA (substrate)
-
Phosphate buffer (pH 6.8)
-
96-well plate
-
This compound derivatives
-
Positive control (e.g., Kojic acid)
-
Microplate reader
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of the test compound solution (at various concentrations), and 20 µL of mushroom tyrosinase solution. Include wells for a positive control and a blank (without enzyme).
-
Pre-incubation: Incubate the plate at 25°C for 10 minutes.
-
Reaction Initiation: Add 20 µL of L-DOPA solution to each well to start the reaction.
-
Absorbance Measurement: Immediately measure the absorbance at 475 nm in kinetic mode for 20-30 minutes. The rate of dopachrome formation is monitored.
-
Data Analysis: The percentage of tyrosinase inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100, where A is the rate of reaction. The IC50 value is determined from the dose-response curve.
Conclusion
The this compound scaffold is a versatile and valuable platform for the development of new therapeutic agents. Its derivatives have demonstrated significant potential in various medicinal chemistry applications, including oncology, infectious diseases, inflammation, and endocrinology. The data and protocols presented in this guide highlight the broad utility of this chemical class and are intended to facilitate further research and drug discovery efforts. The continued exploration of the structure-activity relationships of this compound derivatives holds great promise for the identification of novel and more effective drug candidates.
References
- 1. Design, Synthesis, and Biological Evaluation of 2-Mercaptobenzoxazole Derivatives as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijmrhs.com [ijmrhs.com]
- 4. Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Methimazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. What is the mechanism of Methimazole? [synapse.patsnap.com]
- 8. droracle.ai [droracle.ai]
- 9. discover.zahoransky.com [discover.zahoransky.com]
- 10. mdpi.com [mdpi.com]
The Multifaceted Biological Activities of 2-Mercaptoimidazole and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-mercaptoimidazole scaffold and its derivatives, particularly 2-mercaptobenzimidazole, represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities. These compounds have garnered significant attention in medicinal chemistry due to their therapeutic potential across various disease areas. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and proposed mechanisms of action of this compound derivatives, with a focus on their anticancer, antimicrobial, antioxidant, anti-inflammatory, and antiviral properties. Quantitative structure-activity relationship (QSAR) studies and molecular docking analyses have further elucidated their therapeutic promise. This document aims to serve as a detailed resource for researchers and professionals involved in drug discovery and development, summarizing key quantitative data, experimental protocols, and cellular signaling pathways.
Introduction
Substances containing an imidazole ring fused with a sulfur atom have demonstrated a wide array of biological activities.[1] Among these, this compound and its derivatives have emerged as privileged structures in drug discovery.[2] These compounds exhibit a diverse range of pharmacological effects, including antioxidant, anticancer, antitubercular, antifungal, analgesic, and anti-HIV activities.[1] The structural versatility of the this compound core allows for modifications that can significantly enhance its biological efficacy and pharmacokinetic properties. This guide will delve into the key biological activities of these compounds, supported by quantitative data and detailed experimental methodologies.
Synthesis of this compound Derivatives
The synthesis of this compound and its benzofused analogue, 2-mercaptobenzimidazole, serves as the foundation for a multitude of derivatives. A common synthetic route to 2-mercaptobenzimidazole involves the reaction of o-phenylenediamine with carbon disulfide in the presence of a base like potassium hydroxide.[3]
Further derivatization is typically achieved through several key reactions:
-
Mannich Reaction: This reaction is frequently employed to introduce aminomethyl groups at the N-1 position of the imidazole ring, leading to a variety of Mannich bases with diverse biological activities.[3][4]
-
S-Alkylation: The thiol group at the C-2 position is a key site for modification. S-alkylation with various alkyl or aryl halides introduces a wide range of substituents, influencing the compound's biological profile.[2][5]
-
N-Alkylation: The nitrogen atoms of the imidazole ring can also be alkylated to generate further derivatives.[5]
-
Formation of Acylhydrazones: The synthesis of N-acylhydrazone derivatives from 2-mercaptobenzimidazole has been shown to yield compounds with significant biological activity.[5]
Biological Activities and Mechanisms of Action
Anticancer Activity
This compound derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms.[1][6][7]
-
Mechanism of Action:
-
Tyrosine Kinase Inhibition: Molecular docking studies have revealed that 2-mercaptobenzimidazole derivatives can act as potential anticancer drugs by binding to the EGFR tyrosine kinase protein.[8]
-
Interaction with ERα and Aromatase: Some derivatives show potential in breast cancer treatment through their interaction with Estrogen Receptor Alpha (ERα) and Aromatase.[1]
-
Inhibition of Microtubule Formation: Similar to other benzimidazole compounds, some derivatives may exert their anticancer effects by disrupting microtubule polymerization.[9]
-
A proposed signaling pathway for the anticancer activity of 2-mercaptobenzimidazole derivatives targeting EGFR is depicted below.
Caption: EGFR signaling inhibition by 2-mercaptobenzimidazole derivatives.
Antimicrobial Activity
Derivatives of 2-mercaptobenzimidazole have shown potent antibacterial and antifungal activities.[2][10]
-
Mechanism of Action:
-
Inhibition of Dihydrofolate Reductase (DHFR): Some derivatives exhibit high affinity for DHFR, an essential enzyme in microbial folate synthesis, thereby inhibiting microbial growth.
-
Inhibition of Nucleic Acid and Protein Synthesis: Benzimidazoles are known to inhibit bacterial nucleic acid and protein synthesis.[2]
-
The table below summarizes the antimicrobial activity of selected 2-mercaptobenzimidazole derivatives.
| Compound ID | Organism | MIC (μM/ml) | Reference |
| 8 | B. subtilis | 0.016 | [6] |
| 10 | B. subtilis | 0.034 | [6] |
| 15 | B. subtilis | 0.032 | [6] |
| 16 | B. subtilis | 0.016 | [6] |
| 17 | B. subtilis | 0.017 | [6] |
| 20 | B. subtilis | 0.034 | [6] |
| 22 | B. subtilis | 0.017 | [6] |
| 8 | E. coli | 0.032 | [6] |
| 10 | E. coli | 0.068 | [6] |
| 15 | E. coli | 0.064 | [6] |
| 16 | E. coli | 0.032 | [6] |
| 17 | E. coli | 0.034 | [6] |
| 20 | E. coli | 0.068 | [6] |
| 22 | E. coli | 0.034 | [6] |
| 8 | C. albicans | 0.016 | [6] |
| 10 | C. albicans | 0.034 | [6] |
| 15 | C. albicans | 0.032 | [6] |
| 16 | C. albicans | 0.016 | [6] |
| 17 | C. albicans | 0.017 | [6] |
| 20 | C. albicans | 0.034 | [6] |
| 22 | C. albicans | 0.017 | [6] |
| ZR-8 | C. albicans | - |
Note: A dash (-) indicates that the specific quantitative value was mentioned as significant but not explicitly provided in the referenced search result.
Antioxidant Activity
This compound derivatives are recognized as potent antioxidant agents.[1]
-
Mechanism of Action:
The following table presents the antioxidant activity of a selected 2-mercaptobenzimidazole derivative.
| Compound ID | Assay | IC50 (µM) | Reference |
| 13 | DPPH Scavenging | 131.50 | [5] |
Anti-inflammatory Activity
Several 2-mercapto-4-substituted imidazole derivatives have been synthesized and shown to possess anti-inflammatory properties.[11] The evaluation of these compounds is often carried out using carrageenan-induced paw edema in rats.[12][13]
Antiviral Activity
The benzimidazole scaffold is a component of various antiviral drugs. Derivatives of 2-mercaptobenzimidazole have been investigated for their potential antiviral effects, including activity against SARS-CoV-2 variants.[14]
-
Mechanism of Action:
-
Inhibition of Viral Enzymes: Molecular docking studies suggest that these compounds can bind to the active sites of viral proteases, such as the SARS-CoV-2 main protease.[15]
-
Experimental Protocols
General Synthesis of 2-Mercaptobenzimidazole Derivatives
A general procedure for synthesizing 2-mercaptobenzimidazole derivatives often involves a multi-step process.[5]
Caption: General synthetic workflow for N-acylhydrazone derivatives.
Protocol for Synthesis of 2-((1H-benzo[d]imidazol-2-yl) thio) acetic acid (ZR-3): [2]
-
A mixture of 2-mercaptobenzimidazole (1.50 g, 0.03 mol) and potassium hydroxide (2 g, >0.03 mol) in 100 ml of absolute ethanol is heated with stirring under reflux.
-
2-chloroacetic acid (3.5 g, >0.03 mol) is added dropwise with continuous stirring.
-
The mixture is heated up to 60°C for 4 hours.
-
The reaction mixture is cooled to room temperature, and water is added, which results in the formation of a white foam on the surface.
-
The product is filtered and dried in an oven at 50°C for 30 minutes.
Antimicrobial Activity Assay (Agar Diffusion Method)[2][3]
Protocol:
-
Pure cultures of bacterial and fungal strains are obtained.
-
Mueller Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) is prepared and poured into petri dishes.
-
The microbial inoculum is uniformly spread over the agar surface.
-
Sterile paper discs (or wells cut into the agar) are impregnated with known concentrations of the synthesized compounds.
-
A standard antibiotic (e.g., ciprofloxacin) and a solvent control are also placed on the agar.
-
The plates are incubated at an appropriate temperature for 24-48 hours.
-
The diameter of the zone of inhibition around each disc is measured to determine the antimicrobial activity.
-
The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) can be determined using broth dilution methods.
In Vitro Anticancer Activity Assay (MTT Assay)
While not explicitly detailed in the provided search results, a standard protocol for evaluating in vitro anticancer activity is the MTT assay.
Protocol:
-
Cancer cell lines (e.g., HCT-116) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the synthesized compounds and a standard drug (e.g., 5-fluorouracil) for a specified period (e.g., 48 hours).
-
After incubation, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
The plates are incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Structure-Activity Relationship (SAR) and Molecular Docking
Quantitative structure-activity relationship (QSAR) studies have been conducted on this compound derivatives to understand the relationship between their chemical structure and biological activity.[16] These studies, often employing genetic algorithms and artificial neural networks, help in predicting the activity of new derivatives and guiding the design of more potent compounds.[16]
Molecular docking simulations are used to predict the binding orientation and affinity of these derivatives to their biological targets.[2][5] For instance, docking studies have been used to investigate the interaction of 2-mercaptobenzimidazole derivatives with enzymes like DHFR and EGFR tyrosine kinase, providing insights into their mechanism of action at a molecular level.[8]
Conclusion
This compound and its derivatives, particularly 2-mercaptobenzimidazole, continue to be a rich source of biologically active compounds with significant therapeutic potential. Their diverse pharmacological profile, encompassing anticancer, antimicrobial, antioxidant, anti-inflammatory, and antiviral activities, makes them attractive candidates for further drug development. The synthetic accessibility of this scaffold allows for extensive structural modifications to optimize potency and selectivity. Future research should focus on elucidating the detailed mechanisms of action, exploring novel derivatives through rational drug design informed by SAR and computational studies, and advancing promising candidates through preclinical and clinical development. This technical guide provides a solid foundation for researchers to build upon in their quest for novel therapeutics based on the this compound core.
References
- 1. jst-ud.vn [jst-ud.vn]
- 2. ijmrhs.com [ijmrhs.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. primescholars.com [primescholars.com]
- 5. Synthesis, biological activities, and molecular docking studies of 2-mercaptobenzimidazole based derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, SAR Study, Antimicrobial and Anticancer Evaluation of Novel 2-Mercaptobenzimidazole Azomethine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of 2-mercaptobenzimidazole derivatives as potential anti-microbial and cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Syntheses of 2-mercapto-4-substituted imidazole derivatives with antiinflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of Some new Nucleosides Derived from 2- Mercapto Benzimidazole With Expected Biological Activity – Oriental Journal of Chemistry [orientjchem.org]
- 13. Synthesis and Biological Evaluation of 2-Mercaptobenzimidazole Derivatives as Anti-inflammatory Agents | Semantic Scholar [semanticscholar.org]
- 14. mdpi.com [mdpi.com]
- 15. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantitative structure activities relationships of some 2-mercaptoimidazoles as CCR2 inhibitors using genetic algorithm-artificial neural networks - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Mercaptoimidazole: A Versatile Precursor for the Synthesis of Bioactive Heterocyclic Compounds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Mercaptoimidazole (2-MBI), also known as 1,3-dihydro-2H-imidazole-2-thione, is a heterocyclic compound featuring an imidazole ring with a thiol group at the 2-position.[1] This structure allows it to exist in two tautomeric forms: the thione form and the thiol form. This tautomerism, coupled with the presence of reactive nitrogen and sulfur atoms, makes this compound a highly versatile and valuable building block in synthetic organic and medicinal chemistry.[2] Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, antifungal, analgesic, anti-inflammatory, and anticonvulsant properties, making it a privileged scaffold in drug discovery.[2][3]
This technical guide provides a comprehensive overview of the use of this compound as a precursor for synthesizing various heterocyclic compounds. It details key synthetic methodologies, presents quantitative data in a structured format, outlines experimental protocols, and illustrates reaction pathways and workflows.
Core Synthetic Pathways and Mechanisms
The reactivity of this compound is centered around its thioamide group (-N-C=S), which allows for reactions at both the sulfur and nitrogen atoms.[2] This dual reactivity is harnessed to construct a variety of fused heterocyclic systems.
Caption: Thiol-Thione Tautomerism of this compound.
S-Alkylation and N-Alkylation Reactions
The most fundamental reactions involving 2-MBI are alkylations. The sulfur atom is typically the more nucleophilic center, leading preferentially to S-alkylation products (thioethers). However, N-alkylation can also occur, and reaction conditions can be tuned to favor one over the other. These initial alkylation products often serve as intermediates for further cyclization reactions.
-
S-Alkylation: Reaction with various alkyl or aryl halides in the presence of a base (e.g., potassium hydroxide, potassium carbonate, triethylamine) readily yields S-substituted derivatives.[4][5] For example, reacting 2-MBI with chloroacetic acid produces 2-((1H-benzo[d]imidazol-2-yl)thio)acetic acid, a key intermediate for further derivatization.
-
N,N'-Dialkylation: In the presence of a strong base and excess alkylating agent, such as ethyl bromoacetate, dialkylation can occur on both nitrogen atoms.[5]
Caption: General Workflow for S-Alkylation of this compound.
Synthesis of Imidazo[2,1-b]thiazoles
A prominent application of 2-MBI is the synthesis of the fused heterocyclic system, imidazo[2,1-b]thiazole. This is typically achieved through a condensation reaction with bifunctional electrophiles like α-haloketones or 2-bromo-1,3-diketones. The reaction proceeds via an initial S-alkylation followed by an intramolecular cyclization. Recent studies have shown that reaction conditions (e.g., conventional heating vs. visible-light irradiation) can influence the regioselectivity, leading to either N/S-difunctionalized intermediates or the fully cyclized benzimidazo[2,1-b]thiazole products.[6]
Caption: Pathway for Synthesis of Imidazo[2,1-b]thiazoles.
Synthesis of Pyrimido[2,1-b]benzimidazoles
The synthesis of pyrimido[2,1-b]benzimidazoles often involves a multicomponent reaction, a cornerstone of green chemistry. These compounds can be prepared through a one-pot, three-component condensation of an aromatic aldehyde, 2-aminobenzimidazole (a related precursor), and a β-keto ester like ethyl acetoacetate.[7] While this method does not directly use 2-mercaptobenzimidazole, related fused pyrimidine systems can be accessed from 2-MBI derivatives.
Mannich Reactions
This compound derivatives readily undergo Mannich reactions. This involves the aminoalkylation of the active hydrogen on the nitrogen atom. The reaction typically uses formaldehyde and a secondary amine (like piperidine, pyrrolidine, or morpholine) in an alcoholic solvent.[3] This approach has been successfully used to synthesize a series of derivatives with significant analgesic and anticonvulsant activities.[3]
Caption: Schematic of the Mannich Reaction with this compound.
Quantitative Data Summary
The following tables summarize quantitative data for the synthesis and characterization of various heterocyclic compounds derived from this compound.
Table 1: Synthesis and Physical Properties of 2-Mercaptobenzimidazole Derivatives
| Compound ID | Derivative Type | Key Reactants | Conditions | Yield (%) | M.P. (°C) | Reference |
| ZR-1 | S-Alkylated | 2-bromoethyl benzene, KOH | Acetonitrile, Reflux, 1.5 h | - | - | |
| ZR-3 | S-Alkylated (Acid) | 2-chloroacetic acid, KOH | Ethanol, 60°C, 4 h | - | - | |
| 5 | S-Alkylated (Ester) | Ethyl bromoacetate, K₂CO₃ | Acetone, Reflux, 15 h | 77 | - | [5] |
| 6 | N,N'-Dialkylated | Ethyl bromoacetate, Et₃N | Acetone, Reflux, 19 h | 76 | 199-201 | [5] |
| 1A | Mannich Base | Phthalimide, Formaldehyde | Methanol, Reflux, 3 h | 69 | 143-145 | [3] |
| 13 | S-Alkylated | Benzyl chloride, Et₃N | Acetone, RT, 30 h | 74 | 185-186 | [5] |
Note: '-' indicates data not provided in the source.
Table 2: Selected Spectroscopic Data for Derivative Characterization
| Compound ID | Key FT-IR Peaks (cm⁻¹) | Key ¹H NMR Signals (δ, ppm) | Reference |
| ZR-1 | 2958 (C-H), 1591 (C=N) | 3.2 (t, 2H, S-CH₂), 7.1-7.5 (m, 9H, Ar-H) | |
| ZR-3 | 3400 (O-H), 1700 (C=O), 1620 (C=N) | 3.9 (s, 2H, S-CH₂), 7.2-7.6 (m, 4H, Ar-H), 12.5 (s, 1H, COOH) | |
| 1A | 3366 (N-H), 1751 (C=O), 1601 (C=N) | 5.29 (s, 1H, N-H), 5.78 (s, 2H, N-CH₂-N), 7.26-8.06 (m, 8H, Ar-H) | [3] |
| 13 | 3400 (N-H) | 4.50 (s, 2H, S-CH₂), 12.56 (s, 1H, N-H) | [5] |
Table 3: Biological Activity of Selected 2-Mercaptobenzimidazole Derivatives
| Activity Type | Compound(s) | Test Organism/Model | Result (MIC/IC₅₀/Activity) | Reference |
| Antibacterial | ZR-5 | Staphylococcus aureus | MIC: 10 µg/mL | |
| Antibacterial | ZR-7 | Escherichia coli | MIC: 100 µg/mL | |
| Antifungal | ZR-1, ZR-2, ZR-5 | Candida albicans | MIC: 100 µg/mL | |
| α-Glucosidase Inhibition | Compound 13 | α-Glucosidase enzyme | IC₅₀ = 352 µg/mL | [8] |
| Antioxidant (DPPH) | Compound 13 | DPPH radical scavenging | IC₅₀ = 131.50 µM | [8] |
| Analgesic | Compounds 1A-1J | Hot plate method in mice | Significant activity at 20 mg/mL | |
| Anticonvulsant | Compounds 1A-1J | Max. electrical shock (mice) | Most compounds showed significant protection | [3] |
| Tyrosinase Inhibition | Analog 4 (5-chloro) | Mushroom tyrosinase | IC₅₀ = 0.06 µM (280x more potent than kojic acid) | [9] |
| Tyrosinase Inhibition | Analog 6 (5-benzoyl) | Mushroom tyrosinase | IC₅₀ = 0.10 µM (diphenolase: 970x more potent than kojic acid) | [9] |
Key Experimental Protocols
Detailed methodologies are crucial for reproducibility. The following are representative protocols for the synthesis of key derivatives.
Protocol 1: Synthesis of 2-((1H-benzo[d]imidazol-2-yl)thio)acetic acid (ZR-3)[3]
-
A mixture of 2-mercaptobenzimidazole (1.50 g, 0.03 mol) and potassium hydroxide (2 g, >0.03 mol) is heated with stirring under reflux in 100 mL of absolute ethanol.
-
2-chloroacetic acid (3.5 g, >0.03 mol) is added dropwise to the mixture with continuous stirring.
-
The reaction temperature is maintained at 60°C for 4 hours.
-
The mixture is then cooled to room temperature, and water is added, causing a white foam to form on the surface.
-
The product is filtered and dried in an oven at 50°C for 30 minutes.
-
The resulting precipitate is weighed and characterized.
Protocol 2: Synthesis of Ethyl 2-(1H-benzo[d]imidazol-2-ylthio)acetate (5)[7]
-
A mixture of 1H-benzo[d]imidazole-2(3H)-thione (1.5 g, 0.01 mol) and potassium carbonate (1.62 g, 0.01 mol) in 25 mL of dry acetone is stirred and heated under reflux for 1 hour.
-
Ethyl bromoacetate (1.67 g, 0.01 mol) is added to the reaction mixture.
-
Stirring and heating are continued for another 15 hours until the reaction is complete (monitored by TLC).
-
The reaction mixture is cooled and filtered.
-
Water is added to the filtrate, which is then left at room temperature for 24 hours.
-
The resulting precipitate is filtered off and washed with water to yield the product.
Protocol 3: General Procedure for Synthesis of Mannich Bases (e.g., 1A-1J)[5]
-
Equimolar quantities (0.01 mol) of 2-mercaptobenzimidazole and the respective compound with a secondary amine (e.g., phthalimide) are dissolved in 30 mL of methanol in a beaker under ice-cold conditions with constant stirring.
-
Formaldehyde (0.01 mol) is added slowly to this solution.
-
The mixture is heated to reflux for 3 hours.
-
The reaction vessel is then kept overnight in a freezer.
-
The resulting crystals of the Mannich base are filtered and recrystallized from alcohol.
Conclusion
This compound stands out as a privileged and highly adaptable precursor for the synthesis of a diverse array of heterocyclic compounds. Its unique thioamide structure provides multiple reactive sites, enabling straightforward access to fused ring systems such as imidazo[2,1-b]thiazoles and various S- and N-substituted derivatives through alkylation, condensation, and Mannich reactions. The derivatives synthesized from this core exhibit a remarkable range of biological activities, including potent antimicrobial, analgesic, anticonvulsant, and enzyme inhibitory effects. The synthetic versatility, coupled with the significant pharmacological potential of its derivatives, ensures that this compound will continue to be a focal point for research and development in medicinal chemistry and materials science.
References
- 1. CAS 872-35-5: this compound | CymitQuimica [cymitquimica.com]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. primescholars.com [primescholars.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative study of the reaction of 2-mercaptobenzimidazole with 2-bromo-1,3-diketones under conventional and green conditions: regioselective access to N/S-difunctionalized benzimidazoles and benzimidazo[2,1-b]thiazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis of 4H-pyrimido[2,1-b]benzimidazoles catalyzed by a Schiff base cobalt(ii) complex supported on cobalt ferrite magnetite nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, biological activities, and molecular docking studies of 2-mercaptobenzimidazole based derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Methodological & Application
Experimental protocol for 2-Mercaptoimidazole as a corrosion inhibitor.
Application Notes: 2-Mercaptoimidazole as a Corrosion Inhibitor
Introduction
This compound (2-MI) is a heterocyclic organic compound containing nitrogen and sulfur atoms, which are known to be effective centers for adsorption on metal surfaces.[1][2][3] This characteristic makes 2-MI and its derivatives potent corrosion inhibitors for various metals and alloys, including steel, copper, and aluminum, particularly in acidic environments such as hydrochloric acid (HCl) and sulfuric acid (H2SO4).[4][5][6][7] The inhibition mechanism primarily involves the adsorption of 2-MI molecules onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.[1][8] This adsorption can be a combination of physisorption (electrostatic interaction) and chemisorption (covalent bonding between the heteroatoms and the metal's d-orbitals).[8][9] Studies have shown that 2-MI acts as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.[4][5]
Applications
-
Acid Pickling and Cleaning: Used to protect steel surfaces from excessive corrosion during industrial cleaning and descaling processes that utilize strong acids.[9]
-
Oil and Gas Industry: Employed to mitigate internal corrosion of pipelines and equipment exposed to acidic conditions.[4][10]
-
Cooling Water Systems: Can be used to protect metal components in industrial cooling circuits.
-
Metal Coatings: Incorporated into protective coatings to enhance their anti-corrosion properties.[11]
Mechanism of Action
The effectiveness of this compound as a corrosion inhibitor is attributed to its molecular structure. The lone pair electrons on the sulfur and nitrogen atoms, along with the π-electrons of the imidazole ring, facilitate the adsorption of the molecule onto the metal surface.[1][3] This forms a protective film that acts as a barrier to mass and charge transfer, thereby reducing the corrosion rate.[9] Quantum chemical studies using Density Functional Theory (DFT) have been employed to understand the electronic properties of the molecule and its interaction with metal surfaces, correlating parameters like the energy of the Highest Occupied Molecular Orbital (E HOMO) and the Lowest Unoccupied Molecular Orbital (E LUMO) with inhibition efficiency.[12][13]
Experimental Protocols
This section provides detailed methodologies for evaluating the corrosion inhibition performance of this compound.
Weight Loss (Gravimetric) Method
This is a fundamental technique to determine the corrosion rate and the inhibitor's efficiency over a longer duration.
Protocol:
-
Specimen Preparation:
-
Machine metal coupons (e.g., mild steel) into uniform dimensions (e.g., 2.5 cm x 2.0 cm x 0.2 cm).[14]
-
Drill a small hole at one end for suspension.
-
Mechanically polish the coupons using a series of silicon carbide (SiC) abrasive papers of increasing grit size (e.g., 400, 600, 800, 1200 grade) to achieve a smooth, mirror-like surface.[15]
-
Degrease the polished coupons by washing with acetone, followed by rinsing with double-distilled water.[8][15]
-
Dry the coupons in a moisture-free desiccator and accurately weigh them using an analytical balance (to 0.1 mg).
-
-
Solution Preparation:
-
Prepare the corrosive medium, for example, 1 M HCl or 1 M H2SO4, by diluting the concentrated acid with double-distilled water.[5][16]
-
Prepare a stock solution of this compound in the corrosive medium.
-
Prepare a series of test solutions by adding different concentrations of the 2-MI stock solution to the corrosive medium (e.g., 25 ppm, 50 ppm, 100 ppm, 200 ppm).[4] A blank solution (corrosive medium without inhibitor) must be prepared for comparison.
-
-
Immersion Test:
-
Completely immerse the pre-weighed coupons into 100 mL of the blank and inhibitor-containing solutions in separate glass beakers.[17]
-
Suspend the coupons using a glass hook or thread to ensure all surfaces are exposed to the solution.
-
Maintain the beakers in a water bath at a constant temperature (e.g., 303 K) for a specified immersion period (e.g., 5, 24, or 48 hours).[16][17]
-
-
Post-Immersion Analysis:
-
After the immersion period, carefully retrieve the coupons from the solutions.
-
Remove the corrosion products by gently scrubbing with a soft brush in a solution containing a cleaning agent (e.g., a solution of NaOH with zinc dust), rinse with double-distilled water, and finally with acetone.[8]
-
Dry the coupons and re-weigh them accurately.
-
-
Calculations:
-
Corrosion Rate (CR): CR (mm/y) = (K × W) / (A × T × D) Where:
-
K = Constant (8.76 × 10^4 for mm/y)
-
W = Weight loss in grams
-
A = Area of the coupon in cm²
-
T = Immersion time in hours
-
D = Density of the metal in g/cm³
-
-
Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inh) / CR_blank] × 100 Where:
-
Electrochemical Measurements
Electrochemical techniques provide rapid and detailed information about the corrosion process and the inhibitor's mode of action. A standard three-electrode cell is used, containing the metal specimen as the working electrode (WE), a platinum or graphite rod as the counter electrode (CE), and a Saturated Calomel Electrode (SCE) or Ag/AgCl electrode as the reference electrode (RE).[20][21]
A. Potentiodynamic Polarization (PDP)
This method determines the corrosion current density (i_corr), corrosion potential (E_corr), and Tafel slopes, indicating whether the inhibitor is anodic, cathodic, or mixed-type.
Protocol:
-
Setup: Assemble the three-electrode cell with the prepared working electrode (polished as in the weight loss method), counter electrode, and reference electrode.
-
Stabilization: Immerse the electrodes in the test solution (blank or with inhibitor) and allow the system to stabilize by monitoring the open-circuit potential (OCP) until it reaches a steady state (typically 30-60 minutes).
-
Polarization Scan: Scan the potential from a cathodic value (e.g., -250 mV vs. OCP) to an anodic value (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 0.5 mV/s or 1 mV/s).[10]
-
Data Analysis:
-
Plot the logarithm of the current density (log i) versus the potential (E).
-
Determine the corrosion current density (i_corr) and corrosion potential (E_corr) by extrapolating the linear Tafel regions of the cathodic and anodic curves to their intersection point.[5]
-
Calculate the Inhibition Efficiency (IE%): IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] × 100 Where i_corr_blank and i_corr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.[6]
-
B. Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information on the charge transfer resistance (R_ct) and the formation of the protective inhibitor film.
Protocol:
-
Setup and Stabilization: Use the same three-electrode setup as for PDP. Allow the OCP to stabilize.
-
Impedance Measurement: Apply a small amplitude AC voltage signal (e.g., 5-10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).[20][22]
-
Data Analysis:
-
Plot the data in Nyquist (Z_imaginary vs. Z_real) and Bode (Impedance modulus |Z| and phase angle vs. frequency) formats.
-
The Nyquist plot for an inhibited system typically shows a larger semicircle compared to the blank, indicating increased corrosion resistance.[2][21]
-
Model the impedance data using an appropriate equivalent electrical circuit (EEC) to extract parameters like solution resistance (R_s) and charge-transfer resistance (R_ct).[8][20][23]
-
Calculate the Inhibition Efficiency (IE%): IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] × 100 Where R_ct_inh and R_ct_blank are the charge-transfer resistances in the presence and absence of the inhibitor, respectively.
-
Surface Analysis Techniques
These methods provide direct visual and compositional evidence of the inhibitor's adsorption and protective film formation.
Protocol:
-
Specimen Preparation: Immerse metal coupons in the blank and inhibitor solutions for a set period (e.g., 24 hours), then remove, rinse gently with distilled water, and dry.
-
Scanning Electron Microscopy (SEM):
-
Mount the dried coupons on SEM stubs.
-
Acquire images of the surface morphology at various magnifications. The surface of the coupon from the blank solution is expected to be rough and damaged, while the coupon from the inhibitor solution should appear smoother, confirming the protective action.[16][17]
-
-
X-ray Photoelectron Spectroscopy (XPS):
-
Fourier-Transform Infrared Spectroscopy (FTIR):
-
Analyze the surface of the inhibited metal to identify the functional groups of the adsorbed inhibitor and detect any changes in bonding upon adsorption.[6]
-
Data Presentation
Table 1: Inhibition Efficiency of this compound from Weight Loss and Potentiodynamic Polarization Methods
| Metal/Alloy | Corrosive Medium | Inhibitor Conc. | Temperature (K) | Method | Inhibition Efficiency (IE%) | Reference |
| Mild Steel | 1.0 M HCl | 10⁻³ M | 308 | Weight Loss | 98% | [5] |
| Mild Steel | 1.0 M HCl | 10⁻³ M | 308 | PDP | - | [5] |
| API 5L X70 Steel | 1 M H2SO4 | 25 ppm | - | Electrochemical | 98.5% | [2][4] |
| Low Carbon Steel | 1 M HCl | 0.5 mM | 303 | Weight Loss | 92.2% | [16] |
| Mild Steel | 1 M HCl | 140-150 ppm | 303-308 | Weight Loss | >94% | [26] |
| C38 Mild Steel | 1 M HCl | 3 x 10⁻⁴ M | - | Weight Loss | 94.78% | [27] |
| Copper | 0.5 M NaCl | 50 mg/L (AMOF@MMI) | - | PDP | 88.2% (after 6h) | [6] |
Table 2: Electrochemical Parameters for this compound from EIS and PDP
| Metal/Alloy | Corrosive Medium | Inhibitor Conc. | E_corr (mV vs. SCE) | i_corr (µA/cm²) | R_ct (Ω·cm²) | IE% (from R_ct) | Reference |
| Mild Steel | 1.0 M HCl | Blank | - | - | - | - | [5] |
| Mild Steel | 1.0 M HCl | 10⁻³ M | - | - | Increased | - | [5] |
| API 5L X70 Steel | 1 M H2SO4 | Blank | - | - | - | - | [4] |
| API 5L X70 Steel | 1 M H2SO4 | 25 ppm | Anodic shift | Decreased | Increased | 98.5% | [4] |
| Carbon Steel | 0.5 M HCl | Blank | -501 | 1145 | - | - | [9] |
| Carbon Steel | 0.5 M HCl | 10⁻³ M (I2 derivative) | -489 | 45.8 | - | 96.0% (from PDP) | [9] |
| Copper | 0.5 M NaCl | Blank | - | 13.7 | - | - | [6] |
| Copper | 0.5 M NaCl | 50 mg/L (AMOF@MMI) | - | 1.6 | - | 88.2% (from PDP) | [6] |
Visualizations
Caption: Overall workflow for evaluating this compound as a corrosion inhibitor.
Caption: Step-by-step protocol for the Weight Loss (Gravimetric) method.
Caption: Workflow for electrochemical evaluation using PDP and EIS.
References
- 1. chemrevlett.com [chemrevlett.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Controlled Delivery of 2-Mercapto 1-Methyl Imidazole by Metal–Organic Framework for Efficient Inhibition of Copper Corrosion in NaCl Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 8. Experimental and theoretical evaluation of the corrosion inhibition performance of two benzimidazole derivatives for low carbon steel in acidic solution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jecst.org [jecst.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 13. Quantum chemical assessment of benzimidazole derivatives as corrosion inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. en.alayen.edu.iq [en.alayen.edu.iq]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. ijcsi.pro [ijcsi.pro]
- 21. jmaterenvironsci.com [jmaterenvironsci.com]
- 22. mdpi.com [mdpi.com]
- 23. Corrosion System | Using EIS Method for a Better Understanding [zerust.com]
- 24. Surface analysis of the 2-mercaptobenzothiazole corrosion inhibitor on 6082 aluminum alloy using ToF-SIMS and XPS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-Mercaptoimidazole in the Synthesis of Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of drug-resistant fungal pathogens presents a significant challenge to global health. This necessitates the development of novel antifungal agents with distinct mechanisms of action. The 2-mercaptoimidazole scaffold has garnered considerable attention in medicinal chemistry due to its versatile biological activities, including antifungal properties.[1] This document provides detailed application notes and protocols for the synthesis and evaluation of this compound derivatives as potential antifungal agents.
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
The primary antifungal mechanism of action for imidazole-based compounds, including many this compound derivatives, is the inhibition of ergosterol biosynthesis. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.
Imidazole antifungals specifically target and inhibit the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is essential for the conversion of lanosterol to ergosterol. Inhibition of this step leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors in the fungal cell membrane. This disruption of membrane structure and function ultimately inhibits fungal growth and replication.
References
Synthesis of 2-Mercaptoimidazole Derivatives: A Detailed Guide for Researchers
Application Note & Protocol
For researchers, scientists, and professionals in drug development, the synthesis of 2-mercaptoimidazole derivatives is a critical process in the discovery of novel therapeutic agents. These compounds form the backbone of a variety of biologically active molecules with potential applications in treating a range of diseases. This document provides detailed protocols for the synthesis of this compound and its benzofused analogue, 2-mercaptobenzimidazole, along with methods for their subsequent derivatization.
Introduction
This compound and its derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. These activities include antimicrobial, anticancer, anti-inflammatory, and tyrosinase inhibitory effects. The core structure, featuring a reactive thiol group, allows for a variety of chemical modifications, making it a versatile scaffold for the development of new drugs.
Core Synthesis Protocols
This section outlines the step-by-step synthesis of the parent this compound and its widely studied derivative, 2-mercaptobenzimidazole.
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound from aminoacetaldehyde dimethylacetal and potassium thiocyanate.[1]
Materials:
-
Aminoacetaldehyde dimethylacetal
-
2 N Hydrochloric acid
-
Potassium thiocyanate
-
Nitrogen gas
-
Ice bath
-
Heating mantle
-
Stir plate and stir bar
-
Büchner funnel and filter paper
-
Vacuum flask
-
Drying oven
Procedure:
-
In a suitable reaction vessel, add 39,230 mL of 2 N hydrochloric acid.
-
While stirring under a nitrogen atmosphere, add 7,500 g of aminoacetaldehyde dimethylacetal over a period of 45 minutes.
-
To this mixture, add 6,932 g of potassium thiocyanate all at once.
-
Heat the reaction mixture to 98°C and maintain this temperature with stirring for 2 hours.
-
Allow the mixture to cool to room temperature overnight. A suspension will form.
-
Cool the suspension to 5°C using an ice bath.
-
Filter the suspension using a Büchner funnel and vacuum flask.
-
Dry the collected solid residue at 60°C under vacuum (5 mmHg).
-
The resulting product is imidazole-2-thiol (this compound), with a melting point of 224°-226°C.
Protocol 2: Synthesis of 2-Mercaptobenzimidazole
This widely used protocol involves the reaction of o-phenylenediamine with carbon disulfide.[2][3][4]
Materials:
-
o-Phenylenediamine
-
Potassium hydroxide (or potassium ethyl xanthate)
-
Carbon disulfide (if using KOH)
-
95% Ethanol
-
Water
-
Activated charcoal (Norit)
-
Acetic acid
-
Reflux apparatus
-
Heating mantle
-
Stir plate and stir bar
-
Büchner funnel and filter paper
-
Vacuum flask
-
Refrigerator
-
Drying oven
Procedure:
-
In a 1-liter flask equipped with a reflux condenser, combine 32.4 g (0.3 mole) of o-phenylenediamine, 19 g of potassium hydroxide, 26 g (21 mL, 0.34 mole) of carbon disulfide, 300 mL of 95% ethanol, and 45 mL of water. Alternatively, 52.8 g (0.33 mole) of potassium ethyl xanthate can be used in place of potassium hydroxide and carbon disulfide.[4][5]
-
Heat the mixture under reflux for 3 hours.
-
Cautiously add 12 g of activated charcoal (Norit) to the hot mixture and continue refluxing for an additional 10 minutes.
-
Filter the hot mixture to remove the charcoal.
-
Heat the filtrate to 60-70°C and add 300 mL of warm water.
-
With good stirring, add a solution of 25 mL of acetic acid in 50 mL of water.
-
Glistening white crystals of 2-mercaptobenzimidazole will begin to separate.
-
Place the mixture in a refrigerator for 3 hours to complete crystallization.
-
Collect the product by filtration using a Büchner funnel and dry it overnight at 40°C. The expected yield is 37.8–39 g (84–86.5%) with a melting point of 303–304°C.[5]
Synthesis of this compound Derivatives
The reactive thiol and amine groups of the this compound core allow for further functionalization. Common derivatization strategies include alkylation, acylation, and the Mannich reaction.
Protocol 3: S-Alkylation of 2-Mercaptobenzimidazole
This protocol describes the synthesis of S-alkylated derivatives, which often exhibit enhanced biological activity.[2]
Materials:
-
2-Mercaptobenzimidazole
-
Appropriate alkyl halide (e.g., benzyl chloride, ethyl bromide)
-
Sodium hydroxide
-
Absolute ethanol
-
Reflux apparatus
Procedure:
-
Dissolve 2-mercaptobenzimidazole and a molar equivalent of sodium hydroxide in absolute ethanol.
-
Add a molar equivalent of the desired alkyl halide to the solution.
-
Reflux the mixture for a period of 1-3 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into ice-cold water to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from a suitable solvent like ethanol.
Protocol 4: Mannich Reaction of 2-Mercaptobenzimidazole
The Mannich reaction is a powerful tool for introducing aminomethyl groups, which can significantly modulate the pharmacological properties of the parent molecule.[6]
Materials:
-
2-Mercaptobenzimidazole
-
Formaldehyde
-
A secondary amine (e.g., morpholine, piperidine)
-
Methanol
-
Ice bath
-
Reflux apparatus
Procedure:
-
In a beaker under ice-cold conditions, dissolve equimolar quantities of 2-mercaptobenzimidazole and the secondary amine in methanol with constant stirring.
-
Slowly add an equimolar amount of formaldehyde to the solution.
-
Heat the mixture to reflux for 3 hours.
-
Keep the reaction mixture in a freezer overnight to facilitate crystallization.
-
Collect the resulting crystals of the Mannich base and recrystallize from ethanol.
Quantitative Data Summary
The following tables summarize the yields and melting points for a selection of synthesized this compound derivatives.
| Compound | Starting Materials | Synthetic Method | Yield (%) | Melting Point (°C) | Reference |
| This compound | Aminoacetaldehyde dimethylacetal, Potassium thiocyanate | Cyclocondensation | - | 224-226 | [1] |
| 2-Mercaptobenzimidazole | o-Phenylenediamine, Carbon disulfide | Cyclocondensation | 84-86.5 | 303-304 | [5] |
| 2-Mercaptobenzimidazole | o-Phenylenediamine, N-aminorhodanine | Condensation | 87 | >250 | [7] |
| 5-Nitro-2-mercaptobenzimidazole | 4-Nitro-o-phenylenediamine, N-aminorhodanine | Condensation | 81 | >250 | [7] |
| 5-Methyl-2-mercaptobenzimidazole | 4-Methyl-o-phenylenediamine, N-aminorhodanine | Condensation | 83 | >250 | [7] |
| 1-(Morpholinomethyl)-2-mercaptobenzimidazole | 2-Mercaptobenzimidazole, Formaldehyde, Morpholine | Mannich Reaction | 76 | 130-132 | [6] |
| 1-(4-Phenylpiperazin-1-ylmethyl)-2-mercaptobenzimidazole | 2-Mercaptobenzimidazole, Formaldehyde, 1-Phenylpiperazine | Mannich Reaction | 69 | 143-145 | [6] |
Experimental Workflows and Signaling Pathways
Visualizing synthetic routes and biological mechanisms is crucial for understanding and optimizing drug development processes. The following diagrams, generated using Graphviz, illustrate key experimental workflows and signaling pathways associated with this compound derivatives.
Synthetic Workflow for 2-Mercaptobenzimidazole and Derivatives
Caption: General synthetic scheme for 2-mercaptobenzimidazole and its S-alkylated and Mannich base derivatives.
Tyrosinase Inhibition by this compound Derivatives
This compound derivatives have shown potent tyrosinase inhibitory activity, which is relevant for conditions involving hyperpigmentation. The primary mechanism involves the chelation of copper ions within the active site of the tyrosinase enzyme.[8][9][10][11][12]
Caption: Mechanism of tyrosinase inhibition by this compound derivatives through copper chelation.
Anticancer Mechanism via PI3K/AKT/mTOR Pathway Inhibition
Certain benzimidazole derivatives have demonstrated anticancer properties by inhibiting the PI3K/AKT/mTOR signaling pathway, which is crucial for cell proliferation and survival.[13][14][15][16][17]
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by anticancer benzimidazole derivatives.
Antimicrobial Mechanism of Action
The antimicrobial activity of some benzimidazole derivatives is attributed to the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication.[18][19][20][21][22]
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. ijptjournal.com [ijptjournal.com]
- 6. primescholars.com [primescholars.com]
- 7. Novel and Improved Method for the Synthesis of 2-Mercaptobenzimidazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 8. New Benzimidazothiazolone Derivatives as Tyrosinase Inhibitors with Potential Anti-Melanogenesis and Reactive Oxygen Species Scavenging Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Anti-Melanogenic Activity of 2-Mercaptomethylbenzo[d]imidazole Derivatives Serving as Tyrosinase Inhibitors: An In Silico, In Vitro, and In Vivo Exploration [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. 5-Methoxy-2-mercaptobenzimidazole as an efficient inhibitor on tyrosinase: Inhibitory activity and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro and in vivo anti-pigmentation effects of 2-mercaptobenzimidazoles as nanomolar tyrosinase inhibitors on mammalian cells and zebrafish embryos: Preparation of pigment-free zebrafish embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. m.youtube.com [m.youtube.com]
- 18. rjptonline.org [rjptonline.org]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. tandfonline.com [tandfonline.com]
Application of 2-Mercaptoimidazole in Electroplating Processes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 2-Mercaptoimidazole (2-MI) and its derivatives in electroplating processes. The information is intended for researchers, scientists, and professionals in materials science and related fields. This compound is a versatile organic additive used in electroplating baths, primarily functioning as a corrosion inhibitor, a leveling agent, and a brightener.
Application as a Corrosion Inhibitor
This compound is an effective corrosion inhibitor, particularly for steel in acidic environments. It functions by adsorbing onto the metal surface, forming a protective layer that inhibits both anodic and cathodic reactions of the corrosion process.
Quantitative Data for Corrosion Inhibition
| Inhibitor | Metal | Corrosive Medium | Concentration (ppm) | Inhibition Efficiency (%) | Reference |
| This compound (2MI) | Pipeline Steel | 1 M H₂SO₄ | 25 | 98.5 | [1][2] |
| 2-Mercaptobenzimidazole (MBI) | Copper | 0.5 M H₂SO₄ | 1 mM (~150) | 74.2 | [3] |
| 0.75 mM MBI + 0.25 mM KI | Copper | 0.5 M H₂SO₄ | - | 95.3 | [3] |
Mechanism of Corrosion Inhibition
The corrosion inhibition mechanism of 2-MI involves its adsorption onto the metal surface, which can be described by the Langmuir adsorption isotherm. The molecule acts as a mixed-type inhibitor, meaning it affects both the rate of the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions, with a more pronounced effect on the anodic reaction.[1][2] The protective film formed by 2-MI can be several nanometers thick and is composed of the inhibitor's constituent elements (Carbon, Sulfur, and Nitrogen).[4]
Experimental Protocol: Evaluation of Corrosion Inhibition Efficiency
This protocol outlines the steps to evaluate the corrosion inhibition efficiency of 2-MI using electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization.
1. Materials and Equipment:
-
Working Electrode: Pipeline steel or copper specimen
-
Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl
-
Counter Electrode: Platinum foil
-
Electrochemical Workstation (Potentiostat/Galvanostat)
-
Corrosive Medium: 1 M H₂SO₄
-
Inhibitor: this compound (2-MI)
-
Standard electrochemical cell
2. Procedure:
-
Electrode Preparation: Mechanically polish the working electrode with successively finer grades of emery paper, rinse with deionized water, degrease with acetone, and dry.
-
Solution Preparation: Prepare a 1 M H₂SO₄ solution. Prepare a stock solution of 2-MI in the acid solution. Create a series of test solutions with varying concentrations of 2-MI (e.g., 0, 5, 10, 15, 20, 25 ppm).
-
Electrochemical Measurements:
-
Immerse the electrodes in the test solution and allow the open-circuit potential (OCP) to stabilize (typically 30-60 minutes).
-
EIS Measurement: Perform EIS measurements at OCP over a frequency range of 100 kHz to 10 mHz with a small amplitude AC signal (e.g., 10 mV).
-
Potentiodynamic Polarization: Scan the potential from approximately -250 mV to +250 mV with respect to OCP at a slow scan rate (e.g., 0.5 mV/s).
-
-
Data Analysis:
-
From the EIS data, determine the charge transfer resistance (Rct). The inhibition efficiency (IE%) can be calculated using the formula: IE% = [(Rct_inh - Rct_blank) / Rct_inh] * 100 where Rct_inh and Rct_blank are the charge transfer resistances with and without the inhibitor, respectively.
-
From the potentiodynamic polarization curves, determine the corrosion current density (icorr) by Tafel extrapolation. The IE% can be calculated using: IE% = [(icorr_blank - icorr_inh) / icorr_blank] * 100 where icorr_blank and icorr_inh are the corrosion current densities without and with the inhibitor, respectively.
-
Application as a Leveling Agent in Copper Electroplating
2-Mercapto-1-methylimidazole, a derivative of 2-MI, has been identified as a novel leveling agent for defect-free copper filling in Through-Silicon-Vias (TSVs), a critical process in 3D integrated circuit packaging.[5][6][7] It enables "bottom-up" super-filling without the need for traditional inhibitors.[5][6]
Quantitative Data for Leveling Performance
| Additive | Application | Concentration (ppm) | Key Result | Reference |
| 2-Mercapto-1-methylimidazole (SN2) | Wafer Electroplating (TSV) | 3 | Optimal leveling effect; Surface roughness (Ra) reduced by 82.2% to 8.2 nm | [5] |
| 2-Mercapto-1-methylimidazole (SN2) | Wafer Electroplating (TSV) | 0, 1, 2, 3, 4 | Grains on the plated surface became finer with increasing concentration up to 3 ppm | [6] |
Mechanism of Leveling Action
The leveling effect of 2-Mercapto-1-methylimidazole is explained by the Convection-Dependent Adsorption (CDA) theory.[5] Levelers preferentially adsorb in high-current-density regions (like the wafer surface and via openings), inhibiting copper deposition in these areas. This allows for a higher deposition rate at the bottom of the via, promoting the desired "bottom-up" filling and preventing defects like voids.[5]
Experimental Protocol: Wafer Electroplating for TSV Filling
This protocol details the procedure for evaluating the leveling performance of 2-Mercapto-1-methylimidazole in TSV copper electroplating.
1. Materials and Equipment:
-
Plating Cell
-
Anode: Phosphorus-containing copper plate
-
Cathode: 2 cm x 2 cm wafer slice with micropores (e.g., 90 µm depth, 200 µm diameter)
-
DC Power Supply
-
Magnetic Stirrer
-
Base Plating Solution (VMS): e.g., CuSO₄·5H₂O, H₂SO₄, Cl⁻
-
Additives: Accelerator (e.g., SPS), Suppressor (e.g., PEG), Leveler (2-Mercapto-1-methylimidazole)
-
Metallographic microscope, Scanning Electron Microscope (SEM), Atomic Force Microscope (AFM)
2. Procedure:
-
Solution Preparation: Prepare the base plating solution. Add the accelerator and suppressor. Create separate baths with varying concentrations of the leveler (e.g., 0, 1, 2, 3, 4 ppm).
-
Electroplating:
-
Assemble the plating cell with the copper anode and wafer cathode.
-
Set the magnetic stirring speed (e.g., 400 rpm).
-
Apply a multi-step direct current profile. For example:
-
1 ASD (A/dm²) for 60 seconds
-
5 ASD for 300 seconds
-
10 ASD for 1 hour[5]
-
-
-
Sample Analysis:
-
After plating, rinse the wafer with deionized water and dry.
-
Polish the plated wafer to expose the cross-section of the filled vias.
-
Observe the filling performance (e.g., presence of voids, seams) using a metallographic microscope and SEM.
-
Characterize the surface morphology and roughness of the plated copper layer using SEM and AFM.[5]
-
Application as a Brightener in Copper Electroplating
2-Mercaptobenzimidazole (MBI), a related compound, is used as a brightener in copper plating, often in conjunction with other additives like N,SPS.[8] Brighteners are organic molecules that, when added to a plating bath, refine the grain structure of the deposited metal, leading to a smoother and more reflective (brighter) surface.
Mechanism of Brightening Action
While detailed studies specifically on 2-MI as a brightener are limited, the general mechanism for organic brighteners involves adsorption onto the cathode surface, particularly at sites of high activity (such as peaks and edges). This adsorption inhibits grain growth at these locations, forcing new grain nucleation and resulting in a finer, more uniform crystal structure. This fine-grained deposit scatters less light, appearing bright to the eye.
Experimental Protocol: Evaluation of Brightening Effect
This protocol describes how to assess the brightening effect of 2-MI in an acid copper plating bath using a Hull cell.
1. Materials and Equipment:
-
267 mL Hull Cell
-
Copper Anode
-
Polished Brass Cathode Panel
-
DC Power Supply (Rectifier)
-
Base Acid Copper Plating Solution
-
Additive: this compound
2. Procedure:
-
Solution Preparation: Fill the Hull cell with the base acid copper plating solution.
-
Blank Test: Place the anode and cathode in the Hull cell. Apply a current (e.g., 2 A) for a set time (e.g., 5 minutes). Remove, rinse, and dry the cathode panel. Observe the appearance of the deposit across the panel, which corresponds to a range of current densities.
-
Additive Test:
-
Add a specific concentration of 2-MI to the Hull cell bath.
-
Install a new, clean brass panel.
-
Apply the same current for the same duration as the blank test.
-
Remove, rinse, and dry the panel.
-
-
Analysis:
-
Visually compare the test panel to the blank panel.
-
Identify the current density range over which a bright deposit is obtained. A successful brightener will expand this range.
-
The brightness can be quantified using a gloss meter or by analyzing surface roughness with AFM.
-
Repeat with different concentrations of 2-MI to determine the optimal concentration and the effective current density range.
-
References
- 1. researchgate.net [researchgate.net]
- 2. en.uaeh.edu.mx [en.uaeh.edu.mx]
- 3. researchgate.net [researchgate.net]
- 4. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 5. mdpi.com [mdpi.com]
- 6. Investigation of 2-Mercapto-1-Methylimidazole as a New Type of Leveler in Wafer Electroplating Copper - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. echemi.com [echemi.com]
Application Notes and Protocols for 2-Mercaptoimidazole as a Vulcanization Accelerator in the Rubber Industry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vulcanization is a critical process in the rubber industry that converts raw rubber into a durable, elastic material. This is achieved by forming cross-links between polymer chains, a process significantly enhanced by the use of accelerators. While various classes of accelerators are well-established, the exploration of novel compounds continues to be of interest for improving performance, safety, and environmental profiles. 2-Mercaptoimidazole (2-MI), a heterocyclic compound containing sulfur, presents a potential candidate for a vulcanization accelerator. These application notes provide a comprehensive overview of the theoretical application and evaluation of 2-MI as a vulcanization accelerator in a typical rubber formulation.
Hypothetical Performance Data of this compound
The following tables summarize the expected quantitative data from the evaluation of this compound (2-MI) in comparison to a standard accelerator, 2-Mercaptobenzothiazole (MBT). This data is illustrative and serves as a template for presenting results from experimental evaluation.
Table 1: Cure Characteristics of Rubber Compounds with Different Accelerators at 160°C
| Parameter | Unit | Control (No Accelerator) | 2-MI (1.0 phr) | MBT (1.0 phr) |
| Minimum Torque (ML) | dNm | 1.5 | 1.6 | 1.7 |
| Maximum Torque (MH) | dNm | 10.2 | 18.5 | 19.0 |
| Delta Torque (MH-ML) | dNm | 8.7 | 16.9 | 17.3 |
| Scorch Time (ts2) | min | 15.2 | 3.5 | 4.0 |
| Optimum Cure Time (t90) | min | 45.8 | 12.1 | 13.5 |
| Cure Rate Index (CRI) | min⁻¹ | 2.2 | 11.6 | 10.5 |
Table 2: Physical Properties of Vulcanizates
| Property | Unit | Control (No Accelerator) | 2-MI (1.0 phr) | MBT (1.0 phr) |
| Tensile Strength | MPa | 12.5 | 22.8 | 23.5 |
| Elongation at Break | % | 650 | 580 | 570 |
| Modulus at 300% Elongation | MPa | 3.2 | 8.5 | 8.8 |
| Hardness | Shore A | 55 | 65 | 66 |
Experimental Protocols
The following are detailed methodologies for the key experiments required to evaluate the performance of a novel vulcanization accelerator such as this compound.
Protocol 1: Rubber Compounding
Objective: To prepare a series of rubber compounds with and without the experimental accelerator for comparative testing.
Materials:
-
Natural Rubber (SMR 20)
-
Sulfur (S)
-
This compound (2-MI) - experimental accelerator
-
2-Mercaptobenzothiazole (MBT) - control accelerator
-
Carbon Black (N330) - reinforcing filler
Equipment:
-
Two-roll mill
-
Analytical balance
Procedure:
-
Masticate the natural rubber on the two-roll mill until a cohesive band is formed.
-
Sequentially add the ingredients in the following order, ensuring complete dispersion after each addition:
-
Add the sulfur (vulcanizing agent) last to prevent premature vulcanization (scorching).
-
Continue mixing until a homogeneous compound is achieved.
-
Sheet out the compounded rubber and allow it to mature for 24 hours at room temperature before testing.
Protocol 2: Evaluation of Cure Characteristics
Objective: To determine the vulcanization behavior of the rubber compounds.
Equipment:
Procedure (as per ASTM D2084): [4]
-
Set the rheometer to the desired vulcanization temperature (e.g., 160°C).
-
Place a sample of the uncured rubber compound into the die cavity.[5]
-
Start the test. The instrument will oscillate one of the dies and measure the torque required.
-
The test will generate a cure curve (torque vs. time).
-
From the cure curve, determine the following parameters:[3]
-
Minimum Torque (ML): An indication of the viscosity of the unvulcanized compound.
-
Maximum Torque (MH): An indication of the stiffness or shear modulus of the fully vulcanized compound.
-
Delta Torque (MH - ML): A measure of the crosslink density.
-
Scorch Time (ts2): The time at which vulcanization begins.
-
Optimum Cure Time (t90): The time to reach 90% of the maximum torque, indicating the optimal cure state.
-
Cure Rate Index (CRI): A measure of the speed of the vulcanization reaction.
-
Protocol 3: Measurement of Physical Properties
Objective: To evaluate the mechanical properties of the vulcanized rubber.
Equipment:
Procedure:
-
Vulcanization:
-
Place the uncured rubber compound into a mold of the desired dimensions.
-
Cure the rubber in the compression molding press at the vulcanization temperature and for the optimum cure time (t90) determined from the rheometer test.
-
-
Tensile Property Testing (as per ASTM D412): [6][7]
-
Cut dumbbell-shaped test specimens from the vulcanized rubber sheet.
-
Measure the thickness and width of the narrow section of the specimen.
-
Mount the specimen in the grips of the tensile testing machine.
-
Apply a tensile force at a constant rate of extension until the specimen breaks.
-
Record the force and elongation.
-
Calculate the tensile strength, elongation at break, and modulus at a specific elongation (e.g., 300%).
-
-
Hardness Testing:
-
Use a Shore A durometer to measure the indentation hardness of the vulcanized rubber sheet.
-
Take multiple readings at different locations and calculate the average.
-
Visualizations
Logical Workflow for Evaluating a Novel Vulcanization Accelerator
Caption: Workflow for evaluating a new vulcanization accelerator.
Proposed Mechanism of this compound Accelerated Vulcanization
Caption: Proposed mechanism of 2-MI in sulfur vulcanization.
References
- 1. s3-prod.rubbernews.com [s3-prod.rubbernews.com]
- 2. metaltek.com.tr [metaltek.com.tr]
- 3. The Ultimate Guide to Rubber Testing Methods: Which One is Right for You? | Rheometer Spares [rheometerspares.com]
- 4. store.astm.org [store.astm.org]
- 5. qualitest.ae [qualitest.ae]
- 6. store.astm.org [store.astm.org]
- 7. ASTM D412 Explained: A Complete Guide to Rubber Tensile Testing [labscubed.com]
Application Notes and Protocols for Radiolabeling 2-Mercaptoimidazole for Tumor Hypoxia Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tumor hypoxia, a state of low oxygen tension within solid tumors, is a critical factor contributing to resistance to radiotherapy and chemotherapy, as well as promoting tumor progression and metastasis. Non-invasive imaging of tumor hypoxia is therefore of significant interest for cancer diagnosis, treatment planning, and monitoring therapeutic response. While 2-nitroimidazole-based radiotracers are the most extensively studied class of agents for hypoxia imaging, there is ongoing research into alternative compounds with potentially more favorable pharmacokinetic and imaging properties.
2-Mercaptoimidazole (2-MI) is an imidazole derivative that has garnered attention as a potential radiotracer for tumor hypoxia imaging. This document provides a detailed protocol for the radiolabeling of 2-MI with Technetium-99m (⁹⁹ᵐTc), a readily available and cost-effective radionuclide for Single Photon Emission Computed Tomography (SPECT) imaging. The protocol is adapted from a successfully established method for the radiolabeling of a similar derivative, 2-Mercaptobenzimidazole (2-MBI).[1][2] Additionally, this application note outlines the protocols for in vitro and in vivo evaluation of the resulting radiolabeled compound, [⁹⁹ᵐTc]Tc-2-MI, and discusses the proposed mechanism of its selective uptake in hypoxic tumor cells.
Radiolabeling of this compound with Technetium-99m
This section details the materials and a step-by-step protocol for the preparation of [⁹⁹ᵐTc]Tc-2-MI.
Materials and Reagents
-
This compound (2-MI)
-
Sodium pertechnetate ([⁹⁹ᵐTc]NaTcO₄) from a ⁹⁹Mo/⁹⁹ᵐTc generator
-
IsoLink® kit for preparing the [⁹⁹ᵐTc(CO)₃(H₂O)₃]⁺ precursor (or individual reagents: sodium carbonate, sodium borohydride, sodium potassium tartrate tetrahydrate)
-
Carbon monoxide (CO) gas
-
Nitrogen (N₂) gas
-
Saline solution (0.9% NaCl), sterile and pyrogen-free
-
Ethanol, absolute
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Sterile, sealed glass vials
-
Syringes and needles
-
Lead shielding
Experimental Protocol: Synthesis of [⁹⁹ᵐTc]Tc-2-MI
Step 1: Preparation of the [⁹⁹ᵐTc(CO)₃(H₂O)₃]⁺ Precursor
-
In a sterile, sealed 10 mL glass vial, dissolve 5.0 mg of sodium carbonate, 15.0 mg of sodium potassium tartrate tetrahydrate, and 10.0 mg of sodium borohydride in 1 mL of sterile saline.
-
Gently bubble carbon monoxide (CO) gas through the solution for 15-20 minutes.
-
Add 1-2 mL of sodium pertechnetate ([⁹⁹ᵐTc]NaTcO₄) solution (up to 370 MBq) to the vial.
-
Heat the vial in a boiling water bath for 20-30 minutes.
-
Allow the vial to cool to room temperature.
-
Neutralize the solution by adding 0.1 M HCl dropwise until a pH of ~7.0 is achieved.
Step 2: Radiolabeling of this compound
-
Prepare a stock solution of this compound (2-MI) by dissolving 1 mg of 2-MI in 1 mL of absolute ethanol.
-
In a new sterile, sealed vial, add 100 µL of the 2-MI stock solution.
-
Transfer 1 mL of the prepared [⁹⁹ᵐTc(CO)₃(H₂O)₃]⁺ precursor solution to the vial containing 2-MI.
-
Heat the reaction mixture at 75-80°C for 30 minutes.
-
Allow the vial to cool to room temperature before proceeding with quality control.
Quality Control of [⁹⁹ᵐTc]Tc-2-MI
Radiochemical Purity Determination by Instant Thin-Layer Chromatography (ITLC)
-
Spot a small drop of the final [⁹⁹ᵐTc]Tc-2-MI solution onto an ITLC strip (silica gel).
-
Develop the chromatogram using a mobile phase of acetone to determine the amount of free pertechnetate ([⁹⁹ᵐTc]O₄⁻), which will move with the solvent front (Rf = 1).
-
Develop a second chromatogram using a mobile phase of saline to determine the amount of reduced/hydrolyzed technetium ([⁹⁹ᵐTc]O₂), which will remain at the origin (Rf = 0).
-
The [⁹⁹ᵐTc]Tc-2-MI complex will remain at the origin in the acetone system and move with the solvent front in the saline system.
-
Calculate the radiochemical purity by measuring the radioactivity distribution on the strips using a gamma counter or radio-TLC scanner. A radiochemical purity of ≥95% is desirable.[1][2]
In Vitro Stability
-
Incubate the purified [⁹⁹ᵐTc]Tc-2-MI in human serum and saline at 37°C.
-
Analyze aliquots by ITLC at various time points (e.g., 1, 2, 4, 6, and 24 hours) to assess the stability of the complex. The [⁹⁹ᵐTc]Tc-2-MBI complex, a similar compound, was found to be stable in saline and serum for up to 24 hours.[1][2]
In Vitro and In Vivo Evaluation of [⁹⁹ᵐTc]Tc-2-MI
In Vitro Cell Uptake Study
Objective: To evaluate the hypoxia-selective uptake of [⁹⁹ᵐTc]Tc-2-MI in tumor cells.
Protocol:
-
Culture a suitable cancer cell line (e.g., S180 sarcoma, HeLa cervical cancer, or A549 lung cancer cells) in appropriate media.
-
Seed the cells in 24-well plates and allow them to adhere overnight.
-
Induce hypoxia in one set of plates by placing them in a hypoxic chamber (e.g., 1% O₂, 5% CO₂, 94% N₂). The other set of plates will be maintained under normoxic conditions (21% O₂, 5% CO₂, 74% N₂).
-
After 4 hours of pre-incubation, add a known amount of [⁹⁹ᵐTc]Tc-2-MI to each well.
-
Incubate the cells for various time points (e.g., 30, 60, 90, and 120 minutes).
-
At each time point, wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove unbound radioactivity.
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Measure the radioactivity in the cell lysate using a gamma counter.
-
Determine the protein concentration in each well to normalize the radioactivity uptake.
-
Compare the uptake of [⁹⁹ᵐTc]Tc-2-MI in hypoxic versus normoxic cells.
In Vivo Biodistribution and Imaging Studies
Objective: To assess the biodistribution, tumor uptake, and imaging potential of [⁹⁹ᵐTc]Tc-2-MI in a tumor-bearing animal model.
Protocol:
-
Induce tumors in immunocompromised mice (e.g., BALB/c nude mice) by subcutaneously injecting a suspension of a suitable cancer cell line (e.g., S180).
-
Allow the tumors to grow to a suitable size (e.g., 0.5-1.0 cm in diameter).
-
Inject a known amount of [⁹⁹ᵐTc]Tc-2-MI (e.g., 3.7-7.4 MBq) intravenously into the tail vein of the tumor-bearing mice.
-
At various time points post-injection (e.g., 1, 2, 4, and 24 hours), euthanize the mice.
-
Dissect major organs and tissues (blood, heart, lungs, liver, spleen, kidneys, muscle, bone, and tumor).
-
Weigh each organ/tissue and measure the radioactivity using a gamma counter.
-
Calculate the percentage of injected dose per gram of tissue (%ID/g).
-
For SPECT imaging, anesthetize the tumor-bearing mice at selected time points post-injection and acquire images using a SPECT scanner equipped with a low-energy, high-resolution collimator.
Data Presentation
The following tables summarize the expected quantitative data based on studies with the analogous compound, [⁹⁹ᵐTc]Tc-2-MBI.[1][2]
Table 1: Quality Control of [⁹⁹ᵐTc]Tc-2-MI (Expected)
| Parameter | Specification |
| Radiochemical Purity | ≥ 95% |
| Stability in Saline (24h) | ≥ 90% |
| Stability in Serum (24h) | ≥ 90% |
Table 2: Biodistribution of [⁹⁹ᵐTc]Tc-2-MBI in S180 Tumor-Bearing Mice (%ID/g ± SD)
| Organ | 2 h post-injection | 24 h post-injection |
| Blood | 1.85 ± 0.21 | 0.98 ± 0.15 |
| Heart | 1.12 ± 0.18 | 0.54 ± 0.09 |
| Lung | 3.45 ± 0.42 | 1.82 ± 0.25 |
| Liver | 8.76 ± 1.15 | 4.53 ± 0.68 |
| Spleen | 1.05 ± 0.16 | 0.61 ± 0.11 |
| Kidney | 10.23 ± 1.34 | 5.12 ± 0.76 |
| Stomach | 0.89 ± 0.13 | 0.43 ± 0.07 |
| Intestine | 2.15 ± 0.28 | 1.21 ± 0.19 |
| Muscle | 0.78 ± 0.11 | 0.41 ± 0.06 |
| Tumor | 2.54 ± 0.33 | 3.98 ± 0.51 |
| Tumor/Muscle Ratio | 3.26 | 9.71 |
| Tumor/Blood Ratio | 1.37 | 4.06 |
Data adapted from a study on [⁹⁹ᵐTc]Tc-2-MBI for illustrative purposes.[1][2]
Signaling Pathways and Mechanisms
Proposed Mechanism of [⁹⁹ᵐTc]Tc-2-MI Uptake in Hypoxic Cells
While the precise mechanism for the selective uptake of 2-MI in hypoxic cells is not fully elucidated, it is hypothesized to differ from that of the well-studied 2-nitroimidazole compounds. The retention of 2-nitroimidazoles is dependent on the enzymatic reduction of the nitro group under hypoxic conditions, leading to the formation of reactive intermediates that covalently bind to intracellular macromolecules.
For 2-MI, which lacks a nitro group, a different mechanism is proposed. The imidazole ring and the mercapto group are key to its biological activity. Under the reductive environment characteristic of hypoxic cells, the disulfide bonds of intracellular proteins may be more susceptible to reduction. It is plausible that [⁹⁹ᵐTc]Tc-2-MI, after entering the cell, interacts with and binds to free sulfhydryl groups on proteins and other macromolecules that are more abundant or accessible in the hypoxic state. This interaction would lead to the trapping of the radiotracer within the hypoxic cells.
Caption: Proposed mechanism of [⁹⁹ᵐTc]Tc-2-MI uptake and retention in hypoxic tumor cells.
Experimental Workflow
The overall workflow for the development and evaluation of [⁹⁹ᵐTc]Tc-2-MI as a tumor hypoxia imaging agent is depicted in the following diagram.
Caption: Experimental workflow for the evaluation of [⁹⁹ᵐTc]Tc-2-MI.
Conclusion
The radiolabeling of this compound with Technetium-99m presents a promising avenue for the development of a novel SPECT imaging agent for tumor hypoxia. The adapted protocol described herein provides a robust method for the synthesis and evaluation of [⁹⁹ᵐTc]Tc-2-MI. The expected high radiochemical purity, stability, and selective uptake in hypoxic tumor cells, as suggested by studies on a similar compound, warrant further investigation of [⁹⁹ᵐTc]Tc-2-MI as a clinically translatable radiotracer for non-invasive hypoxia imaging. This could ultimately aid in the personalization of cancer therapy and improve patient outcomes.
References
Application Notes and Protocols for Studying Tyrosinase Inhibition by 2-Mercaptoimidazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the inhibitory effects of 2-Mercaptoimidazole on tyrosinase activity and melanin production. The protocols outlined below are based on established methodologies and are intended to assist in the screening and characterization of potential depigmenting agents.
Introduction
Tyrosinase is a key, copper-containing enzyme that plays a crucial role in the initial steps of melanin biosynthesis.[1][2][3] Its inhibition is a primary strategy for the development of agents targeting hyperpigmentation and related skin disorders. This compound and its derivatives have emerged as potent tyrosinase inhibitors, primarily through their ability to chelate copper ions within the enzyme's active site.[1][4][5] These notes detail the necessary protocols to assess the efficacy of this compound as a tyrosinase inhibitor, from in vitro enzyme assays to cell-based models.
Data Presentation
The following tables summarize the key quantitative data that can be obtained from the described experimental protocols.
Table 1: In Vitro Mushroom Tyrosinase Inhibition by this compound
| Compound | Substrate | IC₅₀ (µM) | Type of Inhibition | Inhibition Constant (Kᵢ) (µM) |
| This compound | L-DOPA | Value | e.g., Mixed | Value |
| Kojic Acid (Control) | L-DOPA | e.g., 17.87[4] | Competitive | Value |
Note: The values for this compound are to be determined experimentally. The value for Kojic Acid is provided as a reference from the literature.
Table 2: Cellular Effects of this compound on B16F10 Melanoma Cells
| Compound | Concentration (µM) | Cellular Tyrosinase Activity (% of Control) | Melanin Content (% of Control) | Cell Viability (% of Control) |
| This compound | e.g., 10 | Value | Value | Value |
| e.g., 25 | Value | Value | Value | |
| e.g., 50 | Value | Value | Value | |
| Kojic Acid (Control) | e.g., 100 | Value | Value | Value |
Note: Values are to be determined experimentally.
Experimental Protocols
Mushroom Tyrosinase Activity Assay (In Vitro)
This protocol is adapted from established methods to determine the direct inhibitory effect of this compound on mushroom tyrosinase activity.[4]
Materials:
-
Mushroom Tyrosinase (e.g., 800 units/mL in phosphate buffer)[4]
-
L-DOPA (3,4-dihydroxyphenylalanine)
-
This compound
-
Kojic Acid (positive control)
-
Sodium Phosphate Buffer (e.g., 17.2 mM, pH 6.5)[4]
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound and Kojic Acid in DMSO.
-
In a 96-well plate, add 10 µL of various concentrations of this compound or Kojic Acid. For the control well, add 10 µL of DMSO.
-
Add 170 µL of the substrate solution containing L-DOPA (final concentration, e.g., 345 µM) in sodium phosphate buffer to each well.[4]
-
Initiate the reaction by adding 20 µL of mushroom tyrosinase solution to each well.
-
Immediately measure the absorbance at 510 nm in a kinetic mode for 30-60 minutes at 25°C.[6]
-
The rate of dopachrome formation is determined by the slope of the linear range of the absorbance curve.
-
Calculate the percentage of tyrosinase inhibition using the following formula: % Inhibition = [(Activity of control - Activity of sample) / Activity of control] x 100
Kinetic Analysis of Tyrosinase Inhibition
To determine the mechanism of inhibition (e.g., competitive, non-competitive, mixed), a kinetic study is performed.
Procedure:
-
Perform the tyrosinase activity assay as described in section 3.1.
-
Use a range of L-DOPA concentrations (e.g., five to six different concentrations).[1]
-
For each L-DOPA concentration, measure the reaction rate at four different concentrations of this compound.[1]
-
Generate Lineweaver-Burk plots by plotting 1/V (velocity) against 1/[S] (substrate concentration).
-
The type of inhibition can be determined by the changes in Vmax and Km in the presence of the inhibitor.
Copper Chelation Assay
This assay helps to determine if the inhibitory mechanism of this compound involves the chelation of copper ions essential for tyrosinase activity.[4]
Materials:
-
Pyrocatechol Violet
-
CuSO₄
-
This compound
-
Buffer solution
Procedure:
-
Prepare solutions of this compound, CuSO₄, and pyrocatechol violet at appropriate concentrations (e.g., 0.1 mM, 0.2 mM, and 0.08 mM, respectively).[5]
-
Mix the test compound with CuSO₄ and pyrocatechol violet.
-
Measure the absorbance at a specific wavelength to determine the extent of copper chelation, indicated by a color change.
Cellular Tyrosinase Activity and Melanin Content in B16F10 Cells
This protocol assesses the effect of this compound on tyrosinase activity and melanin production in a cellular context.
Materials:
-
B16F10 murine melanoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with fetal bovine serum (FBS) and antibiotics
-
This compound
-
α-Melanocyte-stimulating hormone (α-MSH) (optional, for stimulating melanogenesis)
-
L-DOPA
-
Triton X-100
-
NaOH
-
Cell lysis buffer
Procedure for Melanin Content:
-
Seed B16F10 cells in a culture plate and allow them to adhere.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 48-72 hours).
-
After treatment, wash the cells with PBS and lyse them.
-
Measure the melanin content by dissolving the melanin pellet in NaOH and measuring the absorbance at 405 nm.
-
Normalize the melanin content to the total protein concentration of the cell lysate.
Procedure for Cellular Tyrosinase Activity:
-
Treat B16F10 cells with this compound as described above.
-
Lyse the cells and use the cell lysate as the source of tyrosinase.
-
Add L-DOPA to the cell lysate and incubate.
-
Measure the formation of dopachrome by reading the absorbance at 475 nm.
-
Normalize the tyrosinase activity to the total protein concentration.
Visualizations
Caption: Experimental workflow for studying tyrosinase inhibition.
Caption: Proposed mechanism of tyrosinase inhibition.
Caption: Simplified melanogenesis signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis, and Anti-Melanogenic Activity of 2-Mercaptomethylbenzo[d]imidazole Derivatives Serving as Tyrosinase Inhibitors: An In Silico, In Vitro, and In Vivo Exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. content.abcam.com [content.abcam.com]
Application Notes and Protocols: Electrochemical Study of 2-Mercaptoimidazole for Steel Corrosion Protection
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Mercaptoimidazole (2-MI) is a heterocyclic organic compound that has demonstrated significant potential as a corrosion inhibitor for steel in various corrosive environments. Its efficacy is attributed to its ability to adsorb onto the steel surface, forming a protective barrier that impedes the electrochemical processes of corrosion. These application notes provide a summary of the quantitative data supporting the use of 2-MI as a corrosion inhibitor and detailed protocols for its electrochemical evaluation.
I. Quantitative Data Summary
The corrosion inhibition performance of this compound (2-MI) on steel has been evaluated under different conditions using various electrochemical techniques. The following table summarizes the key quantitative data from these studies.
| Steel Type | Corrosive Medium | Inhibitor Conc. (ppm) | Inhibition Efficiency (IE%) | Corrosion Potential (Ecorr) (mV vs. SCE) | Corrosion Current Density (icorr) (µA/cm²) | Polarization Resistance (Rp) (Ω·cm²) | Technique Used | Reference |
| API 5L X70 | 3% NaCl | 5 | 90.7 | Not Reported | Not Reported | Not Reported | Electrochemical Impedance Spectroscopy (EIS) | [1] |
| Pipeline Steel | 1 M H2SO4 | 25 | 98.5 | Shifted towards anodic | Decreased | Increased | Potentiodynamic Polarization (PDP), EIS | [1][2] |
| API 5L X52 | 1 M HCl | Not specified | Up to 99 | Not Reported | Decreased | Increased | EIS | [1] |
| Mild Steel | 1 M HCl | Not specified | Not specified | Shifted (mixed-type) | Decreased | Increased | PDP, EIS | [3] |
Note: The effectiveness of 2-MI can vary depending on the specific steel alloy, the nature of the corrosive environment, and the concentration of the inhibitor.
II. Experimental Protocols
Detailed methodologies for the key experiments used to evaluate the corrosion protection of this compound are provided below.
A. Protocol 1: Potentiodynamic Polarization (PDP) Measurements
Objective: To determine the inhibition efficiency, corrosion potential (Ecorr), and corrosion current density (icorr) of 2-MI, and to classify it as an anodic, cathodic, or mixed-type inhibitor.
Materials:
-
Steel working electrode (e.g., API 5L X70, mild steel)
-
Platinum counter electrode
-
Saturated Calomel Electrode (SCE) or Ag/AgCl reference electrode
-
Corrosive solution (e.g., 1 M H2SO4, 1 M HCl)
-
This compound (2-MI) of desired concentrations
-
Potentiostat/Galvanostat
Procedure:
-
Electrode Preparation:
-
Mechanically polish the steel working electrode with a series of silicon carbide papers of decreasing grit size.
-
Degrease the electrode with acetone, rinse with distilled water, and dry.
-
Mount the electrode in an appropriate holder, leaving a defined surface area exposed.
-
-
Electrochemical Cell Setup:
-
Assemble a three-electrode cell with the prepared working electrode, a platinum counter electrode, and a reference electrode.
-
Fill the cell with the corrosive solution, either with or without the addition of 2-MI at various concentrations.
-
-
Measurement:
-
Immerse the electrodes in the solution and allow the open-circuit potential (OCP) to stabilize (typically 30-60 minutes).[3]
-
Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5 mV/s or 1 mV/s).[3]
-
-
Data Analysis:
-
Plot the logarithm of the current density versus the applied potential (Tafel plot).
-
Determine the corrosion potential (Ecorr) and corrosion current density (icorr) by extrapolating the linear Tafel regions of the anodic and cathodic curves to their intersection.
-
Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(icorr_uninhibited - icorr_inhibited) / icorr_uninhibited] * 100 where icorr_uninhibited and icorr_inhibited are the corrosion current densities in the absence and presence of the inhibitor, respectively.
-
Classify the inhibitor type based on the shift in Ecorr. A significant shift in the anodic or cathodic direction indicates an anodic or cathodic inhibitor, respectively. A small shift or no shift suggests a mixed-type inhibitor.[1]
-
B. Protocol 2: Electrochemical Impedance Spectroscopy (EIS)
Objective: To investigate the mechanism of corrosion inhibition and to determine the polarization resistance (Rp), which is inversely proportional to the corrosion rate.
Materials:
-
Same as for PDP measurements.
Procedure:
-
Electrode Preparation and Cell Setup:
-
Follow the same procedure as for PDP measurements.
-
-
Measurement:
-
Data Analysis:
-
Plot the impedance data in the form of Nyquist (Z'' vs. Z') and Bode (log |Z| and phase angle vs. log f) plots.
-
The Nyquist plot for an inhibited system typically shows a larger semicircle compared to the uninhibited system, indicating an increase in charge transfer resistance.
-
Model the impedance data using an appropriate equivalent electrical circuit (EEC) to extract quantitative parameters such as the solution resistance (Rs), polarization resistance (Rp), and double-layer capacitance (Cdl).[5][6]
-
Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(Rp_inhibited - Rp_uninhibited) / Rp_inhibited] * 100 where Rp_uninhibited and Rp_inhibited are the polarization resistances in the absence and presence of the inhibitor, respectively.
-
C. Protocol 3: Adsorption Isotherm Studies
Objective: To understand the adsorption mechanism of 2-MI on the steel surface.
Procedure:
-
Obtain the surface coverage (θ) values from the inhibition efficiency (IE%) data (θ = IE% / 100) at different inhibitor concentrations (C).
-
Plot C/θ versus C.
-
If a linear relationship is observed, the adsorption follows the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the steel surface.[2][7] The Langmuir isotherm is described by the equation: C/θ = 1/K_ads + C where K_ads is the adsorption equilibrium constant.
-
The thermodynamic parameters of adsorption, such as the standard free energy of adsorption (ΔG°ads), can be calculated from the K_ads value. A negative value of ΔG°ads indicates a spontaneous adsorption process.[2]
III. Visualizations
Caption: Experimental workflow for evaluating 2-MI corrosion protection.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Experimental and theoretical evaluation of the corrosion inhibition performance of two benzimidazole derivatives for low carbon steel in acidic solution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ideaexchange.uakron.edu [ideaexchange.uakron.edu]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis and Biological Evaluation of 2-Mercaptoimidazole-based Schiff Bases
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of novel 2-mercaptoimidazole-based Schiff bases and their subsequent biological evaluation. The protocols outlined below are intended to serve as a guide for the development of new therapeutic agents with potential anticancer, antimicrobial, and antioxidant properties.
Introduction
Schiff bases derived from this compound are a class of organic compounds that have garnered significant interest in medicinal chemistry. The imidazole core is a key structural motif in many biologically active molecules. The addition of the mercapto group and the formation of an azomethine linkage in Schiff bases introduce diverse functionalities that can interact with various biological targets. These compounds have been reported to exhibit a wide range of pharmacological activities, including but not limited to, anticancer, antimicrobial, and antioxidant effects. This document details the synthetic procedures and biological screening methods for this promising class of compounds.
Synthesis of this compound-based Schiff Bases
The general synthetic strategy for this compound-based Schiff bases involves a multi-step process. Initially, this compound is alkylated, followed by hydrazinolysis to form a key hydrazide intermediate. This intermediate is then condensed with various aromatic or heteroaromatic aldehydes to yield the final Schiff base products.
Caption: General workflow for the synthesis of this compound-based Schiff bases.
Experimental Protocol: Synthesis
Step 1: Synthesis of Ethyl 2-((1H-benzo[d]imidazol-2-yl)thio)acetate
-
To a solution of 2-mercaptobenzimidazole (0.01 mol) in acetone (50 mL), add anhydrous potassium carbonate (0.02 mol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl chloroacetate (0.01 mol) dropwise to the reaction mixture.
-
Reflux the mixture for 8-10 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, filter the reaction mixture to remove potassium carbonate.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Recrystallize the product from ethanol to yield pure ethyl 2-((1H-benzo[d]imidazol-2-yl)thio)acetate.
Step 2: Synthesis of 2-((1H-benzo[d]imidazol-2-yl)thio)acetohydrazide
-
Dissolve the synthesized ethyl 2-((1H-benzo[d]imidazol-2-yl)thio)acetate (0.01 mol) in ethanol (50 mL).
-
Add hydrazine hydrate (0.02 mol) to the solution.
-
Reflux the reaction mixture for 6-8 hours.
-
Cool the mixture to room temperature, which will cause the product to precipitate.
-
Filter the precipitate, wash with cold ethanol, and dry to obtain 2-((1H-benzo[d]imidazol-2-yl)thio)acetohydrazide.
Step 3: Synthesis of this compound-based Schiff bases
-
To a solution of 2-((1H-benzo[d]imidazol-2-yl)thio)acetohydrazide (0.001 mol) in ethanol (20 mL), add a few drops of glacial acetic acid.
-
Add the desired substituted aldehyde (0.001 mol) to the mixture.
-
Reflux the reaction for 3-5 hours.
-
Cool the reaction mixture in an ice bath to precipitate the Schiff base.
-
Filter the solid, wash with ethanol, and recrystallize from a suitable solvent (e.g., ethanol or methanol) to get the pure product.
Biological Evaluation
The synthesized Schiff bases are evaluated for their anticancer, antimicrobial, and antioxidant activities using standard in vitro assays.
Caption: Workflow for the biological evaluation of synthesized Schiff bases.
Anticancer Activity
The in vitro anticancer activity of the synthesized compounds is commonly assessed using the MTT or Sulforhodamine-B (SRB) assay against various cancer cell lines.
Table 1: Anticancer Activity of Selected 2-Mercaptobenzimidazole Schiff Bases [1][2][3][4]
| Compound | Target Cell Line | IC50 (µg/mL) |
| 20 | HCT-116 | 8 |
| 23 | HCT-116 | 7 |
| Doxorubicin (Standard) | HCT-116 | - |
Experimental Protocol: MTT Assay for Cytotoxicity [5][6][7][8]
-
Cell Seeding: Seed cancer cells (e.g., HCT-116) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized Schiff bases and incubate for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity
The antimicrobial potential of the Schiff bases is typically evaluated against a panel of pathogenic bacteria and fungi using methods like the agar well diffusion or tube dilution method.
Table 2: Antimicrobial Activity (MIC, µM/mL) of Selected 2-Mercaptobenzimidazole Schiff Bases [1][2][3][4]
| Compound | P. aeruginosa | A. niger | S. epidermidis | S. aureus | E. coli | C. albicans |
| 8 | 2.41 | 1.20 | - | - | - | - |
| 10 | - | - | 2.50 | 2.50 | - | - |
| 20 | - | - | - | - | 2.34 | - |
| 25 | - | - | - | - | - | 1.46 |
| Ciprofloxacin (Standard) | - | - | - | - | - | - |
| Fluconazole (Standard) | - | - | - | - | - | - |
Experimental Protocol: Agar Well Diffusion Method [9][10][11][12]
-
Media Preparation: Prepare Mueller-Hinton agar plates for bacterial strains and Sabouraud dextrose agar plates for fungal strains.
-
Inoculation: Spread a standardized inoculum of the test microorganism onto the surface of the agar plates.
-
Well Creation: Create wells of 6 mm diameter in the agar plates using a sterile cork borer.
-
Compound Loading: Add a defined concentration of the synthesized Schiff bases (dissolved in a suitable solvent like DMSO) into the wells. Include a solvent control and a standard antibiotic/antifungal agent.
-
Incubation: Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48-72 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition around each well in millimeters.
Antioxidant Activity
The antioxidant capacity is often determined by the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay.
Table 3: Antioxidant Activity (IC50) of Selected Schiff Bases [13]
| Compound | DPPH Scavenging IC50 (µM) |
| 3f | - |
| BHA (Standard) | - |
Note: Specific IC50 values for this compound-based Schiff bases from the provided search results were not available in a compiled table. The reference indicates that all synthesized compounds showed excellent activity with inhibition values in the range of 71.22 ± 0.98–96.42 ± 0.02% at 1.20 μM.
Experimental Protocol: DPPH Radical Scavenging Assay [14][15][16][17]
-
DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
-
Reaction Mixture: In a set of test tubes, add different concentrations of the synthesized Schiff bases to the DPPH solution. Prepare a control tube with only DPPH solution and a standard with a known antioxidant like ascorbic acid or BHA.
-
Incubation: Incubate the tubes in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a UV-Vis spectrophotometer.
-
Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value.
Potential Mechanism of Action: Signaling Pathway Inhibition
While the exact mechanisms of action for many this compound-based Schiff bases are still under investigation, related benzimidazole derivatives have been shown to exert their anticancer effects by modulating key cellular signaling pathways. One such critical pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer and controls cell proliferation, survival, and apoptosis.[18]
Caption: Proposed inhibition of the PI3K/Akt/mTOR signaling pathway by this compound-based Schiff bases.
Inhibition of key kinases like PI3K, Akt, and mTOR by these Schiff bases can lead to the suppression of downstream signaling, resulting in decreased cell proliferation and the induction of apoptosis in cancer cells. This represents a promising avenue for the development of targeted cancer therapies.
Conclusion
The synthesis and biological evaluation of this compound-based Schiff bases offer a fertile ground for the discovery of new therapeutic leads. The protocols and data presented herein provide a framework for researchers to design, synthesize, and screen novel compounds with potential applications in oncology and infectious diseases. Further studies, including in vivo efficacy and toxicity assessments, are warranted to translate these promising in vitro findings into clinically viable drug candidates.
References
- 1. 2-Mercaptobenzimidazole Schiff Bases: Design, Synthesis, Antimicrobial Studies and Anticancer Activity on HCT-116 Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. 2-Mercaptobenzimidazole Schiff Bases: Design, Synthesis, Antimicr...: Ingenta Connect [ingentaconnect.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. hereditybio.in [hereditybio.in]
- 10. chalcogen.ro [chalcogen.ro]
- 11. botanyjournals.com [botanyjournals.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bot Verification [rasayanjournal.co.in]
- 17. DPPH Radical Scavenging Assay | MDPI [mdpi.com]
- 18. Derivatives containing both coumarin and benzimidazole potently induce caspase-dependent apoptosis of cancer cells through inhibition of PI3K-AKT-mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low yield in 2-Mercaptoimidazole synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields or other issues during the synthesis of 2-Mercaptoimidazole.
Troubleshooting Guides
This section addresses specific problems that may arise during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.
Question 1: My this compound synthesis is resulting in a very low yield. What are the most common causes?
Answer: Low yield in this compound synthesis can stem from several factors throughout the experimental process. The most common culprits include:
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Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time or inadequate temperature.
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Suboptimal Reagent Stoichiometry: The molar ratios of the reactants, particularly ethylenediamine and carbon disulfide, are critical. An excess or deficit of one reagent can lead to the formation of side products.
-
Reagent Quality: The purity of starting materials is crucial. Impurities in ethylenediamine or carbon disulfide can interfere with the reaction.
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Product Loss During Workup and Purification: Significant amounts of the product can be lost during filtration, extraction, and recrystallization steps.
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Side Reactions: The formation of unwanted byproducts can consume the starting materials and reduce the yield of the desired product.
Question 2: I observed a violent reaction upon adding carbon disulfide. Is this normal, and could it affect my yield?
Answer: A violent reaction, particularly at the beginning of the carbon disulfide addition, is a known issue and can indeed negatively impact your yield.[1] This rapid, exothermic reaction can lead to the localized formation of side products and may pose a safety hazard.
To mitigate this:
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Slow Addition: Add the carbon disulfide dropwise or in small portions.
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Cooling: Maintain the reaction temperature using an ice bath, especially during the initial addition of carbon disulfide.
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Stirring: Ensure efficient stirring to dissipate heat and maintain a homogeneous reaction mixture.[2]
Question 3: My final product is difficult to purify and appears contaminated. What are the likely impurities?
Answer: The most common impurity is the non-cyclic intermediate, dithiocarbamic acid.[1] Its presence is often indicated by the formation of a precipitate when a solution of the product is treated with copper sulfate.[1] Another potential impurity is the disulfide, formed by the oxidation of the this compound product.[3]
To minimize these impurities:
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Sufficient Reflux Time: Ensure the final heating period is adequate (e.g., 9-10 hours as suggested in some protocols) to promote the cyclization of the dithiocarbamic acid intermediate.[1][2]
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Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen) can help prevent the oxidation of the thiol group to a disulfide.
Question 4: I am having trouble with the final precipitation of the product. What can I do to improve this step?
Answer: The precipitation of this compound is typically achieved by acidifying the reaction mixture.[2] If you are experiencing issues:
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pH Adjustment: Ensure the pH is sufficiently acidic to fully precipitate the product. Use a pH meter for accurate measurement.
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Cooling: After acidification, cool the mixture in an ice bath or refrigerator to decrease the solubility of the product and promote crystallization.[2]
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Seeding: If the product is slow to crystallize, adding a small seed crystal of pure this compound can initiate the process.
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for the synthesis of this compound from ethylenediamine and carbon disulfide?
A1: A well-optimized synthesis of this compound from ethylenediamine and carbon disulfide can achieve yields in the range of 83-89%.[1] However, yields can be lower depending on the specific reaction conditions and purification methods used.
Q2: Can I use a different base instead of potassium hydroxide?
A2: While potassium hydroxide is commonly used, other bases can also be employed. The choice of base can influence the reaction rate and yield. For instance, in related thiourea syntheses, a non-nucleophilic base like triethylamine can be used to activate the amine.[4] However, it is important to note that the base can also affect the formation of side products.
Q3: How can I confirm the identity and purity of my synthesized this compound?
A3: The identity and purity of the product can be confirmed using several analytical techniques:
-
Melting Point: Pure this compound has a reported melting point of 197-198°C.[1] A broad melting range or a lower melting point can indicate the presence of impurities.
-
Thin Layer Chromatography (TLC): TLC can be used to assess the purity of the product and to monitor the progress of the reaction.
-
Spectroscopic Methods: Techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) can be used to confirm the chemical structure of the synthesized compound.
Q4: What are the main safety precautions to take during this synthesis?
A4: This synthesis involves hazardous materials and procedures. Key safety precautions include:
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Ventilation: The reaction liberates hydrogen sulfide (H₂S), a toxic and flammable gas.[2] Therefore, the entire procedure should be conducted in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling of Carbon Disulfide: Carbon disulfide is highly flammable and toxic. It should be handled with care, away from ignition sources.
-
Exothermic Reaction: Be prepared for a potentially exothermic reaction during the addition of carbon disulfide and have a cooling bath readily available.[1]
Experimental Protocols
Synthesis of this compound from Ethylenediamine and Carbon Disulfide
This protocol is adapted from a procedure with a reported yield of 83-89%.[1]
Materials:
-
Ethylenediamine (redistilled)
-
Carbon Disulfide
-
Ethanol (95%)
-
Concentrated Hydrochloric Acid
-
Copper Sulfate (for purity check)
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, place a solution of ethylenediamine in 95% ethanol.
-
Cool the flask in an ice-water bath.
-
Slowly add carbon disulfide from the dropping funnel with vigorous stirring. The rate of addition should be controlled to prevent a violent reaction.
-
After the initial exothermic reaction subsides, remove the ice bath and place a water bath at 60°C under the flask.
-
Continue the addition of the remaining carbon disulfide at a rate that maintains gentle reflux. This addition typically takes about 2 hours.
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Once all the carbon disulfide has been added, raise the temperature of the water bath to 100°C and reflux the mixture for 1 hour.
-
Add concentrated hydrochloric acid to the mixture and continue to reflux for 9-10 hours in a fume hood due to the evolution of hydrogen sulfide.
-
After reflux, cool the reaction mixture. The product may crystallize out.
-
Collect the crystalline product by filtration and wash with a small amount of cold ethanol.
-
The product can be further purified by recrystallization from water or ethanol.
Purity Check:
To test for the presence of the open-chain dithiocarbamic acid impurity, dissolve a small amount of the product in water and add a few drops of copper sulfate solution. The absence of a precipitate indicates a pure product.[1]
Data Presentation
| Parameter | Recommended Condition | Potential Issue if Deviated | Reference |
| Ethylenediamine Purity | Redistilled | Lower yield due to side reactions | [1] |
| CS₂ Addition Rate | Slow, dropwise | Violent exothermic reaction, side products | [1][2] |
| Initial Reaction Temp. | Cooled (ice bath) | Uncontrolled reaction, reduced yield | [1] |
| Reflux Time (post-HCl) | 9-10 hours | Incomplete cyclization, impure product | [1][2] |
| Atmosphere | Optional: Inert (N₂) | Potential for disulfide formation | [3] |
| Yield Range | 83-89% | - | [1] |
| Melting Point | 197-198°C | Lower/broad range indicates impurity | [1] |
Visualizations
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Caption: Experimental workflow for this compound synthesis.
References
Technical Support Center: Optimizing S-Alkylation of 2-Mercaptoimidazole
Welcome to the technical support center for the S-alkylation of 2-mercaptoimidazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to navigate challenges encountered during this crucial synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the S-alkylation of this compound?
The S-alkylation of this compound is a nucleophilic substitution reaction. The sulfur atom of the mercapto group is deprotonated by a base to form a more nucleophilic thiolate anion. This anion then attacks the electrophilic carbon of an alkylating agent, resulting in the formation of a new carbon-sulfur bond and yielding a 2-(alkylthio)-1H-imidazole derivative.
Q2: Which alkylating agents are suitable for this reaction?
A wide range of alkylating agents can be used, with the choice depending on the desired alkyl group to be introduced. Common examples include:
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Alkyl halides (e.g., methyl iodide, benzyl chloride)
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Alkyl sulfates (e.g., dimethyl sulfate)
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Haloacetonitriles (e.g., chloroacetonitrile)
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Haloacetones (e.g., chloroacetone)
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Phenacyl halides (e.g., phenacyl bromide)
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Haloacetamides (e.g., chloroacetamide)
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Haloesters (e.g., ethyl bromoacetate)
Q3: What are the recommended bases and solvents for the S-alkylation of this compound?
The choice of base and solvent is critical for reaction efficiency and selectivity. Generally, polar aprotic solvents are preferred as they can solvate the cation of the base while not interfering with the nucleophilicity of the thiolate.
| Base | Recommended Solvents | Notes |
| Potassium Carbonate (K₂CO₃) | Acetone, N,N-Dimethylformamide (DMF) | A common and effective base.[1] |
| Sodium Hydride (NaH) | N,N-Dimethylformamide (DMF) | A strong base, useful for less reactive alkylating agents.[1] |
| Triethylamine (TEA) | Ethanol | A milder organic base. |
| Sodium Hydroxide (NaOH) | Ethanol/Water | A strong, inexpensive base. |
| Potassium Hydroxide (KOH) | Aqueous/Organic two-phase medium | Can be used with a phase-transfer catalyst.[2] |
| Sodium Bicarbonate (NaHCO₃) | Methanol | A weak base, suitable for sensitive substrates. |
Q4: What are typical reaction temperatures and times?
Reaction conditions can vary significantly based on the reactivity of the substrates. Reactions are often conducted at temperatures ranging from room temperature to the reflux temperature of the solvent.[1] Reaction times can vary from a few hours to 24 hours.[1] It is highly recommended to monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the S-alkylation of this compound.
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor the reaction progress by TLC. If starting material is still present, extend the reaction time or consider gently increasing the temperature. |
| Inactive Reagents | - Verify the purity and integrity of the this compound and the alkylating agent. Alkylating agents, in particular, can degrade over time. - Ensure the base is not old or has been improperly stored, which can lead to deactivation. |
| Suboptimal Reaction Temperature | - Ensure the reaction mixture reaches and maintains the target temperature, especially if refluxing.[1] |
| Insufficient Base | - Use a slight excess of the base (e.g., 1.1-1.2 equivalents) to ensure complete deprotonation of the thiol.[1] |
Problem 2: Formation of Side Products
| Side Product | Identification & Troubleshooting |
| N-alkylation | - The imidazole ring contains a second nucleophilic site at the nitrogen atom, which can also be alkylated. - To favor S-alkylation over N-alkylation, consider using a milder base or optimizing the reaction temperature.[1] In some cases, using a phase-transfer catalyst in a two-phase system with a limited amount of alkylating agent and low base concentration can prevent N-alkylation.[2] |
| Dimerization | - Oxidative dimerization of this compound can occur. - To prevent this, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] |
Problem 3: Difficulty in Product Isolation and Purification
| Issue | Troubleshooting Steps |
| Product is an oil and does not precipitate | - If the product does not precipitate upon cooling, attempt to induce precipitation by adding a non-polar solvent such as hexane.[1] - Alternatively, concentrate the reaction mixture and purify the resulting oil using column chromatography. |
| Presence of unreacted starting materials or side products | - If recrystallization does not yield a pure product, column chromatography on silica gel is an effective purification method.[1] A suitable eluent system can be determined by TLC analysis. |
| Removal of inorganic salts | - After the reaction, filter the cooled mixture to remove any inorganic salts before evaporating the solvent.[1] |
Experimental Protocols
Protocol 1: S-alkylation using Potassium Carbonate in Acetone
This protocol is a general method suitable for many common alkylating agents.
Materials:
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This compound
-
Alkylating agent (e.g., benzyl chloride, 1.1 eq.)
-
Anhydrous Potassium Carbonate (K₂CO₃, 1.2 eq.)
-
Dry Acetone
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Round-bottom flask with reflux condenser and magnetic stirrer
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq.) and anhydrous potassium carbonate (1.2 eq.).
-
Add dry acetone to the flask to create a stirrable suspension.
-
Begin stirring the mixture and add the alkylating agent (1.1 eq.) dropwise.
-
Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
Protocol 2: S-methylation using Methyl Iodide and Sodium Hydroxide in Ethanol
Materials:
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This compound
-
Methyl Iodide (1.0 eq.)
-
Sodium Hydroxide (1.0 eq.)
-
Ethanol
-
Water
-
Round-bottom flask with magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 eq.) in ethanol in a round-bottom flask.
-
Add a solution of sodium hydroxide (1.0 eq.) in a small amount of water.
-
Stir the mixture at room temperature.
-
Add methyl iodide (1.0 eq.) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 3 hours.
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The solid product that precipitates is collected by filtration, washed with water, and dried.
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The crude product can be further purified by recrystallization from ethanol.
Visualizations
Caption: General experimental workflow for the S-alkylation of this compound.
Caption: Competing pathways of S-alkylation versus N-alkylation.
References
Common side products in 2-Mercaptoimidazole reactions and how to avoid them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and avoid common side products in reactions involving 2-mercaptoimidazole and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products encountered in reactions with this compound?
A1: The most prevalent side products in reactions involving this compound arise from two main competing reaction pathways:
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Mixtures of N- and S-substituted products: Due to the presence of both nitrogen and sulfur nucleophiles in the this compound scaffold, reactions with electrophiles can lead to a mixture of N-alkylated and S-alkylated isomers.[1][2] The ratio of these products is highly dependent on the reaction conditions.
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Oxidative Dimerization: The thiol group of this compound is susceptible to oxidation, which leads to the formation of a disulfide-linked dimer.[3][4][5] This is a common side reaction for many thiols and can be promoted by atmospheric oxygen, especially under basic conditions.[6]
A less common, but possible, side reaction is the ring opening of the imidazole core, which can occur under harsh conditions or with specific reagents.[7]
Troubleshooting Guides
Guide 1: Issue - Poor Yield or Mixture of Products due to N- vs. S-Alkylation
Symptoms:
-
Chromatographic analysis (TLC, LC-MS, HPLC) of the crude reaction mixture shows multiple spots/peaks corresponding to isomers.
-
NMR spectroscopy indicates the presence of both N-substituted and S-substituted products.
-
The isolated yield of the desired product is low.
Root Cause Analysis:
This compound exists in tautomeric forms, a thione and a thiol form. This allows for nucleophilic attack from either the sulfur atom or one of the nitrogen atoms. The regioselectivity of the reaction is influenced by several factors, including the solvent, the base used for deprotonation, and the nature of the electrophile (Hard and Soft Acids and Bases theory). Generally, S-alkylation is favored under softer reaction conditions, while N-alkylation can be promoted under harder conditions.
dot
Figure 1: Tautomerism of this compound leading to competing N- and S-alkylation pathways.
Solutions and Experimental Protocols:
To control the regioselectivity of alkylation, consider the following adjustments to your protocol:
To Favor S-Alkylation:
-
Choice of Base and Solvent: Use a weaker base in a polar aprotic solvent. For example, using triethylamine or potassium carbonate in acetone or DMF at room temperature often favors S-alkylation.[1]
-
Reaction Conditions: Running the reaction at lower temperatures can enhance selectivity for the thermodynamically favored S-alkylated product.
Protocol for Selective S-Alkylation of 1-(2-thioxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)ethanone: [1]
-
Dissolve 1-(2-mercapto-1H-benzo[d]imidazol-1-yl)ethanone (0.005 mol) in 40 mL of acetone.
-
Add triethylamine (0.01 mol).
-
To the stirred solution, add a solution of the alkyl halide (e.g., 1-bromobutane, 0.005 mol) in 10 mL of acetone.
-
Stir the reaction mixture at room temperature for 28-30 hours.
-
Monitor the reaction by TLC.
-
After completion, evaporate the solvent under vacuum.
-
Add water to the residue, filter the precipitate, and wash with water.
-
Recrystallize the product from ethanol.
To Favor N-Alkylation:
-
Choice of Base and Solvent: Stronger bases like KOH in polar protic solvents such as ethanol can favor N-alkylation.[8]
-
Reaction Conditions: Higher temperatures may favor the kinetically controlled N-alkylated product in some cases.
Table 1: Influence of Reaction Conditions on the Alkylation of 4-nitroimidazole [8]
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield of N-alkylated product (%) |
| Ethyl bromoacetate | K₂CO₃ | Acetonitrile | 60 | 1 | 96 |
| Ethyl bromoacetate | KOH | Acetonitrile | 60 | 1 | 90 |
| 4-bromobutanitrile | K₂CO₃ | Acetonitrile | 60 | 1 | 85 |
| 4-bromobutanitrile | KOH | Acetonitrile | 60 | 1 | 78 |
| Allyl bromide | K₂CO₃ | Acetonitrile | 60 | 8 | 75 |
| Allyl bromide | KOH | Acetonitrile | 60 | 8 | 62 |
Note: This data is for a related imidazole compound but illustrates the general principles of how base and other conditions can influence N-alkylation yields.
Guide 2: Issue - Formation of an Insoluble White Precipitate (Disulfide Dimer)
Symptoms:
-
A significant amount of a white or off-white solid precipitates from the reaction mixture.
-
This precipitate is often insoluble in common organic solvents.
-
The desired product yield is significantly reduced.
-
Mass spectrometry of the precipitate shows a mass corresponding to the dimer of this compound.
Root Cause Analysis:
Thiols are readily oxidized to disulfides in the presence of an oxidant, including atmospheric oxygen. This process is often accelerated in basic conditions, which are common in alkylation reactions where a base is used to deprotonate the thiol. The resulting disulfide dimer is often a stable, high-melting-point solid with low solubility.
dot
References
- 1. Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative study of the reaction of 2-mercaptobenzimidazole with 2-bromo-1,3-diketones under conventional and green conditions: regioselective access to N/S-difunctionalized benzimidazoles and benzimidazo[2,1-b]thiazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. derpharmachemica.com [derpharmachemica.com]
Technical Support Center: Stability of 2-Mercaptoimidazole under CO2 Stripping Conditions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Mercaptoimidazole (2-MI) in environments analogous to CO2 stripping processes. The information is critical for understanding the potential degradation of 2-MI under elevated temperatures and alkaline conditions typical of such industrial applications.
Frequently Asked Questions (FAQs)
Q1: Is this compound (2-MI) expected to be stable under typical CO2 stripping conditions?
A1: Based on available data for structurally related compounds, 2-MI is not expected to be stable under typical CO2 stripping conditions, which involve elevated temperatures (100-120°C) and alkaline environments. A similar compound, 2-mercaptobenzimidazole, has been observed to have severe chemical stability issues under these conditions, with degradation noted at temperatures as low as 108°C.
Q2: What are the primary factors that can lead to the degradation of 2-MI in this process?
A2: The primary factors contributing to the degradation of 2-MI are:
-
High Temperatures: Thermal degradation is a significant concern. Studies on analogous compounds show decomposition initiates at temperatures above 100°C.
-
Alkaline pH: The alkaline conditions of amine-based CO2 capture solutions can promote hydrolysis and other degradation pathways.
-
Presence of Oxygen: Oxidative degradation can occur, especially at elevated temperatures. 2-MI possesses antioxidant properties, suggesting its susceptibility to oxidation.
-
Presence of CO2 and other Amines: While direct reactions with CO2 are not well-documented for 2-MI, the overall chemical environment, including the presence of other amines, can influence its stability.
Q3: What are the likely degradation products of 2-MI under these conditions?
A3: While specific degradation products for 2-MI under CO2 stripping conditions are not extensively documented, based on the chemistry of related sulfur-containing heterocyclic compounds, potential degradation products could include:
-
Desulfurization products: Cleavage of the carbon-sulfur bond may occur, leading to imidazole and sulfide species.
-
Oxidation products: The thiol group is susceptible to oxidation, which could lead to the formation of disulfides and sulfonic acids.
-
Ring-opening products: At high temperatures and pH, the imidazole ring itself may undergo hydrolysis, leading to various smaller organic molecules.
Q4: How can I monitor the stability of 2-MI in my experiments?
A4: Several analytical techniques can be employed to monitor the concentration of 2-MI and detect its degradation products:
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV or photodiode array (PDA) detector is a robust method for quantifying the parent compound and separating potential degradation products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is highly sensitive and specific, allowing for the identification and quantification of both 2-MI and its unknown degradation products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used, but may require derivatization of 2-MI to prevent thermal degradation in the instrument's injector.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Loss of 2-MI concentration over time at elevated temperatures. | Thermal degradation of 2-MI. | * Lower the operating temperature if possible.* Minimize the residence time of the 2-MI solution at high temperatures.* Consider the use of a more thermally stable analogue if the application allows. |
| Formation of unknown peaks in analytical chromatograms (HPLC, LC-MS). | Degradation of 2-MI into byproducts. | * Use LC-MS/MS to identify the molecular weights and fragmentation patterns of the unknown peaks to elucidate their structures.* Compare the retention times with those of suspected degradation products if standards are available. |
| Discoloration of the 2-MI solution (e.g., turning yellow or brown). | Formation of degradation products, possibly through oxidation or polymerization. | * Conduct experiments under an inert atmosphere (e.g., nitrogen) to minimize oxidation.* Analyze the discolored solution using UV-Vis spectroscopy to check for new chromophores. |
| Inconsistent experimental results. | Instability of 2-MI under the experimental conditions. | * Establish a strict protocol for sample preparation and analysis to ensure consistency.* Prepare 2-MI solutions fresh before each experiment.* Validate the analytical method for stability-indicating properties. |
Quantitative Data Summary
The following table summarizes hypothetical quantitative data based on the expected degradation of 2-MI, drawing parallels from related compounds. Note: This data is illustrative and should be confirmed by experimental measurements.
| Parameter | Condition 1 (100°C) | Condition 2 (120°C) | Condition 3 (120°C, O2 present) |
| 2-MI Half-life (hours) | ~12 | ~4 | ~1.5 |
| Major Degradation Product(s) | Imidazole, Sulfide | Imidazole, Sulfide, Ring-opened fragments | Disulfides, Sulfonic acids, Imidazole |
| % Degradation after 8 hours | ~40% | ~75% | >90% |
Experimental Protocols
Protocol 1: Assessment of Thermal Stability of this compound
Objective: To determine the rate of thermal degradation of 2-MI in an aqueous solution at a temperature relevant to CO2 stripping.
Materials:
-
This compound (98%+ purity)
-
Deionized water
-
pH buffer (e.g., phosphate or borate buffer, pH 9-10)
-
High-pressure liquid chromatography (HPLC) system with a C18 column and UV detector
-
Thermostatically controlled heating block or oil bath
-
Sealed reaction vials (e.g., crimp-top vials)
Procedure:
-
Prepare a stock solution of 2-MI (e.g., 1000 ppm) in the chosen alkaline buffer.
-
Dispense equal aliquots of the 2-MI solution into several sealed reaction vials.
-
Place the vials in the heating block pre-heated to the desired temperature (e.g., 110°C).
-
At specified time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours), remove one vial from the heating block and immediately quench it in an ice bath to stop the reaction.
-
Analyze the sample by HPLC to determine the concentration of the remaining 2-MI.
-
Plot the concentration of 2-MI versus time and determine the degradation kinetics (e.g., by fitting to a first-order decay model).
Protocol 2: Identification of Degradation Products using LC-MS/MS
Objective: To identify the major degradation products of 2-MI under simulated CO2 stripping conditions.
Materials:
-
Degraded 2-MI samples from Protocol 1
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Appropriate mobile phases (e.g., acetonitrile and water with formic acid or ammonium acetate)
Procedure:
-
Inject the degraded 2-MI samples into the LC-MS/MS system.
-
Perform a full scan analysis to identify the molecular ions of the parent compound and any new peaks that appear over time.
-
Conduct product ion scans (MS/MS) on the molecular ions of the potential degradation products to obtain fragmentation patterns.
-
Use the fragmentation data to propose structures for the degradation products.
-
If possible, confirm the identity of the degradation products by comparing their retention times and mass spectra with those of authentic standards.
Visualizations
Caption: Workflow for assessing the thermal stability of 2-MI.
Caption: Factors influencing the degradation of 2-MI.
How to prevent N-alkylation vs S-alkylation in 2-Mercaptoimidazole reactions.
This guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting advice for controlling N-alkylation versus S-alkylation in 2-mercaptoimidazole reactions.
Frequently Asked Questions (FAQs)
Q1: What are the nucleophilic sites in this compound, and why is regioselectivity an issue?
A1: this compound exists in a thione-thiol tautomerism, presenting two primary nucleophilic sites: the exocyclic sulfur atom and the endocyclic nitrogen atoms.[1] Alkylation can occur at either the sulfur (S-alkylation) or one of the nitrogen atoms (N-alkylation), leading to different regioisomers. Controlling the reaction to favor one isomer over the other is crucial for synthesizing the desired product for specific applications.
Q2: What are the key principles governing whether N- or S-alkylation occurs?
A2: The outcome of the alkylation reaction is primarily governed by the Hard and Soft Acids and Bases (HSAB) principle and the reaction conditions, which can favor either kinetic or thermodynamic control.[2][3][4][5]
-
HSAB Theory: This theory classifies reactants as "hard" or "soft" based on factors like size, charge density, and polarizability.[4][6] Hard acids prefer to react with hard bases, and soft acids with soft bases.[4] The sulfur atom in this compound is a soft nucleophile, while the nitrogen atom is a harder nucleophile. Therefore, soft alkylating agents (electrophiles) will preferentially react at the sulfur atom, while hard alkylating agents will favor the nitrogen atom.[3][6]
-
Kinetic vs. Thermodynamic Control: S-alkylation is generally the kinetically favored product, meaning it forms faster, especially at lower temperatures.[2][5][7] N-alkylation is often the thermodynamically more stable product and is favored under conditions that allow for equilibrium to be reached, such as higher temperatures and longer reaction times.[2][5]
Q3: How does the choice of solvent affect the regioselectivity?
A3: The polarity of the solvent plays a significant role.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents can stabilize the transition state leading to the harder nucleophile's attack. In some cases, using acetonitrile with a base like K2CO3 has been shown to give good yields for N-alkylation of imidazole derivatives.
-
Nonpolar Solvents (e.g., Toluene, Benzene): These solvents tend to favor S-alkylation, the kinetically controlled pathway.
-
Protic Solvents (e.g., Water, Ethanol): These solvents can solvate the nucleophiles through hydrogen bonding, potentially influencing the reaction outcome. Reactions in water can sometimes favor S-alkylation, leading to the formation of β-hydroxy sulfides from epoxides and thiols.[8]
Q4: What is the role of the base in directing the alkylation?
A4: The base deprotonates the this compound, forming an ambident anion with nucleophilic character at both N and S atoms. The choice of base can influence the position of the counter-ion and the overall reactivity.
-
Strong, bulky bases might favor deprotonation and subsequent reaction at the less sterically hindered sulfur atom.
-
Weaker bases like potassium carbonate (K2CO3) are often used. The reaction of 4-nitroimidazole with alkylating agents showed better yields with K2CO3 in acetonitrile compared to stronger bases like KOH.
Q5: How does the nature of the alkylating agent influence the N/S product ratio?
A5: This is a direct application of the HSAB principle.
-
Soft Alkylating Agents (e.g., alkyl iodides, benzyl bromide, Michael acceptors like acrylamide): These are large and polarizable and will preferentially react with the soft sulfur atom to yield S-alkylated products.[9]
-
Hard Alkylating Agents (e.g., dimethyl sulfate, alkyl chlorides, tetraalkylammonium salts): These are smaller with higher charge density and will favor reaction with the hard nitrogen atom to give N-alkylated products.[10]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| I am getting the N-alkylated product, but I want the S-alkylated product. | The alkylating agent is too "hard".The reaction temperature is too high, favoring the thermodynamic product.The solvent is too polar. | Switch to a "softer" alkylating agent (e.g., from an alkyl chloride to an alkyl iodide).Run the reaction at a lower temperature (e.g., 0 °C or room temperature).[2]Use a less polar or nonpolar solvent like toluene or THF. |
| My reaction is yielding the S-alkylated product, but I want the N-alkylated product. | The alkylating agent is too "soft".The reaction conditions favor kinetic control. | Use a "harder" alkylating agent (e.g., dimethyl sulfate).Increase the reaction temperature and allow for a longer reaction time to favor the more stable thermodynamic product.[5]Use a polar aprotic solvent such as DMF or DMSO. |
| I am getting a mixture of N- and S-alkylated products. | The "hardness" of the alkylating agent is intermediate.The reaction conditions are not optimized for either kinetic or thermodynamic control. | To favor S-alkylation, use a soft alkylating agent and low temperatures.[2]To favor N-alkylation, use a hard alkylating agent and higher temperatures.[5]Consider modifying the substrate, for example, by protecting one of the nucleophilic sites if possible. |
| The reaction is slow or not proceeding. | The base may not be strong enough.The alkylating agent is not reactive enough.The temperature is too low. | Switch to a stronger base to ensure complete deprotonation.Use a more reactive alkylating agent (e.g., an alkyl iodide instead of a chloride).Gradually increase the reaction temperature while monitoring the product ratio by TLC or LC-MS. |
Data Summary: Factors Influencing Regioselectivity
| Factor | Condition for Selective S-Alkylation (Kinetic Product) | Condition for Selective N-Alkylation (Thermodynamic Product) |
| Alkylating Agent | Soft (e.g., Iodoalkanes, Benzyl Bromides) | Hard (e.g., Dialkyl Sulfates, Chloroalkanes) |
| Temperature | Low (e.g., 0 °C to Room Temperature)[2] | High (e.g., > 40 °C to Reflux)[2] |
| Solvent | Nonpolar (e.g., Toluene, THF) | Polar Aprotic (e.g., DMF, DMSO, Acetonitrile) |
| Reaction Time | Short[5] | Long[5] |
Experimental Protocols
Protocol 1: Selective S-Alkylation (Kinetic Control)
This protocol is designed to favor the formation of the S-alkylated product using a soft electrophile and conditions that promote kinetic control.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Benzyl bromide (1.1 mmol, 1.1 equiv.)
-
Potassium carbonate (K2CO3) (1.5 mmol, 1.5 equiv.)
-
Anhydrous Acetone (15 mL)
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add this compound and anhydrous acetone.
-
Stir the suspension and add potassium carbonate.
-
Cool the mixture to 0 °C in an ice bath.
-
Add benzyl bromide dropwise over 5 minutes.
-
Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Once the starting material is consumed, filter the reaction mixture to remove the inorganic salts.
-
Wash the solid residue with a small amount of acetone.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure 2-(benzylthio)-1H-imidazole.
Protocol 2: Selective N-Alkylation (Thermodynamic Control)
This protocol is designed to favor the formation of the N-alkylated product using a hard electrophile and conditions that promote thermodynamic control.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Dimethyl sulfate (1.1 mmol, 1.1 equiv.)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 mmol, 1.2 equiv.)
-
Anhydrous Dimethylformamide (DMF) (10 mL)
Procedure:
-
To a dry, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous DMF.
-
Carefully add the sodium hydride portion-wise at 0 °C.
-
Add a solution of this compound in anhydrous DMF dropwise to the NaH suspension at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes to allow for complete deprotonation.
-
Add dimethyl sulfate dropwise at 0 °C. Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle with extreme care in a fume hood.
-
After the addition, allow the reaction to warm to room temperature and then heat to 60-80 °C.
-
Monitor the reaction progress by TLC. The reaction may require several hours to reach completion.
-
After completion, cool the reaction mixture to room temperature and carefully quench by the slow addition of water.
-
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the N-alkylated regioisomer.
Visualized Workflows and Pathways
Caption: Reaction pathways for N- vs. S-alkylation.
Caption: Decision workflow for choosing reaction conditions.
References
- 1. Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. HSAB theory - Wikipedia [en.wikipedia.org]
- 5. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. jmaterenvironsci.com [jmaterenvironsci.com]
- 9. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: 2-Mercaptoimidazole (2-MI) for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Mercaptoimidazole (2-MI) in in vitro assays. Our goal is to help you overcome common challenges, particularly those related to solubility, to ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound (2-MI) and what are its primary applications in in vitro research?
A1: this compound (2-MI), also known as methimazole, is a small heterocyclic organic compound containing a thiol group. In clinical settings, it is primarily used as an antithyroid agent for the treatment of hyperthyroidism. In in vitro research, it is often used to study thyroid hormone synthesis and the function of thyroid peroxidase. Additionally, its antioxidant and potential immunomodulatory properties are of interest in various cell-based assays.
Q2: What are the common solvents for dissolving 2-MI for in vitro assays?
A2: this compound is soluble in organic solvents such as methanol and Dimethyl Sulfoxide (DMSO).[1] For in vitro assays, DMSO is a common choice for preparing concentrated stock solutions due to its high solvating power for a wide range of small molecules.
Q3: Why does my 2-MI solution precipitate when I add it to my cell culture medium?
A3: Precipitation of 2-MI upon addition to aqueous solutions like cell culture media is a common issue. This phenomenon, often termed "solvent shock," occurs when a compound dissolved in a high concentration of an organic solvent (like DMSO) is rapidly diluted into an aqueous environment where its solubility is significantly lower. The sudden change in solvent polarity causes the compound to crash out of solution.
Q4: What is the maximum recommended final concentration of DMSO in cell culture?
A4: To minimize solvent-induced cytotoxicity and other off-target effects, the final concentration of DMSO in cell culture medium should be kept as low as possible, ideally below 0.5% (v/v). However, the tolerance to DMSO can be cell-line dependent, so it is advisable to perform a vehicle control to assess the impact of the solvent on your specific experimental system.
Troubleshooting Guide: Solubility Issues with this compound
This guide provides a systematic approach to addressing precipitation and solubility challenges with 2-MI in your in vitro experiments.
dot
Caption: A workflow for troubleshooting this compound precipitation.
Data Presentation: Solubility of this compound and Related Compounds
The following table summarizes the available solubility data for this compound and a structurally related compound, 2-Mercaptobenzimidazole.
| Compound | Solvent | Solubility (mg/mL) | Notes |
| This compound | Methanol | 50 | Clear to slightly hazy, colorless to yellow solution.[1] |
| DMSO | ≥20 | Data for a structurally similar compound (VU0238429).[2] Actual solubility of 2-MI may vary. | |
| Water | <1 | Data for 2-Mercaptobenzimidazole.[3][4] 2-MI is expected to have low aqueous solubility. | |
| PBS (pH 7.4) | >0.0225 | Data for 2-Mercaptobenzimidazole.[4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Objective: To prepare a concentrated stock solution of 2-MI in DMSO for use in in vitro assays.
Materials:
-
This compound (MW: 100.14 g/mol )
-
Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, weigh out 1.0014 mg of 2-MI.
-
Calculation: 10 mmol/L * 1 L/1000 mL * 100.14 g/mol * 1000 mg/g = 1.0014 mg/mL
-
-
Dissolution: a. Add the weighed 2-MI to a sterile microcentrifuge tube. b. Add 1 mL of anhydrous DMSO. c. Vortex the tube thoroughly until the 2-MI is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Sterilization (Optional): If required, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Protocol 2: Kinetic Solubility Assay for this compound in Cell Culture Medium
Objective: To determine the maximum soluble concentration (kinetic solubility) of 2-MI in a specific cell culture medium.
Materials:
-
10 mM 2-MI stock solution in DMSO (from Protocol 1)
-
Your specific cell culture medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C
-
Sterile 96-well clear-bottom plate
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at ~600 nm (for turbidity)
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Prepare Serial Dilutions: a. In the 96-well plate, prepare a serial dilution of the 10 mM 2-MI stock solution in your pre-warmed cell culture medium. For example, you can perform a 2-fold serial dilution starting from a high concentration (e.g., 200 µM) down to a low concentration (e.g., ~0.1 µM). b. Include a vehicle control well containing the same volume of DMSO as the highest 2-MI concentration well, but without the compound. c. Include a blank well with only cell culture medium.
-
Incubation: Incubate the plate under your standard cell culture conditions (e.g., 37°C, 5% CO₂) for a duration relevant to your experiment (e.g., 2, 4, or 24 hours).
-
Visual Inspection: After incubation, visually inspect the wells for any signs of precipitation (cloudiness, crystals).
-
Turbidity Measurement: Measure the absorbance of each well at a wavelength between 590-650 nm using a plate reader. An increase in absorbance compared to the vehicle control indicates the formation of a precipitate.
-
Determine Kinetic Solubility: The highest concentration of 2-MI that does not show a significant increase in absorbance compared to the vehicle control is considered the kinetic solubility under these experimental conditions.
Signaling Pathway
While the primary mechanism of action of this compound is the inhibition of thyroid peroxidase, its structural analog, methimazole (MMI), has been shown to have immunomodulatory effects by inhibiting the Interferon-gamma (IFN-γ) signaling pathway.[5][6][7] This pathway, primarily mediated by the JAK/STAT signaling cascade, is crucial for pro-inflammatory responses. The following diagram illustrates the key steps in this pathway and the potential point of inhibition by MMI.
dot
Caption: IFN-γ signaling pathway and potential inhibition by 2-MI/MMI.
References
- 1. shutterstock.com [shutterstock.com]
- 2. VU0238429 DMSO = 20mg/mL 1160247-92-6 [sigmaaldrich.com]
- 3. 2-MERCAPTOBENZIMIDAZOLE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. 2-Mercaptobenzimidazole | C7H6N2S | CID 707035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Type II Interferon Signaling Pathways [rndsystems.com]
Technical Support Center: Purification of 2-Mercaptoimidazole Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-mercaptoimidazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound derivatives?
A1: Common impurities can include unreacted starting materials (e.g., o-phenylenediamine), by-products from side reactions, and degradation products.[1] Key impurities to be aware of are:
-
Disulfides: Formed through the oxidation of the thiol group of this compound.[2][3]
-
Sulfones: Can be formed by the oxidation of thioether derivatives.[2][3]
-
Unreacted Starting Materials: Such as o-phenylenediamine or substituted analogues.
-
By-products from Alkylation/Acylation: Incomplete reactions or side reactions with difunctional reagents can lead to a mixture of products.
Q2: What is the first-line purification technique for crude this compound derivatives?
A2: Recrystallization is the most commonly cited and effective initial purification method for this compound derivatives.[4][5] The choice of solvent is critical and often involves a binary system, such as ethanol-water.
Q3: My purified this compound derivative appears to be degrading over time. What could be the cause and how can I prevent it?
A3: this compound derivatives can be susceptible to oxidation, especially when exposed to air and light. The thiol group can oxidize to form a disulfide linkage. To prevent degradation, it is advisable to store the purified compound under an inert atmosphere (e.g., nitrogen or argon) and in a dark, cool place.[6]
Q4: I am having trouble dissolving my this compound derivative for purification. What solvents are typically effective?
A4: The solubility of this compound derivatives can vary significantly based on their substitution pattern. Common solvents used for recrystallization and chromatography include:
-
Acetonitrile
-
Acetone[6]
-
Mixtures with water (e.g., ethanol-water)
-
For less polar derivatives, solvents like ethyl acetate and hexanes are used in chromatographic separations.
Troubleshooting Guides
Issue 1: Low Yield After Recrystallization
Symptoms:
-
Significantly lower than expected recovery of the purified product.
-
The product may appear as an oil or fail to crystallize.
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Inappropriate Solvent System | The chosen solvent may be too good a solvent, preventing precipitation upon cooling. |
| * Solution: Systematically screen different solvent systems. Start with a solvent in which the compound is soluble when hot but sparingly soluble when cold. If a single solvent is not effective, try a binary solvent system (e.g., ethanol-water, acetone-petroleum ether).[6] | |
| Supersaturation | The solution may be supersaturated, inhibiting crystal formation. |
| * Solution: Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. | |
| Presence of Oily Impurities | Oily impurities can prevent the desired compound from crystallizing. |
| * Solution: Try to "oil out" the impurities by adding a non-polar solvent like hexane to the solution before cooling. Alternatively, a preliminary purification step like column chromatography might be necessary. | |
| Cooling Too Rapidly | Rapid cooling can lead to the formation of small, impure crystals or an oil. |
| * Solution: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator. |
Issue 2: Persistent Impurities Detected by HPLC/TLC After Purification
Symptoms:
-
Multiple spots on a TLC plate or multiple peaks in an HPLC chromatogram of the purified product.
-
Melting point of the product is broad or lower than the literature value.
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Co-crystallization of Impurities | The impurity may have similar solubility properties to the desired product, causing it to co-crystallize. |
| * Solution: Perform a second recrystallization using a different solvent system. If this fails, column chromatography is the recommended next step. | |
| Formation of Oxidation Products | The thiol group may have oxidized to a disulfide during the workup or purification. |
| * Solution: Work under an inert atmosphere (nitrogen or argon) when possible. Degas solvents before use. Consider adding a small amount of a reducing agent like dithiothreitol (DTT) during the initial extraction, though this will need to be removed in a subsequent step. | |
| Thermal Decomposition | The compound may be unstable at the boiling point of the recrystallization solvent. |
| * Solution: Choose a lower-boiling solvent for recrystallization. Alternatively, use column chromatography at room temperature. | |
| Incomplete Reaction | Significant amounts of starting material may be present. |
| * Solution: Optimize the reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion. Column chromatography is generally effective at removing unreacted starting materials. |
Experimental Protocols
Protocol 1: General Recrystallization of a this compound Derivative
-
Solvent Selection: Choose a suitable solvent or solvent pair in which the crude product has high solubility at elevated temperatures and low solubility at room temperature or below. A common choice is an ethanol-water mixture.
-
Dissolution: In a flask, add the crude this compound derivative and the minimum amount of the hot solvent required to fully dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. The purified compound should crystallize out of the solution. For maximum yield, further cool the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Purification by Column Chromatography
-
Stationary Phase Selection: Silica gel is a commonly used stationary phase.
-
Mobile Phase Selection: The choice of eluent depends on the polarity of the derivative. A typical starting point is a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate). The optimal ratio should be determined by TLC analysis.
-
Column Packing: Pack a glass column with a slurry of silica gel in the chosen mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the top of the column.
-
Elution: Elute the column with the mobile phase, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound derivative.
Quantitative Data Summary
The following table summarizes typical yields and melting points for selected this compound derivatives after purification, as reported in the literature.
| Compound | Purification Method | Yield (%) | Melting Point (°C) |
| 2-((1H-benzo[d]imidazol-2-yl)thio)-1-(2,6-dimethylpiperidin-1-yl)ethan-1-one | Recrystallization (Ethanol-Water) | Not Specified | Not Specified |
| 2-((1H-benzo[d]imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethan-1-one | Recrystallization (Ethanol-Water) | Not Specified | Not Specified |
| 1-Cyclohexyl-2-mercaptoimidazole | Recrystallization (Acetone-Petroleum Ether) | Not Specified | 173-174 |
| 1-Phenyl-2-mercaptoimidazole | Recrystallization | ~97 | 189-190 |
| Mannich base of 2-mercaptobenzimidazole | Recrystallization (Alcohol) | 69 | 143-145 |
Visualizations
Caption: A troubleshooting workflow for the purification of this compound derivatives.
Caption: Key strategies to prevent the oxidation of this compound derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. researchgate.net [researchgate.net]
- 4. primescholars.com [primescholars.com]
- 5. JP3161690B2 - Method for producing this compound fused ring compound - Google Patents [patents.google.com]
- 6. US2585388A - Preparation of 2-mercaptoimidazoles - Google Patents [patents.google.com]
Technical Support Center: Optimizing 2-Mercaptoimidazole for Corrosion Inhibition
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of 2-Mercaptoimidazole (2-MI) as a corrosion inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration for this compound (2-MI) as a corrosion inhibitor?
The optimal concentration of 2-MI is highly dependent on the specific metal and the corrosive medium. For instance, a concentration of 25 ppm has been shown to achieve a high inhibition efficiency of 98.5% for pipeline steel in 1 M H2SO4.[1][2] In a different environment, such as API 5L X70 steel in 3% NaCl, a lower concentration of 5 ppm yielded an inhibition efficiency of 90.7%.[2] It is crucial to determine the optimal concentration for your specific experimental conditions.
Q2: How does this compound (2-MI) inhibit corrosion?
2-MI functions by adsorbing onto the metal surface, forming a protective film that acts as a barrier against aggressive ions.[1][3] This adsorption process typically follows the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the metal surface.[1][2] The presence of sulfur and nitrogen heteroatoms in the 2-MI molecule facilitates this adsorption onto the metal.[3]
Q3: What type of inhibitor is this compound (2-MI)?
Electrochemical studies classify 2-MI as a mixed-type inhibitor.[1][2] This means it affects both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions in the corrosion process, though it may decrease the anodic reaction rate to a greater extent.[1][2]
Q4: How does temperature affect the inhibition efficiency of 2-MI?
Generally, the inhibition efficiency of 2-MI and its derivatives decreases as the temperature increases.[3] This is often attributed to the desorption of the inhibitor molecules from the metal surface at higher temperatures, indicating that the adsorption process may be predominantly physical (physisorption).[3]
Q5: Why might the inhibition efficiency of a 2-MI solution decrease over time?
The long-term stability of the protective film formed by 2-MI can be a factor. Studies have shown that while the initial inhibition efficiency can be very high (e.g., over 90%), it may decrease over extended periods (hundreds of hours).[1] This degradation can be due to the slow breakdown of the inhibitor film or its interaction with the evolving surface chemistry of the alloy.[4]
Troubleshooting Guide
Problem: Inconsistent or lower-than-expected inhibition efficiency.
This is a common issue that can arise from several factors. Follow this guide to troubleshoot the problem.
Caption: Troubleshooting flowchart for low corrosion inhibition efficiency.
Problem: Difficulty interpreting Electrochemical Impedance Spectroscopy (EIS) results.
-
Symptom: The Nyquist plot does not show a clear semi-circle.
-
Possible Cause: This can occur in highly resistive (well-inhibited) systems where the semi-circle is very large, or in systems with complex kinetics. The shape can also be distorted by surface inhomogeneity.[5]
-
Solution: Ensure your frequency range is appropriate (from high, e.g., 100 kHz, to very low, e.g., 10 mHz).[6] Use an appropriate equivalent circuit model to fit the data, which may need to include elements like a constant phase element (CPE) instead of a pure capacitor to account for non-ideal behavior.[1][7]
-
-
Symptom: The charge transfer resistance (Rct) value is low, even with the inhibitor.
-
Possible Cause: A low Rct value corresponds to a high corrosion rate. This suggests the inhibitor is not performing effectively under the tested conditions.
-
Solution: Refer to the troubleshooting guide above. Verify inhibitor concentration, surface preparation, and environmental conditions.
-
Problem: Open Circuit Potential (OCP) is unstable before measurement.
-
Possible Cause: The system has not reached a steady state. A stable OCP is necessary to ensure that the subsequent electrochemical measurement (like EIS or PDP) is performed on a system at equilibrium.[8]
-
Solution: Allow the working electrode to immerse in the solution for a sufficient period (often 30-60 minutes or longer) while monitoring the OCP until it stabilizes (e.g., potential change is less than a few mV over several minutes).
-
Data Presentation
Table 1: Inhibition Efficiency of this compound (2-MI) Under Various Conditions
| Inhibitor Concentration | Corrosive Medium | Metal Substrate | Inhibition Efficiency (IE %) | Experimental Method | Reference |
| 25 ppm | 1 M H₂SO₄ | Pipeline Steel | 98.5% | EIS / Polarization | [1][2] |
| 5 ppm | 3% NaCl | API 5L X70 Steel | 90.7% | EIS | [2] |
| 0.5 mM | 0.5 M H₂SO₄ | Carbon Steel | 91.6% | Weight Loss / Polarization | [9] |
| 10⁻³ M | 1.0 M HCl | Mild Steel | 98% | Weight Loss / EIS / PDP | [6] |
Experimental Protocols
Protocol 1: Weight Loss (Gravimetric) Measurement
This method provides an average corrosion rate over a long immersion period.[10]
-
Specimen Preparation: Mechanically polish metal specimens to a mirror finish, then degrease with a solvent like acetone, rinse with distilled water, and dry.
-
Initial Weighing: Accurately weigh each specimen to at least four decimal places (W₁).
-
Immersion: Immerse the specimens completely in the corrosive solution (e.g., 1 M HCl) with and without various concentrations of 2-MI for a predetermined time (e.g., 6-24 hours) at a constant temperature.[6][11]
-
Cleaning: After immersion, remove the specimens. Carefully clean them to remove corrosion products (e.g., using a soft brush in a solution containing an appropriate inhibitor to prevent further metal loss), rinse with distilled water and acetone, and dry.
-
Final Weighing: Reweigh the dried specimens (W₂).
-
Calculation:
-
Corrosion Rate (CR): CR = (W₁ - W₂) / (A * t) where A is the surface area and t is the immersion time.
-
Inhibition Efficiency (IE%): IE% = [(CR₀ - CRᵢ) / CR₀] * 100 where CR₀ is the corrosion rate without inhibitor and CRᵢ is the corrosion rate with inhibitor.
-
Protocol 2: Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information on the kinetics of the corrosion process and the properties of the protective film.[12]
Caption: Standard experimental workflow for Electrochemical Impedance Spectroscopy.
-
Setup: Use a standard three-electrode electrochemical cell containing the working electrode (your metal specimen), a reference electrode (e.g., Ag/AgCl or SCE), and a counter electrode (e.g., platinum or graphite).
-
Stabilization: Immerse the working electrode in the test solution and allow the open-circuit potential (OCP) to stabilize.
-
Measurement: Apply a small amplitude AC potential signal (e.g., 10 mV) over a wide range of frequencies (e.g., 100 kHz down to 10 mHz).[6]
-
Analysis: The resulting data is typically presented as Nyquist and Bode plots. The data is fitted to an equivalent circuit model to extract parameters like solution resistance (Rs) and charge transfer resistance (Rct).
-
Calculation:
-
Inhibition Efficiency (IE%): IE% = [(Rctᵢ - Rct₀) / Rctᵢ] * 100 where Rct₀ is the charge transfer resistance without inhibitor and Rctᵢ is the charge transfer resistance with inhibitor.
-
Protocol 3: Potentiodynamic Polarization (PDP)
PDP provides information about the corrosion current density (i_corr), corrosion potential (E_corr), and the anodic/cathodic behavior of the system.
-
Setup & Stabilization: Use the same three-electrode setup as for EIS and allow the system to stabilize at OCP.
-
Polarization Scan: Scan the potential from a cathodic value relative to OCP (e.g., -250 mV vs. OCP) to an anodic value (e.g., +250 mV vs. OCP) at a slow, constant scan rate (e.g., 0.5 - 1 mV/s).[6][13]
-
Analysis: Plot the resulting current density versus potential on a semi-logarithmic scale (Tafel plot). Extrapolate the linear portions of the anodic and cathodic curves back to the corrosion potential (E_corr) to determine the corrosion current density (i_corr).
-
Calculation:
-
Inhibition Efficiency (IE%): IE% = [(i_corr₀ - i_corrᵢ) / i_corr₀] * 100 where i_corr₀ is the corrosion current density without inhibitor and i_corrᵢ is the corrosion current density with inhibitor.
-
Caption: Conceptual diagram of a mixed-type corrosion inhibitor's action.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 5. electrochemsci.org [electrochemsci.org]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Experimental and theoretical evaluation of the corrosion inhibition performance of two benzimidazole derivatives for low carbon steel in acidic solution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gamry.com [gamry.com]
- 9. researchgate.net [researchgate.net]
- 10. Exact calculation of corrosion rates by the weight-loss method | Experimental Results | Cambridge Core [cambridge.org]
- 11. iicbe.org [iicbe.org]
- 12. Corrosion System | Using EIS Method for a Better Understanding [zerust.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Monitoring 2-Mercaptoimidazole Reactions with TLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Thin Layer Chromatography (TLC) to monitor the progress of reactions involving 2-Mercaptoimidazole.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound spot streaking on the TLC plate?
A1: Streaking of this compound, a polar compound, on a silica TLC plate can be attributed to several factors:
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Sample Overload: Applying too much sample to the plate is a common cause of streaking.[1][2][3][4] Try diluting your sample solution and re-spotting.
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Strongly Acidic or Basic Nature: this compound is amphoteric. Its interaction with the acidic silica gel can lead to streaking. Adding a small amount of a modifier to your mobile phase, such as triethylamine (for acidic compounds) or acetic acid (for basic compounds), can improve spot shape.[1]
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Inappropriate Solvent System: The polarity of your solvent system might not be optimal, causing the compound to move unevenly.
Q2: I can't see the this compound spot on my TLC plate. What should I do?
A2: If your this compound spot is not visible, consider the following solutions:
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UV Visualization: this compound has a chromophore and should be visible under a 254 nm UV lamp, appearing as a dark spot on a fluorescent green plate.[5] If it's still not visible, your sample may be too dilute.
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Increase Sample Concentration: Try spotting the sample multiple times in the same location, allowing the solvent to dry between each application.[1][4]
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Use a Staining Agent: If UV light is ineffective, various chemical stains can be used to visualize the spot.[5] For thiol-containing compounds like this compound, specific stains can be particularly effective.
Q3: How do I choose the right solvent system (mobile phase) for my this compound reaction?
A3: The ideal solvent system will result in a retention factor (Rf) of approximately 0.25-0.35 for your starting material, allowing for clear separation from the product(s).[6] Since this compound is a polar compound, you will likely need a relatively polar solvent system. Good starting points for silica gel TLC include mixtures of:
-
Ethyl acetate/Hexane
-
Dichloromethane/Methanol
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Ethyl acetate/Methanol
You may need to experiment with different solvent ratios to achieve optimal separation. If the spots are too close to the baseline, the eluent is not polar enough; if they are too close to the solvent front, it is too polar.[1]
Q4: My starting material and product have very similar Rf values. How can I differentiate them?
A4: When the Rf values of your reactant and product are very close, consider these strategies:
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Change the Solvent System: Experiment with different solvent systems of varying polarities.[1] Sometimes a small change in the solvent composition can significantly improve separation.
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Two-Dimensional TLC: Run the TLC in one direction, dry the plate, turn it 90 degrees, and run it again in a different solvent system.[7] This can help separate compounds with similar polarities.
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Co-spotting: Apply your starting material and your reaction mixture to the same spot on the TLC plate.[1] If the reaction has progressed, you should see two distinct spots.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Streaking or Elongated Spots | Sample is overloaded. | Dilute the sample solution and re-run the TLC.[1][2][3] |
| Compound is acidic or basic. | Add a small amount of triethylamine or acetic acid (0.1-2.0%) to the mobile phase.[1] | |
| High boiling point solvent in sample (e.g., DMF, DMSO). | Before developing the plate, place it under high vacuum for a few minutes to remove the solvent.[7] | |
| Spots Not Visible | Sample is too dilute. | Concentrate the sample or spot multiple times in the same location, drying between applications.[1][4] |
| Compound is not UV-active. | Use a chemical stain for visualization.[1][5] | |
| Solvent level in the chamber is above the spotting line. | Ensure the solvent level is below the origin line to prevent the sample from dissolving into the solvent reservoir.[2][4] | |
| Rf Value is Too High or Too Low | Mobile phase is too polar (high Rf). | Decrease the proportion of the polar solvent in your mobile phase.[1] |
| Mobile phase is not polar enough (low Rf). | Increase the proportion of the polar solvent in your mobile phase.[1] | |
| Uneven Solvent Front | TLC plate was tilted in the developing chamber. | Ensure the plate is placed vertically in the chamber.[8] |
| The chamber was disturbed during development. | Place the developing chamber in an area where it will not be moved. | |
| Unexpected Spots | Contamination of the TLC plate. | Handle the TLC plate only by the edges to avoid transferring oils from your fingers.[4] |
| Reaction byproducts. | This indicates the formation of other species in your reaction. |
Experimental Protocol: Monitoring a this compound Reaction
This protocol outlines a general procedure for monitoring the progress of a reaction involving this compound using TLC.
1. Materials:
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Silica gel TLC plates with fluorescent indicator (F254)
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Developing chamber
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Capillary tubes for spotting
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Mobile phase (e.g., 7:3 Ethyl Acetate:Hexane - this should be optimized)
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UV lamp (254 nm)
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Staining solution (e.g., Potassium permanganate stain)
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Reaction mixture aliquots
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Reference standard of this compound
2. Procedure:
-
Prepare the Developing Chamber: Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor. Cover the chamber and let it equilibrate for at least 15 minutes.
-
Prepare the TLC Plate: Using a pencil, gently draw a light origin line about 1 cm from the bottom of the TLC plate. Mark the points where you will spot your samples.
-
Spot the Plate:
-
Reference (R): Using a capillary tube, spot a dilute solution of your this compound starting material on the origin line.
-
Co-spot (C): On the same spot as the reference, carefully spot an aliquot of your reaction mixture.
-
Reaction Mixture (T0, T1, T2...): At different time points during your reaction (e.g., 0, 30, 60 minutes), take a small aliquot of the reaction mixture, dilute it with a volatile solvent (like ethyl acetate), and spot it on the origin line.
-
-
Develop the Plate: Carefully place the spotted TLC plate into the equilibrated developing chamber. Ensure the solvent level is below the origin line. Cover the chamber and allow the solvent to move up the plate until it is about 1 cm from the top.
-
Visualize the Plate:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp (254 nm) and circle any visible spots with a pencil.
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If necessary, use a chemical stain for further visualization. A potassium permanganate stain is a good general-purpose oxidizing stain that will react with many organic compounds.[5] Thiols may show up as white spots against a pink/purple background before heating.[5]
-
-
Analyze the Results:
-
Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).[2][9]
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Monitor the disappearance of the starting material spot and the appearance of the product spot(s) over time. The reaction is complete when the starting material spot is no longer visible.[10][11]
-
Quantitative Data Presentation
The progress of the reaction can be semi-quantitatively assessed by observing the relative intensity of the spots. For more precise quantification, techniques like densitometry would be required. Below is a hypothetical table illustrating how Rf values could be recorded.
| Compound | Mobile Phase (Ethyl Acetate:Hexane) | Hypothetical Rf Value |
| This compound (Starting Material) | 7:3 | 0.30 |
| Product A | 7:3 | 0.55 |
| Byproduct B | 7:3 | 0.15 |
Visualizations
Caption: Workflow for monitoring a reaction using TLC.
Caption: Decision tree for troubleshooting common TLC problems.
References
- 1. silicycle.com [silicycle.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. microbiozindia.com [microbiozindia.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. TLC stains [reachdevices.com]
- 6. researchgate.net [researchgate.net]
- 7. Chromatography [chem.rochester.edu]
- 8. silicycle.com [silicycle.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
Overcoming product precipitation issues in 2-Mercaptoimidazole synthesis.
Technical Support Center: Synthesis of 2-Mercaptoimidazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming product precipitation issues during the synthesis of this compound (2-MBI).
Frequently Asked Questions (FAQs)
Q1: What are the common causes of premature product precipitation during the synthesis of this compound?
A1: Premature product precipitation in 2-MBI synthesis can be attributed to several factors:
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Solvent Selection: 2-MBI has varying solubility in different organic solvents. If a solvent is chosen where 2-MBI has low solubility at the reaction or workup temperature, it can precipitate out prematurely.
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Temperature Fluctuations: The solubility of 2-MBI is temperature-dependent, generally increasing with higher temperatures.[1] A sudden drop in temperature during the reaction or workup can lead to precipitation.
-
pH Changes: The solubility of 2-MBI can be influenced by the pH of the solution. During the workup, adjusting the pH to precipitate the product needs to be carefully controlled to avoid forming a fine, difficult-to-filter precipitate.
-
High Reactant Concentration: If the concentration of reactants is too high, the product may start to precipitate as it is formed, especially if its solubility in the reaction medium is limited.
-
Impurity Seeding: The presence of insoluble impurities can act as nucleation sites, inducing premature precipitation of the product.
Q2: How can I choose the right solvent to avoid precipitation issues?
A2: Selecting an appropriate solvent is crucial. Consider the following:
-
Solubility Data: Refer to solubility data of 2-MBI in various solvents. For instance, 2-MBI shows good solubility in 1,4-dioxane and acetone, while its solubility is low in toluene and cyclohexane.[1]
-
Reaction Temperature: Choose a solvent that can keep the product dissolved at the reaction temperature. For reactions conducted at elevated temperatures, a solvent with a suitable boiling point and good solvating power for 2-MBI at that temperature is necessary.
-
Workup Procedure: Consider the entire workflow. A solvent that is easy to remove during product isolation is often preferred. Sometimes a co-solvent system can be employed to maintain solubility during the reaction and then be partially removed to induce controlled crystallization.
Q3: Can the rate of reagent addition affect product precipitation?
A3: Yes, the rate of addition of reagents, particularly during the precipitation step, can significantly impact the physical properties of the precipitate. A slow, controlled addition of the precipitating agent (e.g., acid for neutralization) allows for the formation of larger, more easily filterable crystals. Rapid addition can lead to the formation of a very fine, amorphous precipitate that can be difficult to handle and purify.
Troubleshooting Guides
This section provides solutions to specific precipitation problems that may be encountered during 2-MBI synthesis.
Issue 1: Product precipitates out of the reaction mixture before the reaction is complete.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Low product solubility in the reaction solvent. | Add a co-solvent in which 2-MBI is more soluble (e.g., a small amount of 1,4-dioxane or acetone).[1] | The product redissolves, allowing the reaction to proceed to completion. |
| Reaction temperature is too low. | Gradually increase the reaction temperature while monitoring the reaction progress. | The product dissolves at a higher temperature. |
| Reactant concentration is too high. | Dilute the reaction mixture with more of the reaction solvent. | The product remains in solution throughout the reaction. |
Issue 2: A fine, difficult-to-filter precipitate forms during workup.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Rapid pH adjustment during precipitation. | Add the acid (e.g., acetic acid) dropwise with vigorous stirring. | Formation of larger, well-defined crystals that are easier to filter. |
| Precipitation at a low temperature. | Perform the precipitation step at a slightly elevated temperature and then slowly cool the mixture. | Improved crystal morphology and easier filtration. |
| "Oiling out" of the product before solidification. | Ensure vigorous stirring during precipitation. Consider adding a small amount of a co-solvent to modulate solubility. | Direct formation of a solid precipitate without an intermediate oily phase. |
Quantitative Data
Table 1: Solubility of this compound in Various Solvents at Different Temperatures
| Solvent | Solubility (mole fraction, x) at 298.15 K (25 °C) | Solubility (mole fraction, x) at 318.15 K (45 °C) |
| 1,4-Dioxane | 0.0453 | 0.0832 |
| Acetone | 0.0389 | 0.0711 |
| 2-Butanone | 0.0312 | 0.0578 |
| Methanol | 0.0256 | 0.0489 |
| Ethanol | 0.0198 | 0.0387 |
| n-Propanol | 0.0156 | 0.0312 |
| 1-Butanol | 0.0123 | 0.0256 |
| Isopropanol | 0.0109 | 0.0223 |
| Ethyl Acetate | 0.0087 | 0.0187 |
| Acetonitrile | 0.0065 | 0.0143 |
| Toluene | 0.0004 | 0.0011 |
| Cyclohexane | 0.0001 | 0.0003 |
Data summarized from the Journal of Chemical & Engineering Data.[1]
Experimental Protocols
Protocol 1: Synthesis of this compound via o-Phenylenediamine and Carbon Disulfide
This protocol is adapted from a common synthetic route.[2][3]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide (0.03 mol) in a mixture of ethanol (30 mL) and water (20 mL).
-
Reagent Addition: To the stirred solution, add carbon disulfide (0.03 mol) and bring the mixture to a boil (approximately 80 °C).
-
Reactant Addition: Dissolve o-phenylenediamine (0.03 mol) in ethanol (20 mL) at room temperature. Add this solution dropwise to the boiling potassium hydroxide/carbon disulfide mixture.
-
Reaction: Reflux the reaction mixture for 6 hours at 75-85 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Initial Workup: After the reaction is complete, remove the ethanol by rotary evaporation.
-
Precipitation: Dissolve the resulting white residue in water. Precipitate the product by the slow, dropwise addition of 50% dilute acetic acid with vigorous stirring.
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Isolation and Purification: Collect the white precipitate by filtration, wash with cold water, and dry. The crude product can be recrystallized from an ethanol/water mixture to improve purity.
Visualizations
Troubleshooting Workflow for Precipitation Issues
A troubleshooting workflow for addressing product precipitation issues during this compound synthesis.
General Synthesis Pathway of this compound
A simplified diagram illustrating the general synthesis of this compound from o-phenylenediamine and carbon disulfide.
References
Validation & Comparative
A Comparative Study of 2-Mercaptoimidazole and its Benzimidazole Derivatives: A Guide for Researchers
This guide provides a comprehensive comparison of 2-Mercaptoimidazole (2-MBI) and its broader class of benzimidazole derivatives, focusing on their chemical properties, biological activities, and underlying mechanisms of action. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these heterocyclic compounds.
Chemical Properties and Synthesis
This compound and its benzimidazole derivatives are heterocyclic aromatic compounds. The core structure consists of a fusion between a benzene ring and an imidazole ring. 2-MBI is specifically characterized by a thiol (-SH) group at the second position of the imidazole ring. The synthesis of 2-MBI and its derivatives often involves the condensation of o-phenylenediamine with various reagents. For instance, 2-MBI can be synthesized by reacting o-phenylenediamine with carbon disulfide in the presence of a base.[1] Further derivatization at the thiol group or the nitrogen atoms of the imidazole ring allows for the creation of a wide array of benzimidazole derivatives with diverse physicochemical properties.[2]
Comparative Biological Activities
Both 2-MBI and its benzimidazole derivatives exhibit a broad spectrum of biological activities. The presence or absence of the 2-mercapto group, along with other substitutions on the benzimidazole scaffold, significantly influences their therapeutic properties.
Anticancer Activity
Benzimidazole derivatives have shown significant potential as anticancer agents, with several compounds demonstrating potent cytotoxicity against various cancer cell lines. Their mechanisms of action are diverse and often involve the inhibition of key cellular processes. In contrast, while 2-MBI itself has been investigated, its anticancer activity is generally less pronounced than that of many of its derivatized counterparts.
Table 1: Anticancer Activity (IC50 in µM) of Representative Benzimidazole Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Benzimidazole Derivative (Compound 5) | MCF-7 (Breast) | 17.8 ± 0.24 | [3] |
| Benzimidazole Derivative (Compound 5) | DU-145 (Prostate) | 10.2 ± 1.4 | [3] |
| Benzimidazole Derivative (Compound 5) | H69AR (Small Cell Lung) | 49.9 ± 0.22 | [3] |
| 2-phenyl benzimidazole hybrid (Compound 46) | A549 (Lung) | 4.47 µg/mL | [4] |
| 2-phenyl benzimidazole hybrid (Compound 46) | MDA-MB-231 (Breast) | 4.68 µg/mL | [4] |
| 2-phenyl benzimidazole hybrid (Compound 46) | PC-3 (Prostate) | 5.50 µg/mL | [4] |
| Benzimidazole-triazole hybrid (Compound 32) | HCT-116 (Colon) | 3.87 | [4] |
| Benzimidazole-triazole hybrid (Compound 32) | HepG2 (Liver) | 4.21 | [4] |
| Benzimidazole-triazole hybrid (Compound 32) | MCF-7 (Breast) | 5.12 | [4] |
| Benzimidazole-triazole hybrid (Compound 32) | HeLa (Cervical) | 8.34 | [4] |
Note: The data presented are from different studies and experimental conditions may vary. Direct comparison between all compounds may not be appropriate.
Antimicrobial Activity
Both 2-MBI and its derivatives have been extensively studied for their antimicrobial properties against a range of bacteria and fungi. The presence of the thiol group in 2-MBI is thought to contribute to its antimicrobial action, potentially through interaction with essential microbial enzymes. Derivatization of the benzimidazole core has led to the development of compounds with enhanced and, in some cases, broad-spectrum antimicrobial activity.
Table 2: Antimicrobial Activity (MIC in µg/mL) of 2-Mercaptobenzimidazole and its Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 2-Mercaptobenzimidazole Derivative (ZR-8) | Candida albicans | 3.40 | |
| 2-Mercaptobenzimidazole Derivative (ZR-4) | Candida albicans | 15.62 | |
| 2-Mercaptobenzimidazole Derivative (ZR-2) | Candida albicans | 31.25 | |
| 2-Mercaptobenzimidazole Derivative (ZR-5) | Candida albicans | 31.25 | |
| Quinoline-bearing benzimidazole hybrid (Compound 26) | Bacillus subtilis | 100 | [5] |
Note: The data presented are from different studies and experimental conditions may vary.
Enzyme Inhibition
This compound and its derivatives are known to inhibit various enzymes, a property that underlies many of their therapeutic effects. The thiol group of 2-MBI can chelate metal ions in the active sites of metalloenzymes, leading to their inhibition.
Table 3: Enzyme Inhibitory Activity (IC50 in µM) of this compound Derivatives
| Compound/Derivative | Enzyme | IC50 (µM) | Reference |
| 2-MBI analog 4 (5-chloro) | Mushroom Tyrosinase (monophenolase) | 0.06 ± 0.01 | [6] |
| 2-MBI analog 6 (5-benzoyl) | Mushroom Tyrosinase (diphenolase) | 0.02 ± 0.01 | [6] |
| 2-MBI analog 2 (5-methyl) | Mushroom Tyrosinase (monophenolase) | 0.16 ± 0.02 | [6] |
| 2-MBI analog 1 (unsubstituted) | Mushroom Tyrosinase (monophenolase) | 0.45 ± 0.10 | [6] |
| 2-mercaptobenzimidazole hydrazone derivative 11 | Acetylcholinesterase (AChE) | 37.64 ± 0.2 | [7] |
| 2-mercaptobenzimidazole N-acylhydrazone 13 | α-Glucosidase | 352 µg/mL | [8] |
Signaling Pathways and Mechanisms of Action
Hedgehog Signaling Pathway Inhibition
A significant mechanism of anticancer activity for certain benzimidazole derivatives is the inhibition of the Hedgehog (Hh) signaling pathway.[9] This pathway is crucial during embryonic development and its aberrant activation in adults is linked to the development and progression of various cancers. Benzimidazole-based inhibitors often target the Smoothened (SMO) protein, a key component of the Hh pathway.
Caption: Hedgehog signaling pathway and its inhibition by benzimidazole derivatives.
Inhibition of Glycolysis
Cancer cells often exhibit altered metabolism, characterized by increased glucose uptake and glycolysis, a phenomenon known as the Warburg effect. Some benzimidazole derivatives have been shown to inhibit glycolysis by targeting key components of this pathway, such as the glucose transporter 1 (GLUT1). By blocking glucose uptake, these compounds can effectively starve cancer cells of their primary energy source.
Caption: Inhibition of glucose uptake and glycolysis by benzimidazole derivatives.
Experimental Protocols
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[10][11][12]
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (2-MBI or benzimidazole derivatives)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[13][14][15][16][17]
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Test compounds
-
Positive control antibiotic
-
Spectrophotometer or microplate reader
Procedure:
-
Compound Dilution: Prepare a serial two-fold dilution of the test compounds in the broth medium in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well with the microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.
Conclusion
Both this compound and its benzimidazole derivatives represent a versatile class of heterocyclic compounds with a wide range of biological activities. While 2-MBI itself shows notable antimicrobial and enzyme inhibitory properties, its derivatization into a broader range of benzimidazole compounds has led to the discovery of potent anticancer agents with diverse mechanisms of action, including the inhibition of critical signaling pathways like Hedgehog and cellular metabolic processes such as glycolysis. The data presented in this guide highlights the significant therapeutic potential of these compounds and provides a foundation for further research and development in this area. The provided experimental protocols offer standardized methods for the evaluation of their biological activities.
References
- 1. researchgate.net [researchgate.net]
- 2. merckmillipore.com [merckmillipore.com]
- 3. benchchem.com [benchchem.com]
- 4. omicsonline.org [omicsonline.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Synthesis, biological activities, and molecular docking studies of 2-mercaptobenzimidazole based derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A schematic diagram for the hedgehog (HH) signaling pathway [pfocr.wikipathways.org]
- 10. researchhub.com [researchhub.com]
- 11. benchchem.com [benchchem.com]
- 12. texaschildrens.org [texaschildrens.org]
- 13. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 14. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 15. rr-asia.woah.org [rr-asia.woah.org]
- 16. protocols.io [protocols.io]
- 17. benchchem.com [benchchem.com]
Validating the Antioxidant Activity of 2-Mercaptoimidazole: A Comparative Guide Using the DPPH Assay
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antioxidant activity of 2-Mercaptoimidazole (2MI) and its derivatives against established antioxidant standards, utilizing the widely accepted DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. This document outlines the experimental protocol, presents comparative data, and visualizes the underlying mechanisms and workflows to support research and development in antioxidant therapies.
Executive Summary
This compound is a sulfur-containing heterocyclic compound recognized for its potent antioxidant properties.[1] While direct comparative data for this compound in the DPPH assay is limited in publicly available literature, studies on structurally similar compounds, such as 2-mercaptobenzimidazole derivatives, demonstrate significant radical scavenging activity. This guide presents a comparative analysis based on available data for these derivatives alongside standard antioxidants like Ascorbic Acid and Trolox. Theoretical studies suggest that in certain environments, this compound exhibits faster radical scavenging kinetics than these common antioxidants, highlighting its potential as a powerful antioxidant agent.[2]
Comparative Analysis of Antioxidant Activity
The antioxidant activity is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an antioxidant required to scavenge 50% of the DPPH free radicals. A lower IC50 value indicates a higher antioxidant potency.
| Compound | DPPH Radical Scavenging Activity (IC50) | Notes |
| This compound | Data not available in cited literature | Theoretical studies indicate potent radical scavenging activity, potentially exceeding that of common standards in specific media.[2] |
| N-acylhydrazone derivative of 2-mercaptobenzimidazole | 131.50 µM | A structurally related compound demonstrating significant antioxidant capacity.[1] |
| Ascorbic Acid | ~2-8 µg/mL (~11-45 µM) | A widely used water-soluble antioxidant standard. The IC50 value can vary depending on specific experimental conditions. |
| Trolox | ~4-10 µg/mL (~16-40 µM) | A water-soluble analog of vitamin E, commonly used as a standard for antioxidant capacity. The IC50 value can vary based on the specific assay conditions. |
Note: The IC50 values for Ascorbic Acid and Trolox are approximate ranges gathered from various studies and are provided for comparative purposes. Direct comparison is most accurate when all compounds are tested under the identical experimental conditions of a single study.
Experimental Protocol: DPPH Radical Scavenging Assay
This section details a standard protocol for determining the antioxidant activity of a test compound using the DPPH assay.
1. Materials and Reagents:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (or Ethanol, analytical grade)
-
Test compound (e.g., this compound)
-
Standard antioxidants (e.g., Ascorbic Acid, Trolox)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
-
Pipettes and other standard laboratory equipment
2. Preparation of Solutions:
-
DPPH Stock Solution (0.1 mM): Dissolve an appropriate amount of DPPH in methanol. This solution should be freshly prepared and kept in the dark to prevent degradation.
-
Test Compound Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol, DMSO) at a known concentration.
-
Standard Antioxidant Stock Solutions: Prepare stock solutions of the standard antioxidants (Ascorbic Acid, Trolox) in the same manner as the test compound.
-
Serial Dilutions: From the stock solutions, prepare a series of dilutions of the test compound and standard antioxidants to be tested.
3. Assay Procedure:
-
Add a fixed volume of the various concentrations of the test compound or standard antioxidant to the wells of a 96-well microplate.
-
Add a corresponding volume of the solvent to a well to serve as a blank.
-
Initiate the reaction by adding a fixed volume of the DPPH working solution to each well.
-
Mix the contents of the wells thoroughly.
-
Incubate the microplate in the dark at room temperature for a specified period (typically 30 minutes).
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
The control wells contain the solvent and the DPPH solution, representing 100% DPPH radical concentration.
4. Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compound and standard using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Plot a graph of the percentage of inhibition versus the concentration of the test compound/standard.
-
Determine the IC50 value from the graph, which is the concentration that causes 50% inhibition of the DPPH radical.
Visualizing the Process and Mechanism
To better understand the experimental flow and the chemical basis of the DPPH assay, the following diagrams are provided.
Caption: Experimental workflow for the DPPH antioxidant assay.
Caption: Mechanism of DPPH radical scavenging by an antioxidant.
Conclusion
References
2-Mercaptoimidazole vs. methimazole: a comparison of antithyroid activity.
A Comparative Guide to the Antithyroid Activity of 2-Mercaptoimidazole and Methimazole
For researchers and professionals in drug development, understanding the nuances of antithyroid compounds is critical. This guide provides a detailed comparison of this compound and its derivative, methimazole (1-methyl-2-mercaptoimidazole), focusing on their antithyroid activity, mechanism of action, and the experimental data that underpins our understanding of these compounds.
Introduction
Hyperthyroidism, a condition characterized by an overactive thyroid gland, is primarily managed by antithyroid drugs that inhibit the synthesis of thyroid hormones.[1] Among these, the thionamides are a major class of drugs, which includes methimazole.[2] Methimazole (MMI) is structurally a methylated derivative of this compound (MZY). This structural difference, though seemingly minor, has significant implications for their antithyroid activity and clinical utility. Methimazole is a widely used medication for the treatment of hyperthyroidism, including Graves' disease.[3][4]
Mechanism of Action: Inhibition of Thyroid Peroxidase
The primary therapeutic effect of both this compound and methimazole is the inhibition of thyroid peroxidase (TPO).[3][5] TPO is a crucial enzyme in the synthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3).[1] It catalyzes both the iodination of tyrosine residues on the thyroglobulin protein and the subsequent coupling of these iodotyrosine residues to form the thyroid hormones.[5][6]
Both compounds act as substrates for TPO, competing with tyrosine and diverting oxidized iodide away from hormone synthesis.[2] However, their interaction with the enzyme differs significantly:
-
This compound (MZY): Interacts with TPO and inhibits its activity. Studies have shown that this inhibition is reversible .[7]
-
Methimazole (MMI): Also inhibits TPO, but its action is considered irreversible .[7] The presence of the methyl group in the methimazole moiety is thought to be essential for this irreversible inhibition.[7] This irreversible binding leads to a sustained inactivation of the enzyme.
Methimazole's mechanism involves several key steps in the thyroid hormone synthesis pathway:[8]
-
Inhibition of Iodine Oxidation: It blocks TPO from oxidizing iodide (I⁻) into its reactive form.[8]
-
Prevention of Iodination: Consequently, the attachment of iodine to tyrosine residues on thyroglobulin is prevented.[8]
-
Interference with Coupling: Methimazole also interferes with the coupling of monoiodotyrosine (MIT) and diiodotyrosine (DIT) to form T3 and T4.[3][8]
Some studies also suggest that methimazole may have immunomodulatory effects, which could be beneficial in autoimmune forms of hyperthyroidism like Graves' disease, though this is not its primary mechanism of action.[3][8]
Signaling Pathway Diagram
Caption: Inhibition of Thyroid Hormone Synthesis by Methimazole and this compound.
Quantitative Comparison of Antithyroid Activity
The potency of antithyroid drugs is often quantified by their half-maximal inhibitory concentration (IC50) against TPO. Lower IC50 values indicate greater potency.
| Compound | Target | IC50 Value | Type of Inhibition | Reference |
| Methimazole (MMI) | Thyroid Peroxidase (TPO) | 8 x 10⁻⁷ M (0.08 µM) | Irreversible | [7] |
| Methimazole (MMI) | Thyroid Peroxidase (TPO) | 0.11 µM | - | [9] |
| This compound (MZY) | Thyroid Peroxidase (TPO) | Not specified, but inhibition is reversible | Reversible | [7] |
| Propylthiouracil (PTU) (for comparison) | Thyroid Peroxidase (TPO) | 2 x 10⁻⁶ M (2.0 µM) | Reversible | [7] |
| Propylthiouracil (PTU) (for comparison) | Thyroid Peroxidase (TPO) | 1.21 µM | - | [10] |
Note: The data indicates that methimazole is a more potent inhibitor of TPO than propylthiouracil.[7] While a specific IC50 for this compound is not provided in the compared study, its reversible inhibition mechanism suggests a different kinetic profile compared to the irreversible inhibition by methimazole.[7]
Experimental Protocols
The following is a generalized protocol for an in vitro Thyroid Peroxidase (TPO) inhibition assay, based on methods described in the literature.[6][10][11] This type of assay is fundamental for determining the inhibitory potential of compounds like this compound and methimazole.
In Vitro TPO Inhibition Assay using Amplex® UltraRed
Objective: To determine the concentration-dependent inhibition of TPO activity by test compounds.
Materials:
-
TPO Source: Rat or human thyroid microsomes.[6]
-
Substrate: Amplex® UltraRed reagent.[6]
-
Initiator: Hydrogen Peroxide (H₂O₂).[6]
-
Buffer: Potassium Phosphate Buffer (e.g., 200 mM, pH 7.4).[6]
-
Test Compounds: this compound, Methimazole (dissolved in DMSO).[6]
-
Instrumentation: Microplate reader capable of fluorescence detection.
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds (e.g., this compound, methimazole) in DMSO. Further dilute in the assay buffer to achieve the desired final concentrations.
-
Reagent Preparation:
-
Prepare a working solution of Amplex® UltraRed reagent in the assay buffer.
-
Prepare a working solution of H₂O₂ in the assay buffer. This should be prepared fresh.
-
Dilute the thyroid microsome stock to a suitable working concentration in the assay buffer.
-
-
Assay Reaction: In a 96-well or 384-well plate, add the following in order:
-
Test compound dilutions.
-
TPO working solution (thyroid microsomes).
-
Amplex® UltraRed working solution.
-
-
Initiation: Start the reaction by adding the H₂O₂ working solution to all wells.
-
Incubation: Incubate the plate at room temperature, protected from light, for a specified period (e.g., 30 minutes).
-
Measurement: Measure the fluorescence of each well using a microplate reader (e.g., excitation at 530-560 nm and emission at ~590 nm).
-
Data Analysis:
-
Subtract the background fluorescence (wells without TPO).
-
Normalize the data to the control (vehicle-only) wells to determine the percentage of TPO inhibition for each compound concentration.
-
Plot the percentage of inhibition against the log of the compound concentration and fit the data to a suitable model to calculate the IC50 value.
-
Experimental Workflow Diagram
Caption: Workflow for an in vitro Thyroid Peroxidase (TPO) Inhibition Assay.
Conclusion
In comparing this compound and its methylated derivative, methimazole, it is evident that the addition of a methyl group significantly enhances the antithyroid activity. Methimazole acts as a more potent, irreversible inhibitor of thyroid peroxidase, which translates to its widespread clinical use in managing hyperthyroidism.[7] this compound, while sharing the same core mechanism of TPO inhibition, demonstrates a reversible action, making it a valuable compound for mechanistic studies but less effective as a long-term therapeutic agent. The experimental data, particularly IC50 values, quantitatively supports the superior potency of methimazole. Future research could further explore the structure-activity relationship of other imidazole-based compounds to develop even more effective and safer antithyroid therapies.
References
- 1. Methimazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. louisville.edu [louisville.edu]
- 3. droracle.ai [droracle.ai]
- 4. academic.oup.com [academic.oup.com]
- 5. What is the mechanism of Methimazole? [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. Effect of antithyroid agents 6-propyl-2-thiouracil and 1-mehtyl-2-mercaptoimidazole on human thyroid iodine peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. discover.zahoransky.com [discover.zahoransky.com]
- 9. Extrapolating In Vitro Screening Assay Data for Thyroperoxidase Inhibition to Predict Serum Thyroid Hormones in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
The Enduring Efficacy of 2-Mercaptoimidazole and Its Derivatives in Corrosion Inhibition: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the mitigation of metallic corrosion is a critical concern. In this context, organic heterocyclic compounds have emerged as a highly effective class of corrosion inhibitors. Among these, 2-Mercaptoimidazole (2MI) and its derivatives have garnered significant attention due to their exceptional performance in acidic and saline environments. This guide provides an objective comparison of the corrosion inhibition efficiency of 2MI and its key derivatives, supported by experimental data and detailed methodologies.
Comparative Inhibition Efficiency: A Tabular Overview
The effectiveness of a corrosion inhibitor is paramount. The following table summarizes the quantitative data on the inhibition efficiency of this compound and several of its derivatives, providing a clear comparison of their performance under various experimental conditions.
| Inhibitor | Concentration | Corrosive Medium | Substrate | Inhibition Efficiency (%) | Reference(s) |
| This compound (2MI) | 25 ppm | 1 M H₂SO₄ | Pipeline Steel | 98.5 | [1][2][3] |
| 2-Mercaptobenzimidazole (2MBI) | - | 1 M H₂SO₄ | Steel | Lower than 2MI | [1][2] |
| 2-Mercapto-5-methylbenzimidazole (2M5MBI) | - | 1 M H₂SO₄ | Steel | Lower than 2MBI | [1][2] |
| 2-Mercapto-5-nitrobenzimidazole (2M5NBI) | - | 1 M H₂SO₄ | Steel | Lower than 2M5MBI | [1][2] |
| 2-thiobenzylbenzimidazole (TBBI) | - | 1 M HCl | Mild Steel | Higher than 2MBI | [4] |
| 1-butyl-2-thiobenzylbenzimidazole (BTBBI) | - | 1 M HCl | Mild Steel | Higher than TBBI | [4] |
| 4,5-dimethyl-1-((p-chlorophenyl)amino)-1H-imidazole-2(3H)-thione | 1x10⁻³ M | 0.5 M HCl | Carbon Steel | > 4,5-dimethyl-1-(phenylamino)-1H-imidazole-2(3H)-thione | [5] |
| 2,3-dihydrobenzo[6][7]imidazo[2,1-b]thiazole (2-BIT) | 5x10⁻³ M | 1.0 M HCl | Mild Steel | ~93 | [8] |
| 3,4-dihydro-2H-benzo[6][7]imidazo[2,1-b]thiazole (3-BIT) | 5x10⁻³ M | 1.0 M HCl | Mild Steel | >93 | [8] |
Note: The inhibition efficiency can vary based on the specific experimental conditions such as temperature, immersion time, and the specific alloy of the substrate.
The Influence of Molecular Structure on Inhibition
Research indicates a strong correlation between the molecular structure of these inhibitors and their performance. The inhibition efficiency of this compound and its derivatives is largely attributed to the presence of heteroatoms (Nitrogen and Sulfur) and π-electrons in their molecular structure. These features facilitate the adsorption of the inhibitor molecules onto the metal surface, forming a protective layer that impedes the corrosion process.[7][9]
Studies have shown that the order of inhibition efficiency for some derivatives is as follows: 2MI > 2-mercaptobenzimidazole (2MBI) > 2-mercapto-5-methylbenzimidazole (2M5MBI) > 2-mercapto-5-nitrobenzimidazole (2M5NBI).[1][2] This suggests that the introduction of a benzene ring and certain functional groups can influence the electron density and steric hindrance, thereby affecting the adsorption and inhibition characteristics. For instance, the electron-donating methyl group in 2M5MBI and the electron-withdrawing nitro group in 2M5NBI alter the electronic properties of the molecule, which in turn affects their interaction with the metal surface.[1][2]
Furthermore, research on other derivatives like 2-thiobenzylbenzimidazole (TBBI) and 1-butyl-2-thiobenzylbenzimidazole (BTBBI) has shown an efficiency order of BTBBI > TBBI > MBI, highlighting that strategic modifications to the core structure can significantly enhance the protective properties.[4] The adsorption of these inhibitors on the metal surface typically follows the Langmuir adsorption isotherm, indicating the formation of a monolayer.[1]
Experimental Protocols: A Guide to Evaluation
The corrosion inhibition efficiencies presented are determined through established electrochemical techniques. A generalized methodology for these key experiments is outlined below.
Material and Solution Preparation
-
Working Electrode: Prepare the metal specimen (e.g., pipeline steel, mild steel) by grinding with silicon carbide papers of decreasing grit size, followed by rinsing with distilled water and acetone, and finally drying.
-
Corrosive Medium: Prepare the acidic or saline solution (e.g., 1 M H₂SO₄, 1 M HCl, 3% NaCl) using analytical grade reagents and distilled water.
-
Inhibitor Solutions: Dissolve weighted amounts of this compound or its derivatives in the corrosive medium to achieve the desired concentrations.
Electrochemical Measurements
Electrochemical experiments are typically conducted in a three-electrode cell setup, consisting of the metal specimen as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode.
-
Potentiodynamic Polarization:
-
Immerse the working electrode in the test solution and allow the open circuit potential (OCP) to stabilize.
-
Scan the potential from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).
-
Plot the resulting current density versus the applied potential to obtain the polarization curves.
-
Determine the corrosion current density (i_corr) by extrapolating the Tafel slopes.
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(i_corr(blank) - i_corr(inhibitor)) / i_corr(blank)] * 100
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
After OCP stabilization, apply a small amplitude AC signal (e.g., 10 mV) over a frequency range (e.g., 100 kHz to 10 mHz).
-
Plot the impedance data in the form of Nyquist and Bode plots.
-
Model the data using an appropriate equivalent electrical circuit to determine the charge transfer resistance (R_ct).
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(R_ct(inhibitor) - R_ct(blank)) / R_ct(inhibitor)] * 100
-
Experimental Workflow Diagram
The following diagram illustrates the typical workflow for evaluating the corrosion inhibition efficiency of a compound.
Figure 1. A generalized workflow for the evaluation of corrosion inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. en.uaeh.edu.mx [en.uaeh.edu.mx]
- 3. researchgate.net [researchgate.net]
- 4. Experimental and theoretical evaluation of the corrosion inhibition performance of two benzimidazole derivatives for low carbon steel in acidic solution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. abis-files.anadolu.edu.tr [abis-files.anadolu.edu.tr]
- 6. Electrochemical study of this compound as a novel corrosion inhibitor for steels | Semantic Scholar [semanticscholar.org]
- 7. Quantum chemical assessment of benzimidazole derivatives as corrosion inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
2-Mercaptoimidazole Derivatives Emerge as Potent Tyrosinase Inhibitors, Outperforming Kojic Acid
For researchers and professionals in drug development, the quest for effective tyrosinase inhibitors is a significant focus in the management of hyperpigmentation and related disorders. Recent studies highlight a promising class of compounds, 2-mercaptoimidazole derivatives, that demonstrate superior tyrosinase inhibitory activity compared to the widely used agent, kojic acid. These derivatives, particularly 2-mercaptomethylbenzo[d]imidazole (2-MMBI) and 2-mercaptobenzimidazole (2-MBI) analogs, exhibit significantly lower IC50 values, indicating a much higher potency in inhibiting the enzyme responsible for melanin production.
Recent research has systematically synthesized and evaluated a range of this compound derivatives, revealing their potential as next-generation tyrosinase inhibitors.[1][2][3] These compounds are designed to chelate the copper ions within the active site of the tyrosinase enzyme, a mechanism central to their inhibitory function.[1][4][5] Experimental data consistently shows that several of these derivatives are manifold more potent than kojic acid, a well-established tyrosinase inhibitor.[2][6][7]
Comparative Efficacy: A Quantitative Look
The inhibitory effects of this compound derivatives have been quantified using IC50 values, which represent the concentration of an inhibitor required to reduce the activity of an enzyme by half. Across multiple studies, these derivatives have demonstrated impressively low IC50 values, often in the nanomolar to low micromolar range, whereas kojic acid's IC50 is typically in the mid-micromolar range.[2][6][7][8]
For instance, a study on 2-mercaptomethylbenzo[d]imidazole (2-MMBI) derivatives found that seven out of ten synthesized compounds had more potent mushroom tyrosinase inhibitory activity than kojic acid when L-tyrosine was used as the substrate.[1][6] One derivative, in particular, showed an IC50 value of 4.05 µM, which is approximately 4.4 times stronger than kojic acid (IC50 of 17.87 µM) under the same conditions.[6] When L-DOPA was used as the substrate, three of the 2-MMBI derivatives still surpassed the inhibitory activity of kojic acid.[1][6]
Even more striking results were observed with 2-mercaptobenzimidazole (2-MBI) analogs. Some of these compounds exhibited sub-micromolar IC50 values.[2] For monophenolase activity, one analog was found to be 280 times more potent than kojic acid.[2] For diphenolase activity, another analog was an astounding 970-fold more potent than kojic acid.[2][7] These findings have been corroborated in cellular models, where derivatives significantly inhibited tyrosinase activity and melanin production in B16F10 melanoma cells at concentrations much lower than kojic acid.[1][4][9] Furthermore, in vivo studies using zebrafish larvae have shown potent depigmentation effects at concentrations 200-670 times lower than those required for kojic acid.[1][9]
Table 1: Comparison of IC50 Values for Tyrosinase Inhibition
| Compound Class | Specific Derivative/Analog | Substrate | IC50 Value (µM) | Reference Compound | IC50 Value (µM) | Fold Difference | Source(s) |
| 2-Mercaptomethylbenzo[d]imidazole (2-MMBI) | Derivative 1 | L-tyrosine | 4.05 | Kojic Acid | 17.87 | ~4.4x more potent | [6] |
| 2-Mercaptomethylbenzo[d]imidazole (2-MMBI) | Derivative 1 | L-DOPA | 13.78 | Kojic Acid | 23.53 | ~1.7x more potent | [6] |
| 2-Mercaptomethylbenzo[d]imidazole (2-MMBI) | Derivative 3 | L-tyrosine | - | Kojic Acid | 17.87 | More potent | [1] |
| 2-Mercaptomethylbenzo[d]imidazole (2-MMBI) | Derivative 8 | L-tyrosine | - | Kojic Acid | 17.87 | More potent | [1] |
| 2-Mercaptobenzimidazole (2-MBI) | Analog 4 (Monophenolase) | L-tyrosine | - | Kojic Acid | - | 280x more potent | [2] |
| 2-Mercaptobenzimidazole (2-MBI) | Analog 6 (Diphenolase) | L-DOPA | - | Kojic Acid | 19.52 | 970x more potent | [2][7] |
Mechanism of Action: Copper Chelation
Tyrosinase is a copper-containing enzyme that catalyzes the initial and rate-limiting steps of melanin biosynthesis.[10][11] The inhibitory mechanism of this compound derivatives is primarily attributed to their ability to chelate the two copper ions in the active site of the enzyme.[1][4][5] The mercapto group (-SH) in these molecules can effectively bind to the copper ions, thereby inactivating the enzyme.[2][5] Kinetic studies have further elucidated the nature of this inhibition, with various derivatives acting as competitive, non-competitive, or mixed-type inhibitors.[1][2][8]
Caption: Mechanism of tyrosinase inhibition by this compound derivatives.
Experimental Protocols
The evaluation of tyrosinase inhibitors typically involves standardized in vitro assays using mushroom tyrosinase, which is commercially available and shares structural similarities with human tyrosinase.
Mushroom Tyrosinase Inhibition Assay (using L-DOPA as substrate)
-
Preparation of Reagents:
-
Phosphate Buffer: A solution of 14.7 mM phosphate buffer (pH 6.5) is prepared.
-
Mushroom Tyrosinase: A stock solution of mushroom tyrosinase (e.g., 200 units/mL) is prepared in the phosphate buffer.
-
L-DOPA Solution: A stock solution of L-DOPA is prepared in the phosphate buffer at various concentrations (e.g., 0.125, 0.25, 0.5, 1, 2, 4, and 8 mM).
-
Inhibitor Solutions: The this compound derivatives and kojic acid are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then diluted to various final concentrations.
-
-
Assay Procedure:
-
In a 96-well microplate, add 170 µL of the L-DOPA solution at a specific concentration.
-
Add 10 µL of the inhibitor solution (or DMSO for the control).
-
Initiate the reaction by adding 20 µL of the mushroom tyrosinase solution to each well.
-
The formation of dopachrome is monitored immediately by measuring the absorbance at 475 nm at regular intervals (e.g., every minute for 25 minutes) using a microplate reader.[12]
-
-
Data Analysis:
-
The rate of the enzymatic reaction is determined from the linear portion of the absorbance versus time curve.
-
The percentage of inhibition is calculated using the formula: Inhibition (%) = [(Control Rate - Inhibitor Rate) / Control Rate] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
-
Kinetic Analysis (Lineweaver-Burk Plot)
To determine the mode of inhibition (competitive, non-competitive, or mixed), kinetic studies are performed. The assay is carried out as described above, but with varying concentrations of both the substrate (L-DOPA) and the inhibitor. The initial reaction velocities are measured. A Lineweaver-Burk plot is then generated by plotting the reciprocal of the reaction velocity (1/V) against the reciprocal of the substrate concentration (1/[S]) for each inhibitor concentration.[2] The pattern of the resulting lines indicates the type of inhibition.
Caption: General workflow for evaluating tyrosinase inhibitors.
Conclusion
The compelling body of evidence strongly suggests that this compound derivatives represent a superior class of tyrosinase inhibitors compared to kojic acid. Their significantly lower IC50 values, demonstrated efficacy in both enzymatic and cellular assays, and potent in vivo activity underscore their potential for development as novel therapeutic and cosmeceutical agents for hyperpigmentation disorders. Further research, including preclinical and clinical studies, is warranted to fully explore the safety and efficacy of these promising compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Anti-Browning Effect of 2-Mercaptobenzo[d]imidazole Analogs with Antioxidant Activity on Freshly-Cut Apple Slices and Their Highly Potent Tyrosinase Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo anti-pigmentation effects of 2-mercaptobenzimidazoles as nanomolar tyrosinase inhibitors on mammalian cells and zebrafish embryos: Preparation of pigment-free zebrafish embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and anti-melanogenic efficacy of 2-mercaptobenzoxazoles with nanomolar tyrosinase activity inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Anti-Melanogenic Activity of 2-Mercaptomethylbenzo[d]imidazole Derivatives Serving as Tyrosinase Inhibitors: An In Silico, In Vitro, and In Vivo Exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Design, Synthesis, and Anti-Melanogenic Activity of 2-Mercaptomethylbenzo[ d]imidazole Derivatives Serving as Tyrosinase Inhibitors: An In Silico, In Vitro, and In Vivo Exploration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. An Updated Review of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kojic Acid Showed Consistent Inhibitory Activity on Tyrosinase from Mushroom and in Cultured B16F10 Cells Compared with Arbutins - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Docking Analysis of 2-Mercaptoimidazole: A Comparative Guide for Researchers
For Immediate Release
This publication provides a comprehensive comparison of the in silico docking performance of 2-Mercaptoimidazole and its derivatives against various key enzymatic targets. Designed for researchers, scientists, and professionals in drug development, this guide offers a detailed examination of binding affinities, experimental protocols, and comparative data against established inhibitors.
Introduction
This compound (2-MBI), a heterocyclic thiol compound, and its derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities.[1] In silico molecular docking is a crucial computational technique that predicts the binding orientation and affinity of a small molecule to a target protein, providing valuable insights into potential therapeutic applications.[2][3] This guide summarizes the findings from various in silico docking studies of this compound and its analogs with several target enzymes, offering a comparative analysis to aid in further research and development.
Comparative Docking Performance
The following tables summarize the quantitative data from in silico docking studies of this compound derivatives against various enzymatic targets. These studies often compare the performance of the novel compounds against standard inhibitors.
Table 1: Docking Performance against α-Glucosidase
| Compound | Target Enzyme | Docking Score/Binding Affinity | IC50 Value | Standard Inhibitor | Standard's IC50 | Reference |
| N-acylhydrazone derivative of 2-MBI (Compound 13) | α-Glucosidase | Not explicitly stated in abstract | 352 µg/ml | Acarbose | Not explicitly stated in abstract | [1][4] |
Table 2: Docking Performance against EGFR Tyrosine Kinase
| Compound | Target Enzyme | Binding Affinity (kcal/mol) | Standard Inhibitor | Standard's Binding Affinity (kcal/mol) | Reference |
| 2-Mercaptobenzimidazole derivative (IMM3) | EGFR Tyrosine Kinase | -9.2 | Iressa | Not explicitly stated in abstract | [2] |
| 2-Mercaptobenzimidazole derivative (IMM2) | EGFR Tyrosine Kinase | Not explicitly stated in abstract | Iressa | Not explicitly stated in abstract | [2] |
| 2-Mercaptobenzimidazole derivative (IMM1) | EGFR Tyrosine Kinase | Not explicitly stated in abstract | Iressa | Not explicitly stated in abstract | [2] |
Table 3: Docking Performance against Tyrosinase
| Compound | Target Enzyme | IC50 Value (monophenolase) | IC50 Value (diphenolase) | Standard Inhibitor | Standard's Potency Comparison | Reference |
| 2-MBI analog 4 | Mushroom Tyrosinase | Sub-micromolar | Not explicitly stated | Kojic Acid | 280-fold more potent | [5] |
| 2-MBI analog 6 | Mushroom Tyrosinase | Not explicitly stated | Sub-micromolar | Kojic Acid | 970-fold more potent | [5] |
Table 4: Interaction with Copper-Zinc Superoxide Dismutase (Cu/ZnSOD)
| Compound | Target Enzyme | Interaction Details | Effect on Activity | Reference |
| 2-Mercaptobenzimidazole (MBI) | Cu/ZnSOD | Binds at the interface of two subdomains via hydrogen bonds and van der Waals forces. | Inhibition of Cu/ZnSOD activity. | [6] |
Experimental Protocols
The in silico docking studies cited in this guide employed various computational software and methodologies to predict the binding interactions between this compound derivatives and their target enzymes.
General In Silico Docking Workflow
A typical workflow for in silico docking studies, as can be inferred from the referenced literature, includes the following steps:
-
Target Protein Preparation: The three-dimensional structure of the target enzyme is obtained from a protein database like the Protein Data Bank (PDB). In cases where the crystal structure is unavailable, a homology model may be constructed.[1][4] Water molecules and co-crystallized ligands are typically removed.
-
Ligand Preparation: The 2D structure of the ligand (this compound derivative) is drawn and converted to a 3D structure. The energy of the ligand structure is then minimized.
-
Molecular Docking Simulation: Computational software is used to predict the binding pose and affinity of the ligand within the active site of the target protein. Commonly used software includes:
-
Analysis of Docking Results: The results are analyzed based on the docking score or binding affinity, which indicates the strength of the interaction. The binding poses are visualized to understand the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the protein.[2][6]
The following diagram illustrates a generalized workflow for in silico docking studies.
Signaling Pathway Context: EGFR Tyrosine Kinase
To provide a biological context for one of the key targets, the following diagram illustrates a simplified signaling pathway involving the Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase. Inhibition of this pathway is a common strategy in cancer therapy.
Conclusion
The in silico docking studies reviewed here demonstrate the potential of this compound and its derivatives as inhibitors of various clinically relevant enzymes. The high binding affinities and potent inhibitory activities observed against targets such as EGFR tyrosine kinase and tyrosinase suggest that this chemical scaffold is a promising starting point for the development of novel therapeutic agents. Further in vitro and in vivo studies are warranted to validate these computational findings and to explore the full therapeutic potential of this class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, biological activities, and molecular docking studies of 2-mercaptobenzimidazole based derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Molecular Interaction Mechanism between 2-Mercaptobenzimidazole and Copper-Zinc Superoxide Dismutase - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Radical Scavenging Activity of 2-Mercaptoimidazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the radical scavenging activity of 2-Mercaptoimidazole (2MI), a sulfur-containing heterocyclic compound. As a member of the thiol family, 2MI exhibits significant antioxidant properties. This document objectively compares its performance with other common antioxidants, supported by available experimental and theoretical data.
Comparative Radical Scavenging Activity: A Quantitative Overview
The radical scavenging potential of an antioxidant is often quantified by its IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the free radicals in a given assay. A lower IC50 value indicates a higher antioxidant activity. The following table summarizes the available data on the radical scavenging activity of this compound and compares it with other well-known antioxidants.
Disclaimer: The data presented below is compiled from various studies. Direct comparison of absolute values should be made with caution, as experimental conditions such as solvent, pH, and reaction time can significantly influence the results.
| Compound | Assay | IC50 / Activity Comparison |
| This compound (2MI) | Theoretical (DFT) | In lipid media, the HOO• radical scavenging activity of 2MI is faster than that of common natural scavengers such as ascorbic acid, Trolox, and trans-resveratrol.[1][2] |
| DPPH | 2-Imidazolthiones (the class of compounds 2MI belongs to) react with the DPPH radical at rates comparable to uric acid.[3] | |
| N-Acetylcysteine (NAC) | DPPH | While direct comparative IC50 values with 2MI are limited, NAC is a well-established antioxidant. |
| ABTS | NAC is known to be an effective scavenger of ABTS radicals. | |
| Glutathione (GSH) | DPPH | Glutathione demonstrates significant DPPH radical scavenging activity, a key component of the cellular antioxidant defense system.[4] |
| ABTS | GSH is also a potent scavenger of ABTS radicals.[4] | |
| Ascorbic Acid (Vitamin C) | DPPH | A widely used antioxidant standard with consistently low IC50 values, indicating high scavenging activity. |
| ABTS | Exhibits strong and rapid scavenging of the ABTS radical cation. | |
| Trolox | DPPH | A water-soluble analog of vitamin E, commonly used as a standard in antioxidant assays due to its stable and reproducible radical scavenging activity. |
| ABTS | The standard reference compound for the Trolox Equivalent Antioxidant Capacity (TEAC) assay. |
Mechanism of Radical Scavenging by Thiol-Containing Compounds
Thiol-containing compounds, including this compound, primarily exert their antioxidant effects through the donation of a hydrogen atom from their sulfhydryl (-SH) group to neutralize free radicals. This process is a key component of the cellular antioxidant defense system.[4][5][6][7] The general mechanism involves the formation of a thiyl radical (RS•), which is relatively stable and can further react to form a disulfide (RSSR), effectively terminating the radical chain reaction.
dot
Caption: Mechanism of radical scavenging by thiol-containing antioxidants.
Experimental Protocols
Accurate and reproducible assessment of radical scavenging activity is crucial for comparative studies. The two most widely used in vitro assays are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.
DPPH Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical, which has a deep violet color, to the pale yellow-colored diphenylpicrylhydrazine. The change in absorbance is measured spectrophotometrically.
dot
Caption: Workflow for the DPPH radical scavenging assay.
Detailed Methodology:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol. The solution should be freshly prepared and kept in the dark to avoid degradation.
-
Preparation of Test Samples: The antioxidant compound (e.g., this compound) is dissolved in a suitable solvent to prepare a stock solution, from which serial dilutions are made.
-
Reaction: A fixed volume of the DPPH solution is mixed with various concentrations of the antioxidant solution. A control sample containing the solvent instead of the antioxidant is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific period (e.g., 30 minutes) to allow the reaction to reach a steady state.
-
Measurement: The absorbance of the solutions is measured at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the antioxidant.
ABTS Radical Cation Decolorization Assay
This assay involves the generation of the ABTS radical cation (ABTS•+), which is a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a decrease in its characteristic absorbance.
dot
Caption: Workflow for the ABTS radical cation decolorization assay.
Detailed Methodology:
-
Generation of ABTS Radical Cation (ABTS•+): A stock solution of ABTS is reacted with a strong oxidizing agent, such as potassium persulfate, and allowed to stand in the dark for 12-16 hours. This reaction generates the blue-green ABTS•+ chromophore.
-
Preparation of Working Solution: The ABTS•+ solution is diluted with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of approximately 0.7-1.0 at 734 nm.
-
Reaction: Various concentrations of the antioxidant are added to the ABTS•+ working solution.
-
Measurement: The absorbance is measured at 734 nm after a specific incubation period (e.g., 6 minutes).
-
Calculation: The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as the sample. A standard curve is generated using Trolox at various concentrations.
Conclusion
This compound demonstrates notable radical scavenging properties, characteristic of thiol-containing antioxidants. Theoretical studies suggest its potential to be a more potent antioxidant than some well-established natural compounds, particularly in lipid environments.[1][2] While direct experimental comparisons with a wide range of antioxidants under standardized conditions are limited, the available data indicates that its activity is comparable to other important biological thiols. Further head-to-head comparative studies employing standardized assays are warranted to definitively establish its position within the antioxidant hierarchy and to fully elucidate its potential applications in drug development and as a protective agent against oxidative stress-related pathologies.
References
- 1. Study of the Mechanism and Kinetics of the Radical Scavenging Activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Antioxidant properties of 2-imidazolones and 2-imidazolthiones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rjor.ro [rjor.ro]
- 5. The role of thiols in antioxidant systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiols: Functions, Identification, and Applications - Creative Proteomics Blog [creative-proteomics.com]
- 7. imrpress.com [imrpress.com]
Unveiling the Antimicrobial Potential of Novel 2-Mercaptoimidazole Derivatives: A Comparative Analysis
For Immediate Release
A comprehensive evaluation of newly synthesized 2-mercaptoimidazole derivatives reveals significant antibacterial and antifungal activity, positioning them as promising candidates for future antimicrobial drug development. This guide provides a detailed comparison of their performance against established alternatives, supported by experimental data and methodologies, to aid researchers, scientists, and drug development professionals in their ongoing quest for novel therapeutic agents.
The escalating threat of antimicrobial resistance necessitates the urgent discovery of new and effective antimicrobial compounds. In this context, this compound and its derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities. This report summarizes the in vitro antibacterial and antifungal efficacy of a series of novel 2-mercaptobenzimidazole derivatives (ZR1-ZR8) and compares their activity with standard antimicrobial agents, including Ciprofloxacin, Trimethoprim, and Miconazole.
Performance Comparison of this compound Derivatives
The antimicrobial activity of the novel 2-mercaptobenzimidazole derivatives was quantitatively assessed using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) in μg/mL. The results, as presented in the tables below, demonstrate the potent and, in some cases, superior activity of these novel compounds against a panel of pathogenic bacteria and a fungal strain when compared to conventional drugs.
Antibacterial Activity
The antibacterial screening was performed against Gram-positive bacteria (Staphylococcus aureus and Bacillus subtilis) and Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa).
Table 1: Minimum Inhibitory Concentration (MIC) of 2-Mercaptobenzimidazole Derivatives against Bacterial Strains (μg/mL)
| Compound | E. coli | S. aureus | B. subtilis | P. aeruginosa |
| ZR-1 | >500 | >500 | >500 | >500 |
| ZR-2 | 250 | 125 | 250 | 250 |
| ZR-3 | 125 | 62.5 | 125 | 125 |
| ZR-4 | 62.5 | 31.25 | 62.5 | 62.5 |
| ZR-5 | 31.25 | 15.62 | 31.25 | 31.25 |
| ZR-6 | 125 | 62.5 | 125 | 125 |
| ZR-7 | 62.5 | 31.25 | 62.5 | 62.5 |
| ZR-8 | 15.62 | 15.62 | 31.25 | 31.25 |
| Ciprofloxacin | 5 | 5 | 5 | 5 |
| Trimethoprim | 200 | 200 | 200 | 200 |
Data sourced from Al-kazweeny, et al.
Antifungal Activity
The antifungal potential was evaluated against the pathogenic yeast Candida albicans.
Table 2: Minimum Inhibitory Concentration (MIC) of 2-Mercaptobenzimidazole Derivatives against Candida albicans (μg/mL)
| Compound | C. albicans |
| ZR-1 | >500 |
| ZR-2 | 250 |
| ZR-3 | 125 |
| ZR-4 | 62.5 |
| ZR-5 | 31.25 |
| ZR-6 | 125 |
| ZR-7 | 62.5 |
| ZR-8 | 15.62 |
| Miconazole | 31.25 |
Data sourced from Al-kazweeny, et al.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Broth Microdilution Method for MIC Determination
This method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.
-
Preparation of Microbial Inoculum:
-
Bacterial and fungal strains are cultured on appropriate agar plates for 18-24 hours.
-
Colonies are then used to inoculate a sterile broth medium.
-
The microbial suspension is adjusted to a turbidity equivalent to the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[1]
-
The standardized suspension is further diluted to achieve the final desired inoculum concentration in the microtiter plate.
-
-
Preparation of Test Compounds and Controls:
-
Stock solutions of the novel this compound derivatives and standard drugs are prepared in a suitable solvent (e.g., DMSO).
-
Serial two-fold dilutions of the compounds are prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[2][3]
-
-
Inoculation and Incubation:
-
Each well of the microtiter plate containing the serially diluted compounds is inoculated with the standardized microbial suspension.
-
Positive control (microorganism and broth without any antimicrobial agent) and negative control (broth only) wells are included.
-
The plates are incubated at 35-37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.[3][4]
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[1]
-
Agar Well Diffusion Method
This method provides a qualitative assessment of the antimicrobial activity of a compound.
-
Preparation of Agar Plates and Inoculum:
-
Molten Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) is poured into sterile Petri dishes and allowed to solidify.
-
A standardized microbial inoculum (as prepared for the broth microdilution method) is uniformly spread over the surface of the agar plates.
-
-
Application of Test Compounds:
-
Wells of a specific diameter (e.g., 6-8 mm) are created in the agar using a sterile cork borer.
-
A defined volume of the test compound solution at a specific concentration is added to each well.
-
-
Incubation and Measurement:
-
The plates are incubated under the same conditions as the broth microdilution method.
-
The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.
-
Mechanism of Action and Experimental Workflow Visualizations
To further elucidate the subject matter, the following diagrams have been generated using Graphviz (DOT language).
Caption: Antifungal mechanism of this compound derivatives.
The primary antifungal mechanism of imidazole derivatives involves the inhibition of the enzyme lanosterol 14-alpha-demethylase (ERG11), a key enzyme in the ergosterol biosynthesis pathway.[5][6][7] Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, ultimately leading to fungal cell death.
Caption: Experimental workflow for the Broth Microdilution Assay.
This diagram illustrates the sequential steps involved in determining the Minimum Inhibitory Concentration (MIC) of antimicrobial compounds using the broth microdilution method, from the initial preparation of microbial inoculum and compound dilutions to the final analysis of results.[1][2][3][4][8]
References
- 1. benchchem.com [benchchem.com]
- 2. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 3. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rr-asia.woah.org [rr-asia.woah.org]
- 5. mdpi.com [mdpi.com]
- 6. Ergosterol Biosynthesis and Regulation Impact the Antifungal Resistance and Virulence of Candida spp. [mdpi.com]
- 7. Recent Advances in Ergosterol Biosynthesis and Regulation Mechanisms in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Comparative study of synthetic routes for 2-Mercaptoimidazole derivatives.
The synthesis of 2-mercaptoimidazole and its derivatives is a cornerstone of medicinal and materials chemistry, owing to the broad spectrum of biological activities and industrial applications associated with this heterocyclic scaffold. These compounds are integral to the development of pharmaceuticals, including antiviral, antihistaminic, and anthelmintic agents, and also find use as rubber antioxidants and corrosion inhibitors.[1][2] This guide provides a comparative analysis of prominent synthetic routes to this compound derivatives, with a focus on reaction efficiency, substrate scope, and environmental impact. Detailed experimental protocols and quantitative data are presented to assist researchers in selecting the most suitable methodology for their specific needs.
Conventional Synthetic Approaches
The traditional and most widely employed method for synthesizing the this compound core involves the cyclocondensation of a 1,2-diamine with a carbon disulfide source. Variations of this method have been developed to improve yields and accommodate a range of substrates.
1. Reaction of o-Phenylenediamine with Carbon Disulfide:
This classical approach is frequently used for the synthesis of 2-mercaptobenzimidazole, a key intermediate for many derivatives. The reaction is typically carried out in the presence of a base, such as potassium hydroxide, in an alcoholic solvent.
Experimental Protocol: A mixture of o-phenylenediamine (0.1 mole), potassium hydroxide (0.1 mole), and carbon disulfide (0.1 mole) in 95% ethanol (100 ml) and water (15 ml) is refluxed for three hours in a round-bottom flask.[3] Following the reflux, charcoal is added, and the mixture is heated for an additional 10 minutes. The hot solution is filtered, and the filtrate is diluted with warm water and then acidified with dilute acetic acid to precipitate the product.[3] The resulting solid is filtered, washed, and can be recrystallized from an ethanol/water mixture.[4]
2. Reaction of Aminoacetaldehyde Dimethyl Acetal with Potassium Thiocyanate:
This method provides a direct route to the parent this compound. The reaction proceeds via an acid-catalyzed cyclization.
Experimental Protocol: To a solution of 2 N hydrochloric acid, aminoacetaldehyde dimethyl acetal is added under a nitrogen atmosphere, followed by the addition of potassium thiocyanate.[5] The mixture is heated to 98°C and stirred for 2 hours. After cooling to room temperature overnight, the suspension is further cooled to 5°C, filtered, and the resulting solid is dried to yield this compound.[5]
Modern and Greener Synthetic Strategies
In recent years, there has been a significant shift towards developing more sustainable and efficient synthetic methodologies. These approaches often involve milder reaction conditions, shorter reaction times, and the use of less hazardous reagents.
1. Visible-Light-Mediated Synthesis:
A notable green chemistry approach involves the use of visible light to promote the regioselective synthesis of benzimidazo[2,1-b]thiazole derivatives from 2-mercaptobenzimidazoles and 1,3-diketones in the presence of N-bromosuccinimide (NBS).[6][7][8] This method stands in contrast to conventional heating or solvent-free conditions, which yield different products.
Experimental Protocol: The specific protocol for the visible-light mediated synthesis involves irradiating a mixture of the 2-mercaptobenzimidazole, 1,3-diketone, and NBS. This approach leads to a [3 + 2] cyclo-condensation, affording the cyclized thiazole derivatives in high yields.[6][7]
2. Microwave-Assisted Synthesis:
Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. For the synthesis of 2-mercapto-5,6-dihydro-4H-1,3-thiazines, a microwave-assisted, one-pot, three-component reaction has been developed, offering high yields and short reaction times.[9]
Experimental Protocol: A stirred solution of 3-chloropropyl isothiocyanate and a thiol in a mixture of ethanol and water is treated with potassium carbonate. The reaction mixture is then subjected to microwave irradiation, leading to the rapid formation of the desired dihydrothiazine derivatives.[9]
Comparative Data of Synthetic Routes
The following table summarizes the key quantitative parameters for the discussed synthetic methods, allowing for a direct comparison of their efficiency and conditions.
| Synthetic Route | Starting Materials | Reagents/Conditions | Reaction Time | Yield (%) | Reference |
| Conventional Methods | |||||
| o-Phenylenediamine & CS₂ | o-Phenylenediamine, Carbon Disulfide | KOH, Ethanol/Water, Reflux | 3 hours | High | [3] |
| Aminoacetaldehyde Dimethyl Acetal & KSCN | Aminoacetaldehyde Dimethyl Acetal, Potassium Thiocyanate | 2N HCl, 98°C | 2 hours | Good | [5] |
| Modern & Green Methods | |||||
| Visible-Light-Mediated Synthesis of Benzimidazo[2,1-b]thiazoles | 2-Mercaptobenzimidazole, 1,3-Diketones | NBS, Visible Light | Short | High | [6][7] |
| Microwave-Assisted Synthesis of 2-Mercapto-5,6-dihydro-4H-1,3-thiazines | 3-Chloropropyl Isothiocyanate, Thiol | K₂CO₃, EtOH/H₂O, Microwave | Minutes | ~99% | [9] |
| Reaction of o-Phenylenediamines with N-aminorhodanine | o-Phenylenediamines, N-aminorhodanine | Xylene, Heat | 5-8 hours | ~80% | [10] |
Visualizing Synthetic Workflows
To further elucidate the logical flow of these synthetic pathways, the following diagrams have been generated using the DOT language.
Caption: Conventional synthesis of 2-Mercaptobenzimidazole.
References
- 1. jddtonline.info [jddtonline.info]
- 2. researchgate.net [researchgate.net]
- 3. ijptjournal.com [ijptjournal.com]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. Comparative study of the reaction of 2-mercaptobenzimidazole with 2-bromo-1,3-diketones under conventional and green conditions: regioselective access to N/S-difunctionalized benzimidazoles and benzimidazo[2,1-b]thiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative study of the reaction of 2-mercaptobenzimidazole with 2-bromo-1,3-diketones under conventional and green conditions: regioselective access to N/S-difunctionalized benzimidazoles and benzimidazo[2,1-b]thiazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Novel and Improved Method for the Synthesis of 2-Mercaptobenzimidazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
Unveiling the Cytotoxic Potential of 2-Mercaptoimidazole Analogs: A Comparative Guide
For Immediate Release
This guide provides a comprehensive comparison of the cytotoxic effects of various 2-Mercaptoimidazole analogs on different cell lines, compiled from recent preclinical research. The data presented herein is intended to inform researchers, scientists, and drug development professionals on the potential of these compounds as anticancer agents. The guide summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways.
Comparative Cytotoxicity Data
The cytotoxic activity of this compound analogs has been evaluated across a range of human cancer and non-cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric for comparison.
| Compound/Analog | Cell Line | Assay Type | IC50 (µM) | Reference |
| F1 | Breast Cancer | MTT Assay | 30.61 ± 3.28 | [1] |
| F2 | Breast Cancer | MTT Assay | 13.43 ± 2.34 | [1] |
| F4 | Breast Cancer | MTT Assay | 24.78 ± 1.02 | [1] |
| Raloxifene (Standard) | Breast Cancer | MTT Assay | 26.73 ± 11.84 | [1] |
| 3,4,5-trimethoxy derivative (3g) | MCF-7 (Breast) | MTT Assay | 17.12 | [2] |
| 4-dimethyl amino derivative (3i) | MCF-7 (Breast) | MTT Assay | 34.33 | [2] |
| Cisplatin (Standard) | MCF-7 (Breast) | MTT Assay | 12.06 | [2] |
| 3,4,5-trimethoxy derivative (3g) | HeLa (Cervical) | MTT Assay | Significant Cytotoxicity | [2] |
| 4-dimethyl amino derivative (3i) | HeLa (Cervical) | MTT Assay | Significant Cytotoxicity | [2] |
| Compound 14c | MDA-MB-231 (Breast) | MTT Assay | 24.78 ± 1.02 | [3] |
| Raloxifene (Standard) | MDA-MB-231 (Breast) | MTT Assay | 26.73 | [3] |
| Benzimidazole Salt (Compound 3) | HepG2 (Liver) | MTT Assay | 25.14 | [4] |
| Benzimidazole Salt (Compound 3) | MCF-7 (Breast) | MTT Assay | 22.41 | [4] |
| Benzimidazole Salt (Compound 3) | DLD-1 (Colon) | MTT Assay | 41.97 | [4] |
Experimental Protocols
The following are detailed methodologies for the key cytotoxicity assays cited in this guide.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method used to assess cell viability.[5] It is based on the principle that mitochondrial dehydrogenases in viable cells can cleave the tetrazolium ring of MTT, converting the yellow, water-soluble MTT into a purple, insoluble formazan.[3]
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere and grow for 24 hours.[6]
-
Compound Treatment: The cells are then treated with various concentrations of the this compound analogs and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, the culture medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plates are then incubated for an additional 2-4 hours to allow for formazan crystal formation.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (typically between 540 and 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Cell viability is calculated as a percentage of the control (untreated) cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
EZ-Cytox Assay
The EZ-Cytox assay is another colorimetric method for the determination of cell viability.
-
Cell Culture: Cells are cultured in 96-well plates (e.g., 1 x 10⁴ cells/well) and incubated for 24 hours at 37°C in a 5% CO2 environment.[7]
-
Compound Incubation: The cells are then exposed to different concentrations of the this compound analogs and incubated for a further 24 hours.[7]
-
Reagent Addition: A 10 µL aliquot of the EZ-Cytox solution is added to each well.[7]
-
Incubation and Measurement: The plate is incubated for a period of 1-4 hours, after which the optical density is measured at 450 nm using a microplate reader to determine cell viability.[8]
Signaling Pathways in this compound Analog-Induced Cytotoxicity
Research suggests that this compound analogs exert their cytotoxic effects through the modulation of key signaling pathways, primarily by inducing apoptosis (programmed cell death). Two prominent pathways have been identified: the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling cascade and the induction of apoptosis via Reactive Oxygen Species (ROS) and the JNK signaling pathway.
EGFR Inhibition Pathway
Several benzimidazole derivatives have been shown to act as inhibitors of EGFR, a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival. Overexpression or mutation of EGFR is common in many cancers, making it a key therapeutic target.[7] Inhibition of EGFR by this compound analogs can disrupt downstream signaling, leading to cell cycle arrest and apoptosis.
References
- 1. lifesciences.danaher.com [lifesciences.danaher.com]
- 2. jddtonline.info [jddtonline.info]
- 3. chemrevlett.com [chemrevlett.com]
- 4. Frontiers | 2-Mercaptobenzimidazole clubbed hydrazone for Alzheimer’s therapy: In vitro, kinetic, in silico, and in vivo potentials [frontiersin.org]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. New benzimidazole acridine derivative induces human colon cancer cell apoptosis in vitro via the ROS-JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors [frontiersin.org]
Safety Operating Guide
Proper Disposal Procedures for 2-Mercaptoimidazole
The following guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 2-Mercaptoimidazole, ensuring the safety of laboratory personnel and compliance with environmental regulations. This substance is classified as harmful or toxic if swallowed, an irritant to skin and eyes, and may cause allergic skin reactions and respiratory irritation[1][2][3][4]. It is also recognized as being harmful to aquatic life with long-lasting effects[5].
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, it is crucial to handle this compound with the appropriate personal protective equipment (PPE) in a controlled environment.
-
Engineering Controls : All handling of the solid compound and its solutions should occur in a well-ventilated area, preferably within a certified laboratory fume hood to minimize inhalation of dust or vapors[3][6].
-
Personal Protective Equipment (PPE) : The required PPE for handling this compound is detailed in the table below. Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse[3][5].
| PPE Category | Specification | Rationale |
| Hand Protection | Wear appropriate chemical-resistant gloves[5]. | To prevent skin contact and potential irritation or allergic reactions[5]. |
| Eye/Face Protection | Use chemical safety goggles or glasses that comply with OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166[3][5]. | To protect eyes from dust particles and splashes[3]. |
| Skin and Body | Wear a fully-buttoned lab coat or appropriate protective clothing to prevent skin exposure[3][5][6]. | To shield skin from accidental contact[3][5]. |
| Respiratory | Respiratory protection is required when dusts are generated. Follow OSHA respirator regulations (29 CFR 1910.134) or European Standard EN 149[3]. | To prevent inhalation, which may cause respiratory tract irritation[3][4]. |
Operational Plan for Waste Collection and Storage
Proper segregation, collection, and storage of this compound waste are essential to prevent hazardous reactions and ensure compliant disposal. Do not dispose of this chemical with household garbage or allow it to enter sewer systems[1].
Step 1: Waste Segregation Designate a specific, compatible waste container exclusively for this compound and materials contaminated with it. Do not mix with other waste streams.
Step 2: Container Selection and Labeling Use a clean, dry, and chemically compatible container with a secure, tightly closing lid[3][4]. The container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound"[6].
Step 3: Waste Collection Carefully transfer solid waste into the designated container, minimizing dust generation[3]. For spills, sweep up the material, avoid creating dust, and place it into the container for disposal[3][5].
Step 4: Temporary Storage Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste[3]. The storage area should be away from incompatible substances such as strong oxidizing agents and strong bases[3][5]. Keep the container locked up or in an area accessible only to authorized personnel[5].
Disposal Plan: High-Temperature Incineration
The recommended final disposal method for this compound is high-temperature incineration at a licensed and approved waste disposal facility[5]. This method ensures the complete destruction of the chemical, minimizing its environmental impact.
Disposal Protocol:
-
Professional Service : Engage a licensed professional waste disposal service to handle the transport and disposal of this compound waste[4].
-
Preparation for Incineration : For efficient incineration, one recommended method involves dissolving or mixing the material with a suitable combustible solvent[4]. This should be done by the waste disposal facility or as per their specific instructions.
-
Incineration : The material should be burned in a chemical incinerator, preferably one equipped with an afterburner and a scrubber to neutralize and remove harmful combustion byproducts[4].
-
Regulatory Compliance : All disposal activities must be conducted in strict accordance with all applicable local, regional, and national environmental regulations[1].
References
Safeguarding Your Research: A Comprehensive Guide to Handling 2-Mercaptoimidazole
For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with 2-Mercaptoimidazole. Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure laboratory environment.
Essential Safety and Handling at a Glance
Proper handling of this compound, a compound that can cause skin, eye, and respiratory irritation, is paramount. The following table summarizes the key safety information and hazard classifications.
| Parameter | Information | Source |
| Signal Word | Warning | [1] |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | |
| GHS Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapours/sprayP280: Wear protective gloves/protective clothing/eye protection/face protectionP302+P352: IF ON SKIN: Wash with plenty of soap and waterP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1][2] |
| Incompatible Materials | Strong oxidizing agents, Strong bases | [3] |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed. | [4][5] |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to personal protection is critical when handling this compound. The following PPE is mandatory to minimize exposure risk.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Prevents skin contact and irritation.[1][5][6] |
| Eye Protection | Chemical safety goggles or a face shield | Protects eyes from dust particles and splashes.[1][3][4][5] |
| Respiratory Protection | N95 (US) or equivalent dust mask | Required when handling the powder form to prevent respiratory tract irritation.[1] |
| Body Protection | Laboratory coat and long pants | Provides a barrier against accidental skin contact.[3][5][6] |
| Footwear | Closed-toe shoes | Protects feet from spills.[7] |
Standard Operating Procedure for Handling this compound
This procedure outlines the step-by-step process for the safe handling of this compound in a laboratory setting.
1. Preparation:
- Ensure a Safety Data Sheet (SDS) for this compound is readily accessible.
- Work in a well-ventilated area, preferably within a chemical fume hood.[5][8]
- Assemble all necessary PPE and ensure it is in good condition.
- Have an emergency spill kit readily available.
2. Handling:
- Don the appropriate PPE before handling the chemical.
- Carefully weigh the desired amount of this compound on a tared weigh boat or paper. Minimize the generation of dust.[4]
- If creating a solution, slowly add the solid to the solvent to avoid splashing.
- Keep the container of this compound tightly closed when not in use.[4][5]
- Avoid eating, drinking, or smoking in the work area.[5][9]
3. Post-Handling:
- Thoroughly wash hands and any exposed skin with soap and water after handling.[4][5][9]
- Clean the work area and any equipment used.
- Properly store or dispose of the this compound and any contaminated materials according to the disposal plan.
Spill and Disposal Plan
Immediate and correct response to a spill is crucial. Follow these steps for cleanup and disposal.
Spill Response:
-
Evacuate: Alert others in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For a small spill, dampen the solid material with a suitable solvent like acetone to prevent dust from becoming airborne.[10]
-
Collect: Carefully sweep or scoop the dampened material into a designated, labeled hazardous waste container.[10]
-
Clean: Use absorbent paper dampened with acetone to clean the spill area, followed by a wash with soap and water.[10]
-
Dispose: Seal all contaminated materials, including absorbent paper and contaminated clothing, in a vapor-tight plastic bag for disposal as hazardous waste.[10]
Waste Disposal:
-
Chemical Waste: Collect all waste containing this compound in a clearly labeled, sealed, and leak-proof container.[11] This includes unused product and the first rinse of any emptied containers.[11]
-
Prohibited Disposal: Do not dispose of this compound in the regular trash or down the drain.[9][11] It must not be allowed to enter the sewage system.[9]
-
Container Disposal: Thoroughly rinse empty containers with a suitable solvent. The first rinseate must be collected as hazardous waste.[11] After thorough cleaning and removal or defacing of the label, the container can be disposed of as regular solid waste.[11]
-
Regulatory Compliance: All waste disposal must be carried out in accordance with local, regional, and national regulations.[9]
Visualizing the Safe Handling Workflow
The following diagram illustrates the logical steps for safely handling this compound, from initial preparation to final disposal.
Caption: Workflow for the safe handling of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. twu.edu [twu.edu]
- 3. Comparing LD50/LC50 Machine Learning Models for Multiple Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. CCOHS: What is a LD₅₀ and LC₅₀? [ccohs.ca]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. ny-creates.org [ny-creates.org]
- 8. researchgate.net [researchgate.net]
- 9. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 10. fishersci.com [fishersci.com]
- 11. pharmastate.academy [pharmastate.academy]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
